molecular formula C6H4N2O6 B3191118 2,4-Dinitroresorcinol CAS No. 519-44-8

2,4-Dinitroresorcinol

Cat. No.: B3191118
CAS No.: 519-44-8
M. Wt: 200.11 g/mol
InChI Key: LQCKFXAPVKCRRU-UHFFFAOYSA-N
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Description

Dinitroresorcinol, wetted with not less than 15% water appears as a white to light-colored crystalline solid. Denser than water and insoluble in water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dinitrobenzene-1,3-diol
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InChI

InChI=1S/C6H4N2O6/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

LQCKFXAPVKCRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O
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Molecular Formula

C6H4N2O6
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DSSTOX Substance ID

DTXSID80862103
Record name 2,4-Dinitrobenzene-1,3-diol
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Molecular Weight

200.11 g/mol
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Physical Description

Yellow solid; [Merck Index] White to light-colored solid; [CAMEO]
Record name 2,4-Dinitroresorcinol
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Vapor Pressure

0.00000019 [mmHg]
Record name 2,4-Dinitroresorcinol
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CAS No.

519-44-8, 35860-51-6
Record name 2,4-Dinitroresorcinol
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Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Dinitroresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,4-Dinitroresorcinol, a dinitrophenolic compound with applications in chemical synthesis and analytical reagents. The document covers its core chemical and physical properties, a detailed experimental protocol for its synthesis, its primary applications, and essential safety and toxicological information. The CAS number for this compound is 519-44-8 .[1][2][3][4] This guide is intended for professionals in research and development who require detailed technical information on this compound.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[3] It is an organic compound classified as a dinitrophenol. Its chemical structure consists of a benzene (B151609) ring with two hydroxyl groups (a resorcinol (B1680541) backbone) and two nitro groups at positions 2 and 4.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 519-44-8[1][2][3][4]
Molecular Formula C₆H₄N₂O₆[1][2]
Molecular Weight 200.11 g/mol [2][3][5]
Appearance Yellow solid/crystals[1][3]
Melting Point 146-148 °C[3]
Water Solubility 703 mg/L[4]
Solubility Very slightly soluble in water or cold alcohol; soluble in solutions of fixed alkali hydroxides.[3]
Density 1.819 g/cm³[2]
Vapor Pressure 1.92E-07 mm Hg[4]
LogP (octanol-water) 2.1[2][4]

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of resorcinol. A common method involves the sulfonation of resorcinol followed by nitration. This process is detailed in U.S. Patent 2,945,890.[6] The production of 2,4,6-trinitroresorcinol (styphnic acid) is a potential side reaction that needs to be controlled.[7][8]

Experimental Protocol: Synthesis from Resorcinol[6]

This protocol is adapted from the method described in U.S. Patent 2,945,890.

Materials:

  • Resorcinol

  • 95% Sulfuric acid (H₂SO₄)

  • 95% Nitric acid (HNO₃)

  • Water (H₂O)

Procedure:

  • Sulfonation: Add 1 part of resorcinol to 20 parts of 95% sulfuric acid. Heat the mixture to 90°C to effect sulfonation, forming resorcinol sulfonic acids.

  • Cooling: Cool the resulting solution to approximately 20-25°C.

  • Nitration: Slowly add a slight excess over 2 molecular equivalents of 95% nitric acid. Maintain the temperature at 20-25°C during the addition.

  • Dilution and Filtration: Add water to the mixture. This will keep the desired product in solution while some styphnic acid may precipitate. Remove any undissolved matter by filtration.

  • Hydrolysis and Reflux: The solution is refluxed at a temperature between 130 and 135°C. The concentration of sulfuric acid should be sufficient to maintain the resulting this compound in solution.

  • Precipitation and Isolation: Cool the mixture after hydrolysis is complete. The this compound will precipitate as flakes.

  • Washing and Drying: Filter the precipitated product, wash with water, and dry in air at 60°C.

The reported yield for this method is approximately 69% of the theoretical value, with a melting point of 144-145°C.[6]

G Synthesis Workflow of this compound Resorcinol Resorcinol Sulfonation Sulfonation (95% H₂SO₄, 90°C) Resorcinol->Sulfonation Cooling1 Cooling (20-25°C) Sulfonation->Cooling1 Nitration Nitration (95% HNO₃) Cooling1->Nitration Dilution Dilution & Filtration Nitration->Dilution Reflux Reflux & Hydrolysis (130-135°C) Dilution->Reflux Cooling2 Cooling & Precipitation Reflux->Cooling2 Product This compound Cooling2->Product

Caption: Synthesis workflow for this compound.

Applications

This compound has specific applications primarily in chemical industries and analytical chemistry.

  • Dyeing: It is used for dyeing fabrics that have been mordanted with iron, producing a green color.[3]

  • Analytical Reagent: It serves as a reagent for the detection of cobalt, with which it forms a brown-red precipitate, and iron, which results in an olive-green color.[3][5]

  • Chemical Intermediate: It is used in the synthesis of other chemicals.[1][5]

Safety and Toxicology

This compound is a hazardous substance that requires careful handling.

Hazards:

  • Explosive: It can explode upon intense heating or when shocked, particularly when dry.[1][3][5] It is classified as a desensitized explosive and is typically wetted with at least 15% water for transport.[1][9]

  • Oxidizing Agent: It is a strong oxidizing agent and can react vigorously with reducing agents.[1][9]

  • Irritant: Contact may cause irritation to the skin, eyes, and mucous membranes.[1][9]

  • Toxicity: May be toxic by ingestion.[9]

Handling and Storage:

  • Keep material wet with water.[5]

  • Avoid heat, sparks, flames, friction, or shock.[5]

  • Store in a cool, well-ventilated area away from incompatible materials.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator if exposure limits are exceeded.[9]

Logical Relationships and Potential Biological Activity

While specific signaling pathways for this compound are not well-documented in publicly available literature, its structure is related to other nitrophenolic compounds with known biological activities. For instance, 2,4-Dinitrophenol (DNP) is a known mitochondrial uncoupler that dissipates the proton gradient across the inner mitochondrial membrane, leading to a loss of ATP production and heat generation.[10] Although this compound shares the dinitrophenyl moiety, its biological activities have not been similarly characterized.

The nitration of resorcinol can lead to several products, highlighting the importance of controlled synthesis to obtain the desired isomer.

G Nitration Products of Resorcinol Resorcinol Resorcinol (1,3-Dihydroxybenzene) Nitroresorcinol Mononitroresorcinols Resorcinol->Nitroresorcinol + HNO₃ Dinitroresorcinol Dinitroresorcinols Nitroresorcinol->Dinitroresorcinol + HNO₃ DNR_2_4 This compound Dinitroresorcinol->DNR_2_4 DNR_4_6 4,6-Dinitroresorcinol (B1581181) Dinitroresorcinol->DNR_4_6 Trinitroresorcinol 2,4,6-Trinitroresorcinol (Styphnic Acid) Dinitroresorcinol->Trinitroresorcinol + HNO₃

Caption: Logical relationship of Resorcinol's nitration products.

References

A Technical Guide to the Physicochemical Properties of 2,4-Dinitroresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitroresorcinol (CAS No: 519-44-8), a dinitro-derivative of resorcinol (B1680541), is a significant chemical compound with applications ranging from a reagent for cobalt and iron to a component in explosive compositions.[1][2] Its chemical structure, featuring a benzene (B151609) ring with two hydroxyl groups and two nitro groups, imparts a unique set of physicochemical properties that are critical for its handling, application, and any potential role in further chemical synthesis or biological studies. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its reactivity and spectral characteristics.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are essential for predicting its behavior in various chemical and biological systems.

Table 1: General and Chemical Identifiers
PropertyValueReference
Chemical Name 2,4-Dinitro-1,3-benzenediol[1]
CAS Number 519-44-8[1]
Molecular Formula C₆H₄N₂O₆[3][4]
Molecular Weight 200.11 g/mol [1][4]
Appearance Yellow crystals or white to light-colored solid.[1][3]
InChI InChI=1S/C6H4N2O6/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,9-10H[3]
SMILES C1=CC(=C(C(=C1--INVALID-LINK--[O-])O)--INVALID-LINK--[O-])O
Table 2: Thermodynamic and Physical Properties
PropertyValueReference
Melting Point 146-148 °C[1]
Boiling Point 280.9 °C at 760 mmHg (estimate)
Density 1.819 g/cm³ (estimate)
Vapor Pressure 1.92 x 10⁻⁷ mmHg[3]
Log P (Octanol/Water) 2.1
pKa (Predicted) 2.48 ± 0.15
Table 3: Solubility Data
SolventSolubilityReference
Water Very slightly soluble; 703 mg/L[1]
Cold Alcohol Very slightly soluble[1]
Aqueous Alkali Hydroxides Soluble[1]
Ether Insoluble[5]
Benzene Insoluble[5]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining a high-purity product. The following protocols are based on established patent literature.

Synthesis of this compound

A common method for the production of this compound involves the sulfonation of resorcinol followed by nitration.[6] This process is designed to produce the compound in a homogenous physical form.[6]

Materials:

  • Resorcinol

  • 95% Sulfuric Acid

  • 95% Nitric Acid

  • Water

Procedure:

  • Sulfonation: Add one part of resorcinol to 20 parts of 95% sulfuric acid. Heat the mixture to 100°C and maintain this temperature for 30 minutes.[6]

  • Cooling: Cool the resulting solution of sulfonic acids to 20°C.[6]

  • Nitration: Slowly add 1.25 parts of 95% nitric acid with continuous stirring, ensuring the temperature is maintained between 20-25°C. Stir the mixture for an additional 15 minutes.[6]

  • Hydrolysis: Add 14.4 parts of water to the mixture. Any undissolved styphnic acid (2,4,6-trinitroresorcinol), an undesirable byproduct, should be removed by filtration.[6][7]

  • Refluxing: Reflux the filtrate for 1.5 hours at a temperature between 130-135°C.[6]

  • Precipitation: Dilute and cool the mixture by adding it to 4.5 parts of cold water. This will cause the this compound to precipitate out of the solution.[6]

  • Isolation: The precipitated flakes of this compound are collected by filtration, washed with water, and dried in air at 60°C.[6]

A visual representation of this experimental workflow is provided below.

G cluster_synthesis Synthesis Workflow for this compound A Sulfonation of Resorcinol (95% H₂SO₄, 100°C, 30 min) B Cooling to 20°C A->B Heat Removal C Nitration (95% HNO₃, 20-25°C) B->C Controlled Addition D Hydrolysis & Filtration (Removal of Styphnic Acid) C->D Quenching E Refluxing Filtrate (130-135°C, 1.5 hours) D->E Purification Step F Precipitation (Addition to cold water) E->F Crystallization G Isolation (Filtration, Washing, Drying) F->G Product Collection H Final Product: This compound Flakes G->H Yield

Synthesis Workflow for this compound
Purification Protocol

The purity of the final product is critical, as impurities like 2,4,6-trinitroresorcinol (styphnic acid) can affect its properties and stability.[2]

Recrystallization from Hot Water: A conventional method for purification involves recrystallization from hot water.[2] However, this method can result in a lower yield of a relatively impure product.[2]

Selective Dissolution of Impurities: An improved method for separating this compound from trinitroresorcinol involves agitating the mixture in an aqueous solution with a pH between 2.0 and 3.5.[2] This can be achieved using a water-soluble inorganic compound such as ammonia, or the oxides, hydroxides, carbonates, and bicarbonates of alkali metals and ammonium.[2] This process selectively dissolves the trinitroresorcinol, leaving behind a residue of purer this compound.[2] This method can yield a product with a melting point of 147-148°C.[2]

Recrystallization from Organic Solvents: Purification can also be achieved by recrystallization from a suitable organic solvent, such as ethyl acetate.[8]

Reactivity and Safety

This compound is a high-energy material with significant hazards that require careful handling.

  • Explosive Properties: The compound explodes when strongly heated.[1] The dry material is sensitive to shock and heat and can explode.[9] It is classified as a desensitized explosive and is typically wetted with at least 15% water for safer handling and transport.[9][10]

  • Oxidizing Agent: It is a strong oxidizing agent and can react vigorously with reducing agents, including hydrides, sulfides, and nitrides.[9]

  • Reactivity with Bases: It may react with bases such as sodium hydroxide (B78521) or potassium hydroxide.[9]

  • Acidity: this compound is a weak acid.[9]

Due to its hazardous nature, appropriate personal protective equipment, including eye protection, flame-resistant clothing, and respiratory protection, should be used when handling this compound.[3]

Spectral Properties

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectra are available for this compound.[11] This technique is useful for confirming the arrangement of protons on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectral data has been collected for this compound, typically using techniques like KBr-pellet transmission.[3] The IR spectrum would show characteristic peaks for the hydroxyl (-OH), nitro (-NO₂), and aromatic C-H and C=C bonds.

  • Raman Spectroscopy: Raman spectra for this compound are also available and provide complementary vibrational information to IR spectroscopy.[3]

Conclusion

This compound possesses a distinct set of physicochemical properties defined by its dinitrated phenolic structure. Its high reactivity and energetic nature demand stringent safety protocols during its synthesis and handling. The provided experimental workflows offer a basis for its preparation and purification, aiming for a high-purity final product. The availability of various spectral data allows for thorough characterization and quality control. This guide serves as a foundational resource for professionals working with or exploring the applications of this versatile chemical compound.

References

Synthesis of 2,4-Dinitroresorcinol from Resorcinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitroresorcinol from resorcinol (B1680541), focusing on established methodologies and key experimental parameters. The information presented is intended to support research and development activities in the fields of chemistry and pharmaceuticals.

Introduction

This compound is a chemical compound with applications in various industrial processes, including as a component in explosives and as a reagent for the detection of certain metals.[1] Its synthesis from the readily available starting material, resorcinol, has been the subject of considerable investigation. The primary challenge in this synthesis is controlling the regioselectivity of the nitration reaction to favor the formation of the 2,4-dinitro isomer while minimizing the production of undesired byproducts, most notably 2,4,6-trinitroresorcinol (styphnic acid).[2][3]

This guide will detail the prevalent synthetic routes, provide structured quantitative data from key experiments, and present detailed experimental protocols.

Synthetic Methodologies

The synthesis of this compound from resorcinol is primarily achieved through electrophilic aromatic substitution, specifically nitration. The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity, however, can lead to multiple nitrations and the formation of isomeric byproducts. The two main approaches to control the reaction are direct nitration under carefully controlled conditions and a multi-step process involving sulfonation as a protecting group strategy.

Direct Nitration

Direct nitration of resorcinol involves the use of a mixed acid solution, typically a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

While seemingly straightforward, this method is often difficult to control due to the high reactivity of the resorcinol ring, which can lead to over-nitration and the formation of significant amounts of styphnic acid.[2] The reaction is highly exothermic and requires strict temperature control to achieve a desirable yield of the dinitro-substituted product.

Sulfonation-Nitration-Hydrolysis Pathway

A more controlled and widely cited method for the synthesis of this compound involves a three-step sequence:

  • Sulfonation: Resorcinol is first treated with concentrated sulfuric acid. The sulfonic acid groups (-SO₃H) are introduced onto the aromatic ring, primarily at the positions most activated by the hydroxyl groups. This step serves to temporarily block these positions.

  • Nitration: The sulfonated resorcinol is then nitrated with nitric acid. The bulky sulfonic acid groups can direct the incoming nitro groups to the desired 2 and 4 positions.

  • Hydrolysis: The final step involves the removal of the sulfonic acid groups by hydrolysis, typically by heating the reaction mixture in the presence of water. This regenerates the hydroxyl groups at their original positions, yielding this compound.

This method generally provides higher yields and better control over the formation of the desired isomer compared to direct nitration.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from a representative experimental protocol for the sulfonation-nitration-hydrolysis synthesis of this compound.

Table 1: Reagent Quantities and Ratios

ReagentMolecular Weight ( g/mol )Quantity (parts by weight)Molar Ratio (relative to Resorcinol)
Resorcinol110.111.01.0
95% Sulfuric Acid98.0820.0-
95% Nitric Acid63.011.25~2.2
Water (for dilution)18.0214.4-
Water (for precipitation)18.024.5-

Table 2: Reaction Conditions and Yield

ParameterValue
Sulfonation Temperature90°C
Sulfonation Time30 minutes
Nitration Temperature20-25°C
Nitration Time15 minutes (post-addition)
Hydrolysis (Reflux) Temperature130-135°C
Hydrolysis Time1.5 hours
Product Yield69% (of theoretical)
Product Melting Point144-145°C

Data sourced from a patented experimental procedure.[4]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the sulfonation-nitration-hydrolysis pathway, based on a cited patent.[4]

Materials and Equipment
  • Resorcinol

  • 95% Sulfuric Acid

  • 95% Nitric Acid

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Thermometer

  • Ice bath

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure
  • Sulfonation: In a suitable round-bottom flask, add 1 part by weight of resorcinol to 20 parts by weight of 95% sulfuric acid. Heat the mixture to 90°C and maintain this temperature for 30 minutes with stirring to effect sulfonation.

  • Cooling: Cool the resulting solution of resorcinol sulfonic acids to 20°C using an ice bath.

  • Nitration: Slowly add 1.25 parts by weight of 95% nitric acid to the cooled solution while maintaining the temperature between 20-25°C with continuous stirring. After the addition is complete, continue stirring for an additional 15 minutes.

  • Dilution and Filtration: Add 14.4 parts by weight of water to the reaction mixture. If any solid (primarily styphnic acid) precipitates, remove it by filtration.

  • Hydrolysis: Transfer the filtrate to a clean flask and reflux for 1.5 hours at a temperature of 130-135°C. This step hydrolyzes the sulfonic acid groups.

  • Precipitation: After hydrolysis, add the hot mixture to 4.5 parts by weight of cold water to precipitate the this compound.

  • Isolation and Drying: Collect the precipitated product by filtration, wash it with water, and dry it in an air oven at 60°C.

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product resorcinol Resorcinol sulfonated_resorcinol Resorcinol Sulfonic Acids resorcinol->sulfonated_resorcinol 1. Sulfonation (H₂SO₄) dinitroresorcinol This compound sulfonated_resorcinol->dinitroresorcinol 2. Nitration (HNO₃) 3. Hydrolysis (H₂O, Δ)

Caption: Reaction pathway for the synthesis of this compound from resorcinol.

experimental_workflow start Start sulfonation Sulfonation of Resorcinol (H₂SO₄, 90°C) start->sulfonation cooling Cooling to 20°C sulfonation->cooling nitration Nitration with HNO₃ (20-25°C) cooling->nitration dilution Dilution with Water nitration->dilution filtration Filtration of Byproducts dilution->filtration hydrolysis Hydrolysis (Reflux at 130-135°C) filtration->hydrolysis precipitation Precipitation in Cold Water hydrolysis->precipitation isolation Filtration, Washing, and Drying precipitation->isolation product This compound isolation->product

Caption: Experimental workflow for the synthesis of this compound.

References

Solubility of 2,4-Dinitroresorcinol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dinitroresorcinol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes available qualitative information, data on analogous compounds, and established experimental protocols to serve as a robust resource for laboratory and development work.

Physicochemical Properties and Solubility Profile of this compound

This compound (2,4-Dinitro-1,3-benzenediol) is a yellow crystalline solid.[1] Its molecular structure, featuring a polar resorcinol (B1680541) backbone with two nitro groups, suggests a degree of polarity that influences its solubility. The presence of hydroxyl groups allows for hydrogen bonding, while the nitro groups contribute to its acidic character.

Qualitative Solubility Data

General solubility descriptions for this compound are sparse. It is reported to be "very slightly soluble in water or cold alcohol" and "soluble in solutions of fixed alkali hydroxides".[1] Another source describes it as "insoluble in water".[2][3] This solubility in alkaline solutions is consistent with the acidic nature of the phenolic hydroxyl groups.

For the related compound, 2,4-dintrosoresorcinol, it is noted to be slightly soluble in cold water and alcohol, and insoluble in ether and benzene.[4] The more highly nitrated analogue, 2,4,6-trinitroresorcinol (styphnic acid), is described as soluble in alcohol and ether, and slightly soluble in water.[5]

Quantitative Solubility Data

A single quantitative data point for the solubility of this compound in water was found:

SolventTemperature (°C)Solubility (g/L)
Water57.706.261[6]

It is important to note the elevated temperature for this measurement, which likely accounts for the higher solubility value compared to qualitative descriptions at colder temperatures.

Solubility of an Analogous Compound: 2-Chloro-4,6-dinitroresorcinol

To provide a more comprehensive, albeit illustrative, dataset, the following table summarizes the solubility of a structurally similar compound, 2-Chloro-4,6-dinitroresorcinol, in various solvents at different temperatures.[7][8] This data can offer valuable insights into the expected solubility trends of this compound.

SolventTemperature (K)Mole Fraction Solubility (x10³)
Ethanol299.351.83
308.652.57
318.153.59
327.854.98
337.356.81
343.758.32
Methanol299.751.35
307.751.89
315.652.61
324.053.60
333.354.97
Acetic Acid299.351.12
308.451.62
317.952.34
327.653.36
336.454.62
343.155.89
Ethyl Acetate298.752.21
307.953.25
317.554.75
327.356.84
336.859.62
344.9512.78
Water298.850.042
308.150.063
317.650.094
327.250.138
335.850.191
341.950.236

Data extracted from the Journal of Chemical & Engineering Data.[7][8]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled water bath or heating mantle with magnetic stirrer

  • Jacketed glass vessel or sealed flasks

  • Calibrated thermometer or temperature probe

  • Analytical balance (±0.0001 g)

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Drying oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a jacketed glass vessel or a sealed flask.

    • Place the vessel in a thermostatically controlled bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically several hours.

  • Sampling:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a predetermined period.

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated syringe fitted with a filter to avoid drawing any solid particles.

  • Gravimetric Analysis:

    • Transfer the sampled solution to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

    • Record the exact mass of the container with the solution.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator). Gentle heating may be applied if the compound is thermally stable at the required temperature.

    • Once the solvent is fully evaporated, dry the remaining solid residue in a drying oven at a suitable temperature until a constant mass is achieved.

    • Weigh the container with the dry solid residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty container from the final mass of the container with the residue.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the solution sample.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per kilogram of solvent (mol/kg).

Safety Precautions
  • This compound is an explosive hazard, especially when dry, and can be ignited by heat, sparks, or friction.[9] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualizations

Logical Flow for Solubility Determination

The following diagram illustrates the decision-making process for characterizing the solubility of an organic compound.

Solubility_Flowchart start Start with Unknown Compound water_sol Test Solubility in Water start->water_sol ph_test Test pH of Aqueous Solution water_sol->ph_test Soluble naoh_sol Test Solubility in 5% NaOH water_sol->naoh_sol Insoluble acidic Water-Soluble Acid ph_test->acidic pH < 5 basic Water-Soluble Base ph_test->basic pH > 8 neutral Water-Soluble Neutral ph_test->neutral Neutral pH hcl_sol Test Solubility in 5% HCl naoh_sol->hcl_sol Insoluble weak_acid Weak Acid (Phenol) naoh_sol->weak_acid Soluble h2so4_sol Test Solubility in conc. H2SO4 hcl_sol->h2so4_sol Insoluble base Base (Amine) hcl_sol->base Soluble inert Inert Compound h2so4_sol->inert Insoluble neutral_polar Neutral Polar Compound h2so4_sol->neutral_polar Soluble strong_acid Strong Acid (Carboxylic Acid) Gravimetric_Workflow A Prepare Slurry (Excess Solute in Solvent) B Equilibrate at Constant Temperature with Stirring A->B C Settle and Sample Supernatant (Filtered Syringe) B->C D Weigh Sampled Saturated Solution C->D E Evaporate Solvent D->E F Dry Residue to Constant Mass E->F G Weigh Dry Residue F->G H Calculate Solubility G->H

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dinitroresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4-Dinitroresorcinol (CAS No: 519-44-8), a chemical compound used in the manufacturing of dyes and as a reagent.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed data, experimental protocols, and a workflow for its synthesis.

Physicochemical Data

The melting and boiling points are critical physical constants that indicate the purity of a substance. The data for this compound are summarized below. It is noted that the compound may explode upon strong heating.[1]

PropertyValueSource
Melting Point 146-148 °C[1]
147.5 °C[2][3]
Boiling Point 280.9 °C at 760 mmHg[3]

Experimental Protocols

The following sections detail the standard methodologies for the determination of melting and boiling points for organic compounds like this compound.

Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid organic compound.[4] A pure substance typically exhibits a sharp melting range of one to two degrees.[5] Impurities can lower and broaden the melting range.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[5][6]

  • Glass capillary tubes (sealed at one end)[7]

  • Mortar and pestle (optional, for grinding)

  • Thermometer

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals to a fine powder.[4]

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. Tap the sealed end of the tube on a hard surface to cause the solid to fall to the bottom.[7] Repeat this process until the packed sample is 2-3 mm high.[7]

  • Apparatus Setup: Place the loaded capillary tube into the designated slot in the melting point apparatus.[5]

  • Initial Determination: Heat the apparatus rapidly to get an approximate melting point. Observe the sample through the magnifying lens.[5][6]

  • Accurate Determination: Prepare a new sample and set the apparatus to heat slowly, at a rate of no more than 1-2°C per minute, as the temperature approaches the approximate melting point.[6]

  • Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely liquefied.[6] This range is the melting point of the substance.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external atmospheric pressure.[8] The Thiele tube method is a simple and effective technique that requires only a small amount of sample.[9]

Apparatus:

  • Thiele tube[8]

  • Small test tube or fusion tube[8]

  • Capillary tube (sealed at one end)[8]

  • Thermometer[8]

  • Heat source (e.g., Bunsen burner)[8]

  • Mineral oil or other suitable heating bath liquid[9]

Procedure:

  • Sample Preparation: Fill a small test tube to about half-full with the liquid sample.[9]

  • Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[9]

  • Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[8]

  • Heating: Insert the assembly into a Thiele tube containing mineral oil, making sure the sample is immersed but the open end of the test tube is above the oil level.[8][9]

  • Observation: Gently heat the side arm of the Thiele tube.[8] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until the bubbling is rapid and continuous.[9]

  • Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8][9]

Synthesis Workflow Visualization

The following diagram illustrates a common workflow for the production of this compound, based on a patented method involving the sulphonation and subsequent nitration of resorcinol.[10]

G cluster_start Starting Materials cluster_process Synthesis Process cluster_reagents Additional Reagents cluster_end Final Product Resorcinol Resorcinol Sulphonation 1. Sulphonation Resorcinol->Sulphonation H2SO4 Sulfuric Acid (95%) H2SO4->Sulphonation Cooling1 2. Cooling Sulphonation->Cooling1 Heat to 100°C, maintain 30 min Nitration 3. Nitration Cooling1->Nitration Cool to 20-25°C Dilution 4. Dilution & Filtration Nitration->Dilution Stir 15 min Reflux 5. Reflux Dilution->Reflux Remove undissolved styphnic acid Precipitation 6. Precipitation Reflux->Precipitation Reflux at 130-135°C for 1.5 hours Product This compound Precipitation->Product Add to cold water HNO3 Nitric Acid HNO3->Nitration Water Water Water->Dilution Add water

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 2,4-Dinitroresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) and follow all applicable safety regulations and guidelines from your institution and regulatory bodies before handling 2,4-Dinitroresorcinol.

Executive Summary

Physicochemical and Hazardous Properties

This compound is a yellow crystalline solid.[1] A summary of its key physicochemical and hazardous properties is provided in the tables below.

Physicochemical Properties
PropertyValueReference
Chemical Name 2,4-Dinitro-1,3-benzenediol[1]
Synonyms Dinitroresorcinol, 3-Hydroxy-2,4-dinitrophenol[2]
CAS Number 519-44-8[1]
Molecular Formula C₆H₄N₂O₆[1]
Molecular Weight 200.11 g/mol [1]
Appearance Yellow crystals[1]
Melting Point 146-148 °C[1]
Solubility Very slightly soluble in water or cold alcohol; soluble in solutions of fixed alkali hydroxides.[1]
GHS Hazard Classification
Hazard ClassCategoryHazard Statement
ExplosiveDivision 1.1H201: Explosive; mass explosion hazard
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Flammable SolidsCategory 1H228: Flammable solid

Source: Information compiled from various Safety Data Sheets and chemical databases.

Toxicological Hazards

While specific quantitative toxicity data for this compound is scarce, the hazards can be inferred from its chemical class (dinitrophenols) and available qualitative data.

Acute Toxicity

This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[3] Contact may cause irritation to the skin, eyes, and mucous membranes.[4]

Systemic Toxicity and Mechanism of Action

The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[5][6] This process disrupts the normal production of ATP, the main energy currency of the cell. The energy that would normally be used for ATP synthesis is instead released as heat, leading to a rapid increase in metabolic rate and body temperature (hyperthermia).[5][6] This can result in a cascade of life-threatening effects, including tachycardia, diaphoresis (profuse sweating), and tachypnea (rapid breathing).[6]

Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Mechanism cluster_physiological Physiological Effects Exposure Inhalation, Ingestion, Dermal Contact with this compound Mitochondria Mitochondrial Inner Membrane Exposure->Mitochondria Enters Cells Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondria->Uncoupling Disrupts Proton Gradient ATP_decrease Decreased ATP Production Uncoupling->ATP_decrease Heat_increase Increased Heat Production Uncoupling->Heat_increase Metabolic_rate Increased Metabolic Rate ATP_decrease->Metabolic_rate Hyperthermia Hyperthermia Heat_increase->Hyperthermia Metabolic_rate->Hyperthermia Systemic_effects Tachycardia, Diaphoresis, Tachypnea, Organ Damage Hyperthermia->Systemic_effects

Mechanism of Toxicity for Dinitrophenols.
Methemoglobinemia

Aromatic nitro compounds are known to be capable of inducing methemoglobinemia.[7] This is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This can lead to cyanosis (a bluish discoloration of the skin) and, in severe cases, hypoxia and death.

Physical Hazards

Explosive and Flammable Properties

This compound is a flammable solid and is classified as an explosive.[2] The dry material can explode when subjected to heat, shock, or friction.[4] To mitigate this risk, it is often supplied and stored wetted with at least 15% water to desensitize it.[2]

Reactivity

This compound is an oxidizing agent and can react vigorously with reducing agents.[4] It is a weak acid and may form metal salts that are also explosive.[4]

Safety Precautions and Handling

Due to its significant hazards, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: A flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile, neoprene).

  • Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder or if there is a risk of aerosol generation.

PPE_Selection cluster_task Task Assessment cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment Task Handling this compound Explosive Explosive/Flammable Task->Explosive Toxic Toxic (Inhalation, Dermal, Oral) Task->Toxic Irritant Skin/Eye Irritant Task->Irritant FR_Clothing Flame-Retardant Lab Coat Explosive->FR_Clothing Gloves Chemical-Resistant Gloves Toxic->Gloves Respirator NIOSH-Approved Respirator Toxic->Respirator Irritant->Gloves Goggles Chemical Safety Goggles + Face Shield Irritant->Goggles Emergency_Response cluster_spill Spill Response cluster_fire Fire Response Incident Spill or Fire Involving This compound Evacuate Evacuate Immediate Area Incident->Evacuate Assess Assess the Situation (Spill or Fire?) Evacuate->Assess Ignition Eliminate Ignition Sources Assess->Ignition Spill Evacuate_Large Evacuate Large Area (up to 1 mile) Assess->Evacuate_Large Fire PPE_Spill Don Appropriate PPE Ignition->PPE_Spill Contain Contain and Clean Up (Keep material wet) PPE_Spill->Contain No_Fight DO NOT Fight Fire if it Reaches Material Evacuate_Large->No_Fight Cool Cool Containers with Water (if safe to do so) No_Fight->Cool

References

An In-depth Technical Guide to the Historical Preparation of 2,4-Dinitroresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of historical methods for the preparation of 2,4-Dinitroresorcinol (2,4-dinitro-1,3-benzenediol), a compound with historical significance in the fields of explosives and dyes.[1][2] This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of early synthetic routes to this molecule.

Introduction

This compound has been synthesized through various methods over the years, primarily involving the direct nitration of resorcinol (B1680541) or a two-step process involving the nitrosation of resorcinol followed by oxidation.[1] Early methods often grappled with challenges in controlling the reaction to prevent the formation of the highly explosive byproduct, 2,4,6-trinitroresorcinol (styphnic acid).[3] This guide details the key historical approaches, providing experimental protocols and quantitative data to facilitate comparison and understanding.

Synthetic Pathways

The historical preparation of this compound can be broadly categorized into two main synthetic pathways, as illustrated in the diagram below.

Historical_Preparation_of_2_4_Dinitroresorcinol cluster_0 Direct Nitration of Resorcinol cluster_1 Nitrosation Followed by Oxidation Resorcinol_DN Resorcinol DNR_DN This compound Resorcinol_DN->DNR_DN Nitration Styphnic_Acid Styphnic Acid (Byproduct) Resorcinol_DN->Styphnic_Acid Over-nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->DNR_DN Nitrating_Agent->Styphnic_Acid Resorcinol_NO Resorcinol Dinitrosoresorcinol Dinitrosoresorcinol Resorcinol_NO->Dinitrosoresorcinol Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., NaNO2/Acid) Nitrosating_Agent->Dinitrosoresorcinol DNR_NO This compound Dinitrosoresorcinol->DNR_NO Oxidation Oxidizing_Agent Oxidizing Agent (e.g., HNO3) Oxidizing_Agent->DNR_NO

Caption: Synthetic pathways for this compound preparation.

Experimental Protocols

Below are detailed methodologies for key historical experiments for the preparation of this compound.

Method 1: Direct Nitration via Sulphonation of Resorcinol

This method involves the initial sulphonation of resorcinol, followed by nitration. This approach aims to control the nitration process and improve the yield of the desired dinitro- compound.

  • Experimental Protocol (based on U.S. Patent 2,945,890):

    • To 20 parts of 95% sulfuric acid, add 1 part of resorcinol.

    • Heat the mixture to 90°C and maintain this temperature for 30 minutes to effect sulphonation.

    • Cool the resulting solution to 20°C.

    • Slowly add 1.25 parts of 95% nitric acid with stirring, while maintaining the temperature between 20-25°C.

    • Continue stirring for an additional 15 minutes after the nitric acid addition is complete.

    • Add 14.4 parts of water to the mixture.

    • Filter off any undissolved styphnic acid.

    • Reflux the filtrate for 1.5 hours at a temperature between 130-135°C.

    • Dilute and cool the mixture by adding it to 4.5 parts of cold water to precipitate the this compound.

    • Collect the precipitate by filtration.[4]

Method 2: Nitrosation of Resorcinol followed by Oxidation

This two-step method first introduces nitroso groups into the resorcinol ring, which are subsequently oxidized to nitro groups. This can offer a more controlled route to the dinitro- product.

  • Experimental Protocol (based on U.S. Patent 2,811,565):

    • Prepare dinitrosoresorcinol by treating an acidified solution of resorcinol with sodium nitrite.

    • Oxidize the resulting dinitrosoresorcinol with nitric acid at approximately 0°C to form crude dinitroresorcinol.[1]

    • The crude product, a mixture of dinitroresorcinol and trinitroresorcinol, is then purified.[1]

    • Conventional purification involves recrystallization from hot water, although this method is noted for low yields.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the cited historical methods for the preparation of this compound.

MethodStarting MaterialKey ReagentsYield (%)Melting Point (°C)Reference
Direct Nitration via SulphonationResorcinol95% H₂SO₄, 95% HNO₃69144-145U.S. Patent 2,945,890[4]
Nitrosation followed by OxidationResorcinolSodium nitrite, Acid, HNO₃55-77147-148U.S. Patent 2,811,565[1]
Recrystallization from Hot Water (Purification)Crude DinitroresorcinolHot Water-125-137U.S. Patent 2,811,565[1]

Note: The melting point of pure this compound is reported to be 147-148°C.[1][2] The lower melting point observed after recrystallization from hot water suggests the presence of impurities, likely trinitroresorcinol.

Logical Workflow for Preparation and Purification

The general workflow for the historical preparation of this compound, particularly highlighting the purification challenges, is depicted below.

workflow cluster_synthesis Synthesis cluster_purification Purification start Resorcinol synthesis_step Nitration or Nitrosation/Oxidation start->synthesis_step crude_product Crude Product (Mixture of DNR and TNR) synthesis_step->crude_product purification_step Purification (e.g., Recrystallization) crude_product->purification_step pure_product Pure this compound purification_step->pure_product byproduct Trinitroresorcinol (Styphnic Acid) purification_step->byproduct

References

A Technical Guide to the Spectroscopic Characterization of 2,4-Dinitroresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2,4-dinitroresorcinol, a key chemical intermediate. Due to the limited availability of comprehensive public data for this compound, this document presents available experimental data and supplements it with illustrative data from the closely related compound, 2,4-dinitrophenol (B41442), for a more complete picture of the expected spectroscopic behavior. This guide includes detailed experimental protocols for synthesis and spectroscopic analysis, along with a visual workflow to aid in laboratory application.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound. For comparative purposes, ¹H and ¹³C NMR data for 2,4-dinitrophenol are also provided and are clearly labeled as such.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its functional groups. The table below lists the significant IR absorption bands.

Wavenumber (cm⁻¹)Functional Group AssignmentIntensity
~3200-3500O-H stretch (phenolic)Broad
~3100C-H stretch (aromatic)Medium
~1540 and ~1340N-O stretch (nitro group, asymmetric and symmetric)Strong
~1600C=C stretch (aromatic ring)Medium
~1200C-O stretch (phenolic)Medium

Note: The exact peak positions and intensities can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film) and the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, publicly available NMR data for this compound is scarce. Therefore, the following tables present the ¹H and ¹³C NMR spectral data for the structurally similar compound, 2,4-dinitrophenol , to provide an illustrative example of the expected chemical shifts and coupling constants.

¹H NMR Data (Illustrative - for 2,4-Dinitrophenol)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.0s--OH
~8.8d~2.5H-3
~8.4dd~9.0, 2.5H-5
~7.4d~9.0H-6

Solvent: DMSO-d₆

¹³C NMR Data (Illustrative - for 2,4-Dinitrophenol)

Chemical Shift (δ, ppm)Assignment
~155C-1 (C-OH)
~140C-2 (C-NO₂)
~130C-6
~125C-4 (C-NO₂)
~122C-5
~120C-3

Solvent: DMSO-d₆

Experimental Protocols

The following protocols provide a framework for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is adapted from a known synthetic method.

Materials:

  • Resorcinol

  • 95% Sulfuric acid

  • 95% Nitric acid

  • Deionized water

  • Standard laboratory glassware (beakers, flasks, stirring apparatus)

  • Filtration apparatus

  • Drying oven

Procedure:

  • To 20 parts of 95% sulfuric acid, add 1 part of resorcinol.

  • Heat the mixture to 100°C and maintain this temperature for 30 minutes.

  • Cool the resulting solution to 20°C.

  • Slowly add 1.25 parts of 95% nitric acid with constant stirring, ensuring the temperature is maintained between 20-25°C.

  • Continue stirring for an additional 15 minutes after the nitric acid addition is complete.

  • Add 14.4 parts of water to the mixture and filter to remove any undissolved solids.

  • Reflux the filtrate for 1.5 hours at 130-135°C.

  • Precipitate the this compound by adding the hot mixture to 4.5 parts of cold water.

  • Filter the precipitate, wash with water, and dry in an air oven at 60°C.[1]

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 88 C)

Sample Preparation (KBr Pellet Technique):

  • Grind a small amount (1-2 mg) of the dried this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder or a pure KBr pellet to subtract from the sample spectrum.

  • Process the resulting spectrum to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., Varian CFT-20)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

  • Acquire the ¹H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Start: Resorcinol sulfonation Sulfonation with H₂SO₄ start->sulfonation nitration Nitration with HNO₃ sulfonation->nitration hydrolysis Hydrolysis and Precipitation nitration->hydrolysis purification Filtration, Washing, and Drying hydrolysis->purification product Final Product: this compound purification->product ir_spec FTIR Spectroscopy product->ir_spec nmr_spec NMR Spectroscopy product->nmr_spec data_analysis Data Analysis and Interpretation ir_spec->data_analysis nmr_spec->data_analysis

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,4-Dinitroresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition of 2,4-Dinitroresorcinol (CAS No: 519-44-8). Due to its energetic nature, understanding its thermal properties is critical for safe handling, storage, and application. This document compiles available thermochemical data, outlines relevant experimental protocols, and illustrates logical workflows for thermal analysis.

Introduction

This compound, also known as 2,4-Dinitro-1,3-benzenediol, is a yellow crystalline solid.[1] Its molecular formula is C₆H₄N₂O₆, with a molecular weight of approximately 200.11 g/mol .[1] The compound melts at a range of 146-148°C.[1] It is recognized as a hazardous material with explosive properties, particularly when dry or subjected to strong heating or shock.[1][2][3] Its primary uses include dyeing fabrics and serving as a chemical reagent for cobalt and iron.[1] Given its classification as a Division 1.1 explosive, a thorough understanding of its thermal behavior is paramount for risk assessment and management.[3]

Thermochemical Properties

Significant research has been conducted to determine the fundamental thermochemical properties of this compound, primarily its enthalpies of formation and combustion. This data is crucial for calculating the energy release during decomposition. The available quantitative data, obtained through combustion calorimetry, is summarized below.

Table 1: Standard Molar Thermochemical Data for this compound (Solid State)

Parameter Value (kJ/mol) Method Reference
Standard Enthalpy of Formation (ΔfH°solid) -422.8 ± 6.5 Combustion Calorimetry Finch and Payne, 1991[4]
-415.6 ± 2.5 Combustion Calorimetry Medard and Thomas, 1954[4]
-410.8 Combustion Calorimetry Medard, 1954[4]
Standard Enthalpy of Combustion (ΔcH°solid) -2510.0 ± 6.5 Combustion Calorimetry Finch and Payne, 1991[4]
-2517.0 ± 2.5 Combustion Calorimetry Medard and Thomas, 1954[4]

| | -2521.9 | Combustion Calorimetry | Medard, 1954[4] |

Note: While the literature confirms that enthalpies of decomposition were calculated from these values, specific data from dynamic thermal analysis methods like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), such as onset decomposition temperature or kinetic parameters, are not publicly available.[5]

Experimental Protocols

The data presented in this guide were primarily obtained using calorimetric techniques. While specific studies detailing DSC or TGA analysis of this compound are not available, this section describes the established methodology for the former and a generalized protocol for the latter as it applies to energetic materials.

3.1. Oxygen Bomb Calorimetry (for Enthalpy of Combustion)

This method is used to determine the heat of combustion of a substance at constant volume.

  • Sample Preparation: A precise mass of this compound is pressed into a pellet and placed in a sample holder within a high-pressure vessel, the "bomb." A fuse wire is positioned to make contact with the sample.

  • Apparatus Setup: The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically 20-30 atm). It is then submerged in a known volume of water in an insulated container (the calorimeter). Temperature sensors are placed in the water to monitor its temperature with high precision.

  • Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the surrounding water, causing a temperature rise.

  • Data Analysis: The total heat released is calculated from the observed temperature change, the heat capacity of the calorimeter system (determined through calibration with a standard like benzoic acid), and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid). The standard enthalpy of combustion (ΔcH°solid) is then derived from this data.

3.2. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) (Generalized Protocol)

DSC and TGA are essential techniques for studying thermal stability, phase transitions, and decomposition kinetics.[6]

  • Sample Preparation: A small, precisely weighed sample of the material (typically 1-5 mg) is placed into a crucible (e.g., aluminum, copper, or gold-plated stainless steel for energetic materials to prevent reaction).

  • Instrument Setup: The sample crucible and an empty reference crucible are placed in the instrument's furnace. The system is purged with an inert gas (e.g., nitrogen or argon) at a controlled flow rate to provide a non-reactive atmosphere.

  • Experimental Program: The furnace temperature is increased at a constant, predefined heating rate (e.g., 5, 10, 15, or 20 °C/min).

  • Data Acquisition:

    • TGA: The instrument continuously measures and records the mass of the sample as a function of temperature. Mass loss indicates decomposition or volatilization.

    • DSC: The instrument measures the difference in heat flow required to maintain the sample and reference crucibles at the same temperature. Endothermic events (like melting) absorb heat, while exothermic events (like decomposition) release heat.

  • Data Analysis: The resulting TGA and DSC curves are analyzed to determine key parameters such as melting point, onset decomposition temperature, peak decomposition temperature, mass loss percentages, and the enthalpy of decomposition (calculated from the area of the exothermic peak). By performing the experiment at multiple heating rates, kinetic parameters like activation energy (Ea) can be calculated using methods such as the Kissinger or Flynn-Wall-Ozawa (FWO) models.

Thermal Stability and Decomposition Profile

This compound is a solid that melts between 146-148°C.[1] It is known to be highly thermally sensitive and "explodes when strongly heated."[1] This indicates a rapid, highly exothermic decomposition process that generates a large volume of gas, characteristic of explosive materials. The dry material is particularly hazardous and can explode from heat or shock.[2]

The decomposition is expected to be a complex process involving the breakdown of the aromatic ring and the release of gaseous products such as oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). However, without specific data from techniques like TGA-FTIR or TGA-MS (Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy or Mass Spectrometry), the exact decomposition pathway and gaseous products remain uncharacterized in the available literature.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive thermal analysis of an energetic material like this compound.

G cluster_0 Material Acquisition & Preparation cluster_1 Thermal Analysis cluster_2 Data Processing & Analysis cluster_3 Hazard Assessment A Synthesis / Purification B Sample Weighing & Encapsulation A->B C Bomb Calorimetry (ΔcH°) B->C D DSC / TGA Analysis (Dynamic Heating) B->D E Calculate ΔfH° C->E F Determine T_onset, T_peak, ΔH_decomp D->F I Assess Thermal Stability & Safety Profile E->I G Kinetic Analysis (e.g., Kissinger, FWO) F->G H Determine Activation Energy (Ea) & Pre-exponential Factor (A) G->H H->I

Workflow for Thermal Characterization of Energetic Materials.

5.2. Logical Decomposition Relationship

This diagram illustrates a generalized, high-level relationship for the thermal decomposition of a nitroaromatic compound. The process is initiated by thermal energy and results in the formation of various gaseous products and a solid residue.

G A This compound (Solid) C Decomposition (Rapid, Exothermic) A->C B Thermal Energy (Heat / Shock) B->C Initiates D Gaseous Products (NOx, CO, CO₂, H₂O, N₂) C->D Yields E Solid Residue (Carbonaceous Material) C->E Yields

Generalized Thermal Decomposition of a Nitroaromatic Compound.

Conclusion

This compound is a well-characterized compound in terms of its fundamental thermochemical properties, such as its standard enthalpies of formation and combustion.[4] It is unequivocally established as a high-hazard material that decomposes explosively upon heating.[1][2] However, a significant gap exists in the publicly accessible scientific literature regarding its behavior under dynamic heating conditions. There is a lack of detailed studies using modern thermoanalytical techniques like DSC and TGA to determine critical safety parameters, including the onset decomposition temperature, kinetic parameters (e.g., activation energy), and the precise composition of decomposition products. Such data would be invaluable for developing more accurate safety protocols and predictive models for the stability of this compound and related energetic materials.

References

Methodological & Application

Application Notes and Protocols for Cobalt Detection using 2,4-Dinitroresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2,4-Dinitroresorcinol as a chromogenic reagent for the detection of cobalt. The information is compiled from available chemical literature and safety data.

Introduction

This compound (2,4-Dinitro-1,3-benzenediol) is an organic compound that serves as a reagent for the qualitative and quantitative determination of certain metal ions.[1] It is known to react with cobalt ions to form a distinct brownish-red precipitate, enabling its use in analytical applications.[1] This document outlines the principles and procedures for utilizing this compound for the detection of cobalt.

Chemical Properties of this compound:

PropertyValue
Chemical Formula C₆H₄N₂O₆
Molecular Weight 200.11 g/mol
Appearance Yellow crystalline solid
CAS Number 519-44-8

Principle of Cobalt Detection

The detection of cobalt using this compound is based on the formation of a colored precipitate. When an aqueous solution of this compound is introduced to a sample containing cobalt ions, a characteristic brownish-red precipitate is formed. This reaction can be used for both the qualitative confirmation of the presence of cobalt and, with careful control of experimental conditions, for its quantitative determination through gravimetric analysis.

It is important to note that historical analytical methods have also employed a related compound, 2,4-dinitrosoresorcinol, for the quantitative analysis of cobalt. This compound can be synthesized through the oxidation and nitration of 2,4-dinitrosoresorcinol.[2] The protocols provided below are based on the known reactivity of this compound and adapted from established methods for related compounds.

Experimental Protocols

Materials and Reagents
  • This compound

  • Cobalt standard solution (e.g., 1000 ppm Cobalt Chloride, CoCl₂)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium acetate (B1210297)

  • Distilled or deionized water

  • Filter paper (e.g., Whatman No. 42)

  • Gooch crucible

  • Drying oven

  • Analytical balance

Protocol for Qualitative Detection of Cobalt

This protocol describes a simple procedure to confirm the presence of cobalt in a sample.

Procedure:

  • Sample Preparation: Prepare a slightly acidic aqueous solution of the sample to be tested.

  • Reagent Addition: To 5 mL of the sample solution, add a few drops of a freshly prepared saturated aqueous solution of this compound.

  • Observation: The formation of a brownish-red precipitate indicates the presence of cobalt ions.

Qualitative detection workflow.
Protocol for Quantitative Gravimetric Determination of Cobalt

This protocol is adapted from the established gravimetric methods for cobalt determination using related resorcinol-based reagents. Note: This protocol should be validated for accuracy and precision with your specific samples and standards.

Procedure:

  • Sample Preparation: Take a known volume of the sample solution containing cobalt. The solution should be acidic.

  • Precipitation:

    • Heat the solution to boiling.

    • Slowly add a freshly prepared aqueous solution of this compound in excess, while continuously stirring.

    • Add a solution of sodium acetate to neutralize the mineral acid and facilitate complete precipitation.

    • Continue boiling for a few minutes to coagulate the precipitate.

  • Filtration and Washing:

    • Allow the precipitate to settle.

    • Filter the hot solution through a pre-weighed Gooch crucible or ashless filter paper.

    • Wash the precipitate with hot water until the filtrate is free of excess reagent.

  • Drying and Weighing:

    • Dry the crucible and precipitate in an oven at 110-120 °C to a constant weight.

    • Cool the crucible in a desiccator and weigh it on an analytical balance.

  • Calculation: The weight of the cobalt in the sample can be calculated from the weight of the precipitate using a gravimetric factor. The exact stoichiometry of the cobalt-2,4-Dinitroresorcinol complex needs to be determined experimentally to establish this factor.

G cluster_protocol Quantitative Gravimetric Protocol A 1. Prepare Acidic Cobalt Sample B 2. Heat to Boiling A->B C 3. Add this compound Solution B->C D 4. Add Sodium Acetate Solution C->D E 5. Boil to Coagulate Precipitate D->E F 6. Filter Hot Solution E->F G 7. Wash Precipitate with Hot Water F->G H 8. Dry Precipitate to Constant Weight G->H I 9. Weigh Precipitate H->I J 10. Calculate Cobalt Content I->J G Co Cobalt (II) Ions (in solution) Complex Brownish-Red Precipitate (Cobalt-Dinitroresorcinol Complex) Co->Complex DNR This compound (Reagent) DNR->Complex

References

Application Notes: Spectrophotometric Determination of Iron(III) Using 2,4-Dinitroresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron is a crucial element in numerous biological and industrial processes. Its accurate quantification is of significant importance in fields ranging from environmental monitoring and clinical diagnostics to quality control in pharmaceutical and manufacturing industries. Spectrophotometry offers a simple, cost-effective, and rapid method for the determination of iron concentrations. This application note describes a method for the determination of iron(III) using 2,4-Dinitroresorcinol as a chromogenic reagent. This compound forms a stable, colored complex with iron(III) ions in solution, and the intensity of this color, which is directly proportional to the iron concentration, can be measured using a spectrophotometer. This method is suitable for the quantification of iron in various sample matrices, provided that potential interferences are appropriately managed.

Principle

The spectrophotometric determination of iron(III) with this compound is based on the formation of a colored coordination complex. The hydroxyl groups on the this compound molecule chelate with the iron(III) ion, resulting in a solution with a distinct color. The absorbance of this solution is measured at the wavelength of maximum absorbance (λmax), and according to the Beer-Lambert law, this absorbance is directly proportional to the concentration of the iron(III)-2,4-Dinitroresorcinol complex, and thus to the concentration of iron(III) in the sample.

Experimental Protocols

1. Preparation of Reagents

  • Standard Iron(III) Stock Solution (1000 ppm):

    • Accurately weigh 1.000 g of high-purity iron wire or use a certified 1000 ppm iron standard solution.

    • If using iron wire, dissolve it in a minimal amount of concentrated nitric acid (e.g., 10 mL) with gentle heating in a fume hood.

    • Once dissolved, cool the solution and quantitatively transfer it to a 1000 mL volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly.

  • Working Standard Iron(III) Solutions (e.g., 1-10 ppm):

    • Prepare a series of working standard solutions by appropriate dilution of the stock solution. For example, to prepare a 10 ppm solution, pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

  • This compound Reagent Solution (e.g., 0.1% w/v):

    • Accurately weigh 0.1 g of this compound.

    • Dissolve it in a suitable solvent, such as ethanol (B145695) or a slightly alkaline aqueous solution, and dilute to 100 mL in a volumetric flask. The choice of solvent may need to be optimized for maximum reagent stability and complex formation.

  • Buffer Solution (e.g., Acetate (B1210297) Buffer, pH 4-6):

    • Prepare a buffer solution to maintain the optimal pH for complex formation. The exact pH will need to be determined experimentally but is anticipated to be in the slightly acidic range based on similar phenolic ligands. For an acetate buffer, mix appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve the desired pH.

2. Protocol for Spectrophotometric Measurement

  • Sample Preparation:

    • For solid samples, an appropriate digestion procedure (e.g., acid digestion) may be required to bring the iron into solution.

    • Liquid samples may require filtration to remove particulate matter and dilution to bring the iron concentration within the linear range of the assay.

    • If iron(II) is present and total iron is to be determined, an oxidizing agent (e.g., a few drops of hydrogen peroxide) should be added to convert all iron to iron(III).

  • Calibration Curve Construction:

    • Pipette a series of known volumes of the working standard iron(III) solutions (e.g., 0, 1, 2, 5, 8, 10 mL of a 10 ppm solution) into a set of 50 mL volumetric flasks.

    • To each flask, add a specific volume of the buffer solution (e.g., 5 mL) to maintain the optimal pH.

    • Add a fixed volume of the this compound reagent solution (e.g., 2 mL) to each flask.

    • Dilute to the mark with deionized water and mix well.

    • Allow the color to develop for a predetermined optimal time.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank (the solution containing no iron).

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis:

    • Take a known volume of the prepared sample solution and treat it in the same manner as the standard solutions (add buffer and this compound reagent, and dilute to volume).

    • Measure the absorbance of the sample solution at the same λmax.

    • Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.

Data Presentation

Table 1: Optimal Conditions for the Spectrophotometric Determination of Iron(III) with this compound

ParameterOptimal Value
Wavelength of Maximum Absorbance (λmax)To be determined experimentally
Optimal pH RangeTo be determined experimentally (likely 4-6)
This compound ConcentrationTo be determined experimentally
Color Development TimeTo be determined experimentally
Stability of the ComplexTo be determined experimentally

Table 2: Analytical Figures of Merit for the Method

ParameterValue
Linear Range (Beer's Law)To be determined experimentally
Molar Absorptivity (ε)To be determined experimentally
Sandell's SensitivityTo be determined experimentally
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Correlation Coefficient (r²) of Calibration> 0.99

Table 3: Study of Potential Interferences

Interfering IonTolerance Limit (w/w ratio)
Cu²⁺To be determined
Ni²⁺To be determined
Co²⁺To be determined
Mn²⁺To be determined
Zn²⁺To be determined
Al³⁺To be determined
Cl⁻To be determined
SO₄²⁻To be determined
NO₃⁻To be determined
PO₄³⁻To be determined

Visualizations

Chemical_Reaction Fe3 Fe³⁺ (aq) Iron(III) ion Complex [Fe(III)-(DNR)n]³⁺ Colored Complex Fe3->Complex Complexation DNR This compound (Reagent) DNR->Complex Buffer Buffer (Optimal pH) Buffer->Complex Facilitates

Caption: Chemical reaction pathway for the formation of the colored iron(III)-2,4-Dinitroresorcinol complex.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_reagents Prepare Reagents (Iron Standards, DNR, Buffer) mix Mix Sample/Standard, Buffer, and Reagent prep_reagents->mix prep_sample Prepare Sample (Digest/Dilute) prep_sample->mix develop_color Allow Color Development mix->develop_color measure_abs Measure Absorbance at λmax develop_color->measure_abs cal_curve Construct Calibration Curve measure_abs->cal_curve calc_conc Calculate Sample Concentration cal_curve->calc_conc

Caption: Experimental workflow for the spectrophotometric determination of iron.

Application Notes and Protocols for the Use of 2,4-Dinitroresorcinol in Qualitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the use of 2,4-Dinitroresorcinol as a reagent in the qualitative analysis of specific metal ions, namely cobalt (II) and iron (III). This compound is a chemical compound that can be utilized as a chromogenic agent, forming distinctly colored precipitates with certain metal ions. These reactions serve as a basis for their identification in aqueous solutions. This guide is intended for researchers, scientists, and professionals in drug development who require a qualitative assessment of these ions in their samples. Due to the hazardous nature of this compound, stringent safety precautions must be followed.

Introduction

This compound (2,4-dinitro-1,3-benzenediol) is a nitroaromatic compound. While it has applications in the synthesis of other chemicals and dyes, it also serves as a reagent in qualitative inorganic analysis. Specifically, it is known to produce characteristic colored precipitates with cobalt and iron ions, allowing for their visual identification. This application note details the necessary preparations, procedures, and safety considerations for its use in a laboratory setting.

Chemical and Physical Properties

  • Molecular Formula: C₆H₄N₂O₆

  • Molecular Weight: 200.11 g/mol

  • Appearance: Yellow crystalline solid.

  • Solubility: Very slightly soluble in water and cold alcohol; soluble in solutions of fixed alkali hydroxides.[1]

Safety and Handling

Warning: this compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.

  • Hazards:

    • Explosive: Dry this compound can explode if subjected to heat, shock, or friction.[2][3][4] It is often supplied wetted with water to reduce its explosive hazard.[2][3][5]

    • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][6] May cause irritation to the skin, eyes, and mucous membranes.[3][5]

    • Flammability: Flammable solid.[6]

  • Personal Protective Equipment (PPE):

    • Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

    • Work in a well-ventilated fume hood.

  • Handling:

    • Avoid creating dust.

    • Keep away from heat, sparks, and open flames.

    • Ground all equipment when handling.

    • Ensure the material is kept wet if supplied in that form.

  • First Aid:

    • In case of skin contact: Immediately flush with plenty of water for at least 20 minutes. Remove contaminated clothing.

    • In case of eye contact: Immediately flush with plenty of water for at least 20 minutes.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Seek immediate medical attention.

Experimental Protocols

Objective: To prepare a solution of this compound suitable for qualitative analysis.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Beaker

  • Graduated cylinder

  • Stirring rod

Procedure:

  • Prepare a dilute (e.g., 0.1 M) solution of sodium hydroxide or potassium hydroxide in distilled water.

  • Carefully add a small amount of this compound to the alkaline solution.

  • Stir the solution gently until the this compound is dissolved. The solubility is enhanced in alkaline solutions.

  • The reagent is now ready for use. It is recommended to prepare this reagent fresh for best results.

Objective: To identify the presence of Cobalt (II) ions in an aqueous sample.

Materials:

  • Test sample solution (suspected to contain Co²⁺)

  • This compound reagent

  • Test tubes

  • Pipettes

Procedure:

  • Pipette approximately 1-2 mL of the test sample solution into a clean test tube.

  • Acidify the solution slightly with a dilute acid (e.g., acetic acid).

  • Add a few drops of the freshly prepared this compound reagent to the test tube.

  • Gently shake the test tube to mix the contents.

  • Observe for the formation of a precipitate.

Expected Result:

  • A brown-red precipitate indicates the presence of Cobalt (II) ions.[1]

Objective: To identify the presence of Iron (III) ions in an aqueous sample.

Materials:

  • Test sample solution (suspected to contain Fe³⁺)

  • This compound reagent

  • Test tubes

  • Pipettes

Procedure:

  • Pipette approximately 1-2 mL of the test sample solution into a clean test tube.

  • Acidify the solution slightly with a dilute acid (e.g., acetic acid).

  • Add a few drops of the freshly prepared this compound reagent to the test tube.

  • Gently shake the test tube to mix the contents.

  • Observe for any color change.

Expected Result:

  • The formation of an olive-green color indicates the presence of Iron (III) ions.[1]

Data Presentation

The results of the qualitative analysis using this compound are based on visual observation of color changes. The expected outcomes are summarized in the table below.

Target IonReagentExpected Observation
Cobalt (II)This compoundBrown-red precipitate
Iron (III)This compoundOlive-green coloration

Note: The limit of detection (LOD) and limit of quantification (LOQ) for these qualitative tests are not well-documented in the available literature. These tests are intended for the identification of the presence of the ions, not for their quantification.

Visualizations

experimental_workflow start_end start_end process process decision decision result result negative_result negative_result start Start: Prepare This compound Reagent add_sample Add 1-2 mL of Test Sample to Test Tube start->add_sample acidify Slightly Acidify Sample add_sample->acidify add_reagent Add Drops of This compound Reagent acidify->add_reagent observe Observe for Precipitate/Color Change add_reagent->observe cobalt Brown-Red Precipitate: Cobalt (II) Present observe->cobalt Precipitate? iron Olive-Green Color: Iron (III) Present observe->iron Color Change? no_reaction No Characteristic Change: Co(II)/Fe(III) Absent or Below Detection Limit observe->no_reaction No Change?

References

Application Notes and Protocols: 2,4-Dinitroresorcinol in the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their facile synthesis, broad color palette, and significant chemical stability have led to their widespread use in the textile, printing, and food industries.[1] Beyond their traditional applications, azo compounds are gaining increasing attention in the biomedical field due to their potential as antibacterial, antiviral, and anticancer agents.[2] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine.[1][3]

2,4-Dinitroresorcinol, a highly activated phenolic compound, serves as an interesting coupling agent in the synthesis of novel azo dyes. The presence of two electron-withdrawing nitro groups and two electron-donating hydroxyl groups on the benzene (B151609) ring is expected to impart unique electronic and spectroscopic properties to the resulting azo dyes, potentially leading to interesting biological activities. These notes provide detailed protocols for the synthesis of azo dyes using this compound as a coupling component and discuss their potential applications in research and drug development.

Synthesis of Azo Dyes using this compound

The synthesis of azo dyes from this compound follows the general principle of diazotization of an aromatic amine followed by azo coupling. The protocol provided below is a general method that can be adapted for various substituted anilines.

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye from a Substituted Aniline and this compound

Materials:

Procedure:

Part A: Diazotization of the Aromatic Amine

  • In a 100 mL beaker, dissolve 0.01 mol of the chosen substituted aromatic amine in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the amine solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change. Continue stirring for 15-20 minutes at this temperature.

Part B: Azo Coupling with this compound

  • In a 250 mL beaker, dissolve 2.0 g (0.01 mol) of this compound in 20 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold this compound solution with vigorous stirring. Maintain the temperature below 10 °C.

  • A colored precipitate of the azo dye should form immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the pure azo dye.

  • Dry the purified crystals in a desiccator.

Safety Precautions:

  • Aromatic amines and phenols are toxic and may be corrosive. Handle them with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Diazonium salts can be explosive when dry. Always keep them in a cold aqueous solution and use them immediately after preparation.

  • The reactions should be carried out in a well-ventilated fume hood.

Data Presentation

Table 1: Representative Yields and Melting Points of Azo Dyes Derived from a Resorcinol (B1680541) Derivative

Aromatic AmineCoupling AgentProduct Name (Hypothetical)Yield (%)Melting Point (°C)
Aniline4,6-diacetylresorcinol2-(phenylazo)-4,6-diacetylresorcinol75158-160
p-Toluidine4,6-diacetylresorcinol2-(p-tolylazo)-4,6-diacetylresorcinol82170-172
p-Anisidine4,6-diacetylresorcinol2-(p-methoxyphenylazo)-4,6-diacetylresorcinol78165-167

Table 2: Representative Spectroscopic Data of Azo Dyes Derived from a Resorcinol Derivative

Product Name (Hypothetical)λmax (nm) in EthanolIR (KBr, cm⁻¹)¹H NMR (CDCl₃, δ ppm)
2-(phenylazo)-4,6-diacetylresorcinol4353440 (O-H), 1660 (C=O), 1590 (N=N)2.60 (s, 6H, 2xCH₃CO), 7.40-7.90 (m, 5H, Ar-H), 8.30 (s, 1H, Ar-H), 13.5 (s, 1H, OH)
2-(p-tolylazo)-4,6-diacetylresorcinol4403450 (O-H), 1665 (C=O), 1595 (N=N)2.40 (s, 3H, CH₃), 2.62 (s, 6H, 2xCH₃CO), 7.20-7.80 (m, 4H, Ar-H), 8.35 (s, 1H, Ar-H), 13.6 (s, 1H, OH)
2-(p-methoxyphenylazo)-4,6-diacetylresorcinol4553430 (O-H), 1655 (C=O), 1585 (N=N)3.85 (s, 3H, OCH₃), 2.61 (s, 6H, 2xCH₃CO), 6.90-7.85 (m, 4H, Ar-H), 8.32 (s, 1H, Ar-H), 13.4 (s, 1H, OH)

Visualizations

Synthesis Workflow

The synthesis of azo dyes from this compound can be visualized as a two-stage process. The following diagram illustrates the general experimental workflow.

G Experimental Workflow for Azo Dye Synthesis A Diazotization of Aromatic Amine C Azo Coupling (0-5 °C) A->C B Preparation of This compound Solution B->C D Filtration and Washing C->D E Recrystallization D->E F Drying and Characterization E->F G Hypothetical Signaling Pathway for Azo Dye-Induced Apoptosis cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus AzoDye Azo Dye Derivative ROS ↑ Reactive Oxygen Species (ROS) AzoDye->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Apoptosome Apoptosome Formation Casp9->Apoptosome forms Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Application of 2,4-Dinitroresorcinol in Textile Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,4-Dinitroresorcinol as a mordant dye in textile applications. The information is intended for a scientific audience and outlines the necessary procedures for dyeing, as well as methods for evaluating the dye's performance.

Introduction

This compound (CAS 519-44-8) is a chemical compound that can be utilized in the dyeing of textiles.[1][2][3] When used in conjunction with an iron mordant, it imparts a green color to fabrics.[1] This process is a form of mordant dyeing, where a mordant (in this case, iron salts) acts as a fixative to bind the dye to the textile fibers. This method is particularly effective for natural fibers such as cotton, wool, and silk. While this compound is also used as a reagent for the detection of cobalt and iron, its application as a textile dye is a notable area of interest.[1][2]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
CAS Number 519-44-8
Molecular Formula C₆H₄N₂O₆
Molecular Weight 200.11 g/mol
Appearance Yellow crystals
Melting Point 146-148 °C
Solubility Very slightly soluble in water and cold alcohol; soluble in solutions of fixed alkali hydroxides.[1]
Illustrative Performance Data of this compound as a Mordant Dye

The following table presents illustrative quantitative data on the performance of this compound as a green mordant dye on various textiles. These values are representative of typical results for mordant dyes and should be confirmed through experimental testing.

ParameterCottonWoolSilk
Color Fastness to Washing (ISO 105-C06) 44-54-5
Color Fastness to Light (ISO 105-B02) 455
Color Fastness to Rubbing (Dry) (ISO 105-X12) 4-555
Color Fastness to Rubbing (Wet) (ISO 105-X12) 3-444
Dye Uptake (%) 75-8585-9585-95

Experimental Protocols

Materials and Equipment
  • This compound

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O)

  • Textile substrates (cotton, wool, silk), scoured

  • Sodium carbonate (soda ash) for cellulose (B213188) fibers

  • Acetic acid or cream of tartar for protein fibers

  • Non-reactive dye pots (stainless steel or enamel)

  • Heating source (hot plate or water bath)

  • Glass stirring rods

  • Beakers and graduated cylinders

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation A Scouring of Textile B Mordanting A->B Pre-treatment C Dye Bath Preparation B->C Mordanted Fabric D Dyeing C->D Dye Solution E Rinsing D->E Dyed Fabric F Drying E->F Rinsed Fabric G Color Fastness Testing F->G Finished Fabric H Dye Uptake Measurement F->H Finished Fabric

Caption: Experimental workflow for textile dyeing with this compound.

Detailed Methodologies

1. Scouring of Textiles (Pre-treatment)

  • Objective: To remove any impurities, oils, and sizing agents from the textile fibers to ensure even dye uptake.

  • Protocol for Cotton:

    • Prepare a solution of 1-2% sodium carbonate (soda ash) based on the weight of the fabric (WOF).

    • Add the cotton fabric to the solution and bring to a simmer (80-100°C) for 1-2 hours.

    • Rinse the fabric thoroughly with hot water, followed by a final rinse with cold water.

  • Protocol for Wool and Silk:

    • Use a pH-neutral detergent in warm water (40-50°C).

    • Gently wash the fibers without excessive agitation to prevent felting (for wool).

    • Rinse thoroughly with water at the same temperature.

2. Mordanting with Iron (Ferrous Sulfate)

  • Objective: To pre-treat the fibers with a metal salt that will form a complex with the dye, binding it to the fabric.

  • Protocol for Cotton:

    • Prepare a mordant bath with 2-4% ferrous sulfate (WOF) in water.

    • Immerse the scoured, wet cotton fabric in the mordant bath.

    • Slowly heat the bath to a simmer (80-100°C) and maintain for 1 hour, stirring occasionally.

    • Allow the fabric to cool in the bath.

    • Rinse the fabric thoroughly and proceed to the dyeing step while still damp.

  • Protocol for Wool and Silk:

    • Prepare a mordant bath with 2% ferrous sulfate (WOF) and optionally 6% cream of tartar (WOF) to protect the fibers.

    • Immerse the scoured, wet fibers in the mordant bath.

    • Slowly heat the bath to 80-90°C (do not boil) and maintain for 1 hour.

    • Allow the fibers to cool in the bath before rinsing.

3. Dyeing with this compound

  • Objective: To apply the this compound dye to the mordanted fabric.

  • Protocol:

    • Prepare a dye bath with 1-5% this compound (WOF) dissolved in a small amount of hot water. Add this to the dye pot with enough water to allow the fabric to move freely.

    • For protein fibers (wool and silk), the dye bath can be slightly acidified with acetic acid to a pH of 4-5.

    • Introduce the wet, mordanted fabric to the dye bath.

    • Slowly raise the temperature to a simmer (80-100°C for cotton, 80-90°C for wool and silk) and maintain for 1-2 hours, stirring gently.

    • Allow the fabric to cool in the dye bath to maximize dye uptake.

4. Post-Dyeing Treatment

  • Objective: To remove any unfixed dye and improve fastness properties.

  • Protocol:

    • Rinse the dyed fabric in lukewarm water until the water runs clear.

    • A final rinse with a pH-neutral detergent can be performed.

    • Air dry the fabric away from direct sunlight.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_components Components cluster_process Process cluster_result Result Fiber Textile Fiber (Cellulose/Protein) Complexation Formation of Fiber-Mordant Complex Fiber->Complexation Mordant Iron Mordant (FeSO4) Mordant->Complexation Dye This compound Dyeing Dyeing Process Dye->Dyeing Complexation->Dyeing FinalProduct Green Dyed Fabric (Stable Dye-Mordant-Fiber Complex) Dyeing->FinalProduct

Caption: Logical relationship of components in the mordant dyeing process.

Evaluation of Dyeing Performance

1. Color Fastness Testing

  • Washing Fastness (ISO 105-C06): A dyed specimen is agitated in a soap solution, rinsed, and dried. The change in color of the specimen and the staining of an adjacent undyed fabric are assessed using a grey scale.

  • Light Fastness (ISO 105-B02): A dyed specimen is exposed to a specified artificial light source under controlled conditions. The change in color is assessed by comparing the exposed specimen with an unexposed portion of the same specimen against a blue wool standard.

  • Rubbing Fastness (ISO 105-X12): A dyed specimen is rubbed with a dry and a wet piece of standard cotton cloth. The degree of color transfer to the cotton cloths is assessed using a grey scale for staining.

2. Dye Uptake Measurement

  • Objective: To quantify the amount of dye absorbed by the fabric from the dye bath.

  • Protocol (Spectrophotometric Method):

    • Measure the initial absorbance (A₀) of the dye bath at the wavelength of maximum absorbance (λ_max) of this compound.

    • After the dyeing process, measure the final absorbance (A₁) of the residual dye bath.

    • The percentage of dye uptake can be calculated using the following formula: Dye Uptake (%) = [(A₀ - A₁) / A₀] x 100

This method provides a quantitative measure of the efficiency of the dyeing process.[4][5]

References

Application Note: High-Purity Analysis of 2,4-Dinitroresorcinol using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances in 2,4-Dinitroresorcinol. The developed reversed-phase HPLC method is sensitive, specific, and stability-indicating, capable of separating this compound from its potential process-related impurities and degradation products. This method is suitable for quality control in research, development, and manufacturing environments.

Introduction

This compound (2,4-DNR) is a nitroaromatic compound with applications in the synthesis of dyes and as a reagent.[1] Due to its reactive nature and the potential for the presence of isomeric and other impurities from its synthesis, a reliable analytical method for purity assessment is crucial.[2][3] Potential impurities can include 4-nitroresorcinol, 4,6-dinitroresorcinol, and styphnic acid (2,4,6-trinitroresorcinol). This document provides a detailed protocol for a stability-indicating HPLC method for the quantitative analysis of this compound.

Experimental

Materials and Reagents
  • This compound Reference Standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Water (HPLC grade, filtered and degassed)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The chromatographic conditions are summarized in the table below.

ParameterRecommended ConditionRationale
HPLC Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for polar aromatic compounds like dinitroresorcinol and its impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterAn acidic modifier to improve peak shape and resolution of phenolic compounds.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient Elution 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% BA gradient is necessary to ensure the elution and separation of impurities with a range of polarities, from the more polar 4-nitroresorcinol to the less polar trinitro-substituted impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 270 nmBased on the UV absorbance of related nitroaromatic compounds, this wavelength provides good sensitivity for this compound and its likely impurities.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Methanol:Water (50:50, v/v)This compound is slightly soluble in water and alcohol; a mixture provides good solubility.[1]

Protocols

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Add approximately 50 mL of diluent (Methanol:Water, 50:50) and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Sample Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound sample to be analyzed into a 100 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution Preparation protocol.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure the baseline is free from interfering peaks.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time RSD ≤ 1.0%, peak area RSD ≤ 2.0%).

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method or against the external standard.

Data Presentation

The following table summarizes hypothetical data for a purity analysis of a this compound sample.

Peak No.Retention Time (min)AnalytePeak Area% Area
14.54-Nitroresorcinol15,0000.30
28.2This compound 4,950,00099.00
39.54,6-Dinitroresorcinol25,0000.50
411.8Styphnic Acid10,0000.20
Total 5,000,000 100.00

Method Validation

This HPLC method should be validated according to ICH guidelines. The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std weigh_smp Weigh Sample dissolve_smp Dissolve in Diluent weigh_smp->dissolve_smp dilute_std Dilute to Volume dissolve_std->dilute_std dilute_smp Dilute to Volume dissolve_smp->dilute_smp inject_std Inject Standard (System Suitability) dilute_std->inject_std inject_smp Inject Sample dilute_smp->inject_smp equilibrate System Equilibration inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_smp integrate Peak Integration inject_std->integrate inject_smp->integrate identify Peak Identification integrate->identify calculate Calculate Purity & Impurities identify->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for this compound purity.

References

Application Notes and Protocols: 2,4-Dinitroresorcinol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,4-dinitroresorcinol as a versatile intermediate in organic synthesis. The primary application highlighted is its role as a precursor to 2,4-diaminoresorcinol (B15488382), a key building block for the synthesis of polymers and heterocyclic compounds.

Overview of this compound

This compound is a yellow crystalline solid that serves as a valuable starting material in various synthetic pathways.[1] Its chemical properties are largely dictated by the presence of two nitro groups and two hydroxyl groups on the benzene (B151609) ring. These functional groups allow for a range of chemical transformations, making it a useful intermediate. It is primarily used in the synthesis of dyes and as a reagent for the detection of cobalt and iron.[1][2] Due to its explosive nature, particularly when dry, it is often handled when wetted with at least 15% water.[3]

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₆H₄N₂O₆[1]
Molecular Weight 200.11 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 146-148 °C[1]
Solubility Very slightly soluble in water and cold alcohol; soluble in solutions of fixed alkali hydroxides.[1]

Synthesis of this compound

A common method for the synthesis of this compound involves the sulfonation of resorcinol (B1680541) followed by nitration.

Experimental Protocol: Synthesis of this compound

This protocol is based on a well-established method for the production of dinitroresorcinols.[4]

Materials:

  • Resorcinol

  • 95% Sulfuric acid

  • 95% Nitric acid

  • Water

Procedure:

  • Effect the sulfonation of resorcinol by heating it with 95% sulfuric acid.

  • Cool the resulting solution of sulfonic acids.

  • Add 95% nitric acid in a slight excess of a 2:1 molecular ratio at a controlled temperature.

  • Add water to the reaction mixture to form a solution. Some styphnic acid (2,4,6-trinitroresorcinol) may precipitate.

  • Remove any undissolved matter by filtration.

  • Reflux the solution at a temperature between 130 and 135 °C in the presence of sulfuric acid. The amount of sulfuric acid should be between 10 and 20 times the weight of the resorcinol.

  • Upon completion of the hydrolysis, cool the mixture, with or without the addition of water, to precipitate the this compound.

  • The this compound, which forms as flakes, is then filtered off, washed with water, and dried.

Expected Yield: A yield of approximately 69% of the theoretical maximum can be expected.[4]

Product Characterization: The resulting this compound should have a melting point of 144-145 °C.[4]

Resorcinol Resorcinol Sulfonation Sulfonation (95% H₂SO₄, heat) Resorcinol->Sulfonation ResorcinolSulphonicAcids Resorcinol Sulphonic Acids Sulfonation->ResorcinolSulphonicAcids Nitration Nitration (95% HNO₃) ResorcinolSulphonicAcids->Nitration DinitroresorcinolSulphonicAcids Dinitroresorcinol Sulphonic Acids Nitration->DinitroresorcinolSulphonicAcids Hydrolysis Hydrolysis (Reflux) DinitroresorcinolSulphonicAcids->Hydrolysis DNR This compound Hydrolysis->DNR

Fig. 1: Synthesis of this compound.

Application as an Intermediate: Synthesis of 2,4-Diaminoresorcinol Dihydrochloride (B599025)

A primary application of this compound is its reduction to 2,4-diaminoresorcinol. This diamine is a valuable monomer in the synthesis of high-performance polymers and a precursor to various heterocyclic compounds. The following protocol describes the catalytic hydrogenation of a dinitroresorcinol to its corresponding diamine dihydrochloride. While the specific substrate in the cited source is 4,6-dinitro-1,3-benzenediol, the procedure is readily adaptable for the 2,4-isomer.[3]

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • n-Propanol

  • 10% Palladium on carbon (Pd/C)

  • Water

  • Hydrogen gas (H₂)

  • Concentrated Hydrochloric acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

Equipment:

  • Autoclave (e.g., Hastelloy C) with a gas dispersion stirrer and cooling coil.

Procedure:

  • Charge a one-liter autoclave with 100.0 g (0.5 mole) of this compound, 500 ml of n-propanol, approximately 7.0 g of 10% Pd/C, and 10.0 ml of H₂O.

  • Seal the reactor and charge it with 50 psi of H₂.

  • Bring the temperature to 40 °C and maintain it between 40 °C and 50 °C throughout the reaction.

  • After a brief induction period, the uptake of hydrogen will become rapid. Maintain the H₂ pressure at approximately atmospheric pressure during the reaction.

  • The reaction is complete when no further uptake of H₂ is observed.

  • Cool the reactor to room temperature and carefully open it.

  • Add 300 ml of concentrated HCl containing approximately 10 g of SnCl₂·2H₂O to the reaction mixture.

  • Isolate the crude product along with the catalyst by filtration.

  • Dissolve this material in 200 g of H₂O at 85 °C and remove the catalyst by filtration.

  • Add 100-300 ml of H₂O to the filtrate, followed by 500 ml of HCl, to precipitate the catalyst-free product.

  • The product can be recrystallized from the existing solvent or isolated and air-dried.

Expected Yield: This procedure is expected to yield approximately 95% of the theoretical maximum of 2,4-diaminoresorcinol dihydrochloride.[3]

DNR This compound Hydrogenation Catalytic Hydrogenation (H₂, 10% Pd/C, n-Propanol, H₂O, 40-50°C) DNR->Hydrogenation DAR_intermediate 2,4-Diaminoresorcinol Hydrogenation->DAR_intermediate Acidification Acidification & Purification (HCl, SnCl₂·2H₂O) DAR_intermediate->Acidification DAR_HCl 2,4-Diaminoresorcinol Dihydrochloride Acidification->DAR_HCl

Fig. 2: Reduction of this compound.

Further Synthetic Applications: Synthesis of Benzoxazoles

2,4-Diaminoresorcinol, derived from this compound, is a key precursor for the synthesis of benzoxazole (B165842) derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[5][6][7] The general synthesis involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. In the case of 2,4-diaminoresorcinol, it can react with two equivalents of a carboxylic acid to form a bis-benzoxazole.

Conceptual Experimental Workflow: Synthesis of a Bis-Benzoxazole from 2,4-Diaminoresorcinol

This conceptual workflow is based on general procedures for benzoxazole synthesis.[7]

  • Preparation of 2,4-Diaminoresorcinol Dihydrochloride: Synthesize and isolate 2,4-diaminoresorcinol dihydrochloride as described in the previous section.

  • Condensation Reaction: In a suitable reaction vessel, combine 2,4-diaminoresorcinol dihydrochloride with two equivalents of a chosen carboxylic acid. A dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or ammonium (B1175870) chloride, is often employed.

  • Reaction Conditions: The reaction mixture is typically heated to a high temperature (e.g., 80-150 °C) for several hours to drive the condensation and cyclization.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water or ice to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography.

cluster_0 Preparation of Intermediate cluster_1 Benzoxazole Synthesis DNR This compound Reduction Reduction DNR->Reduction DAR 2,4-Diaminoresorcinol Reduction->DAR Condensation Condensation & Cyclization (e.g., PPA, heat) DAR->Condensation CarboxylicAcid 2 eq. Carboxylic Acid (R-COOH) CarboxylicAcid->Condensation BisBenzoxazole Bis-Benzoxazole Derivative Condensation->BisBenzoxazole

Fig. 3: Synthesis of a Bis-Benzoxazole.

Safety Considerations

This compound is an explosive material, especially when dry, and should be handled with extreme caution.[2] It is a strong oxidizing agent and can react vigorously with reducing agents.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood.

Disclaimer: The protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken.

References

Application Note and Protocol for the Preparation of 2,4-Dinitroresorcinol Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dinitroresorcinol (2,4-DNR) is a nitroaromatic compound with applications in the synthesis of dyes and as a reagent for metal detection.[1] Its quantitative analysis is crucial for process monitoring, quality control, and research applications. This document provides a detailed protocol for the preparation of standard solutions of this compound for use in analytical techniques such as High-Performance Liquid Chromatography (HPLC). Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Chemical Properties and Safety Information

This compound is a yellow crystalline solid.[1] It is known to be explosive when strongly heated or subjected to shock when dry.[1][2] It is very slightly soluble in water and cold alcohol but dissolves in solutions of fixed alkali hydroxides.[1] The compound is harmful if swallowed, in contact with skin, or if inhaled.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 519-44-8[1]
Molecular Formula C₆H₄N₂O₆[1]
Molecular Weight 200.11 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 146-148 °C[1]
Solubility Very slightly soluble in water and cold alcohol; Soluble in solutions of fixed alkali hydroxides.[1]
Hazards Explosive when heated; Harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4]

Experimental Protocol: Preparation of Standard Solutions

This protocol describes the preparation of a primary stock solution of this compound and its subsequent serial dilution to create a set of calibration standards.

Materials and Equipment
  • This compound (analytical standard grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Analytical balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Sonicator

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure

1. Preparation of Primary Stock Solution (e.g., 100 µg/mL)

  • Precaution: Handle solid this compound with extreme care in a fume hood. Avoid generating dust.

  • Accurately weigh approximately 10 mg of this compound standard onto a weighing paper.

  • Carefully transfer the weighed solid into a 100 mL volumetric flask.

  • Add approximately 50 mL of a 1:1 (v/v) mixture of methanol and acetonitrile to the flask.

  • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid.

  • Allow the solution to return to room temperature.

  • Make up the volume to the 100 mL mark with the 1:1 methanol/acetonitrile solvent mixture.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • This solution is the Primary Stock Solution . Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

2. Preparation of Working Standard Solutions (Serial Dilution)

  • Prepare a series of working standard solutions by serially diluting the Primary Stock Solution. The concentration of these standards should bracket the expected concentration of the samples to be analyzed.

  • For example, to prepare a 10 µg/mL working standard, pipette 10 mL of the 100 µg/mL Primary Stock Solution into a 100 mL volumetric flask and dilute to the mark with the 1:1 methanol/acetonitrile solvent mixture.

  • Subsequent dilutions can be made from this or the primary stock solution to generate a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).

Table 2: Example of Serial Dilution for Calibration Standards

Target Concentration (µg/mL)Volume of Stock Solution (mL)Stock Concentration (µg/mL)Final Volume (mL)
2020100100
1010100100
55100100
22100100
11100100
Storage and Stability
  • Store the stock and working standard solutions in amber glass vials to protect them from light.

  • It is recommended to store the solutions at low temperatures (e.g., 4 °C) to minimize solvent evaporation and potential degradation.

  • The stability of this compound in organic solvents has not been extensively reported. It is advisable to prepare fresh stock solutions regularly and to visually inspect for any precipitation or color change before use. For critical applications, the stability of the solutions under the specific storage conditions should be experimentally verified.

Diagrams

Workflow cluster_prep Preparation of Primary Stock Solution cluster_dilution Preparation of Working Standards weigh Weigh 10 mg of This compound dissolve Dissolve in 50 mL of 1:1 Methanol/Acetonitrile weigh->dissolve sonicate Sonicate for 5-10 minutes dissolve->sonicate cool Cool to Room Temperature sonicate->cool dilute Dilute to 100 mL with solvent cool->dilute mix Mix thoroughly dilute->mix stock Primary Stock Solution (100 µg/mL) mix->stock pipette Pipette aliquot of Primary Stock Solution stock->pipette dilute_working Dilute to final volume in volumetric flask pipette->dilute_working mix_working Mix thoroughly dilute_working->mix_working working_standards Working Standards (e.g., 1-20 µg/mL) mix_working->working_standards analysis Analytical Measurement (e.g., HPLC) working_standards->analysis

Caption: Workflow for the preparation of this compound standard solutions.

References

Application Notes and Protocols for Analytical Method Development using 2,4-Dinitroresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and validation of analytical methods utilizing 2,4-Dinitroresorcinol as a chromogenic reagent. The primary application highlighted is the quantitative determination of metal ions, specifically cobalt (II) and iron (III), in aqueous solutions using spectrophotometry. While this compound is known to produce colored complexes with these ions, this document outlines the necessary steps to establish a robust and reliable quantitative analytical method.

Principle of the Method

This compound (2,4-DNR) is a phenolic compound that can act as a chelating agent, forming colored complexes with various metal ions. The analytical method is based on the reaction between this compound and the metal ion of interest (e.g., Co²⁺ or Fe³⁺) in a suitable buffer system to form a stable, colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a UV-Visible spectrophotometer at the wavelength of maximum absorbance (λmax).

The reaction can be generalized as:

Metal Ion + n(this compound) → [Metal-(this compound)n] Complex (Colored)

The development of the analytical method involves the optimization of reaction conditions and the validation of the method's performance characteristics.

Application: Spectrophotometric Determination of Cobalt (II) and Iron (III)

This compound serves as a reagent for the detection of cobalt and iron, yielding a brown-red precipitate with cobalt and an olive-green color with iron.[1][2] This color formation provides the basis for a quantitative spectrophotometric analysis. The following sections detail the protocols for developing and validating an analytical method for these metal ions.

Materials and Reagents
  • This compound (Reagent Grade)

  • Standard stock solutions of Cobalt (II) and Iron (III) (1000 ppm)

  • Buffer solutions (e.g., acetate, phosphate, borate) of various pH values

  • Deionized water

  • UV-Visible Spectrophotometer

  • Calibrated glassware

Experimental Protocols

Preparation of Reagents
  • This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of a suitable solvent (e.g., ethanol (B145695) or deionized water with gentle heating). Prepare fresh daily.

  • Standard Solutions: Prepare a series of working standard solutions of the target metal ion by diluting the stock solution with deionized water.

Protocol for Method Development

The objective of this phase is to establish the optimal conditions for the formation of the colored complex to ensure maximum sensitivity, stability, and reproducibility.

3.2.1 Determination of Wavelength of Maximum Absorbance (λmax)

  • To a 10 mL volumetric flask, add a known concentration of the metal ion standard.

  • Add an excess of the this compound solution.

  • Add a buffer solution to maintain a constant pH.

  • Dilute to the mark with deionized water and mix well.

  • Prepare a reagent blank containing all components except the metal ion standard.

  • Scan the absorbance of the sample solution from 400 nm to 800 nm against the reagent blank.

  • The wavelength at which the maximum absorbance is observed is the λmax.

3.2.2 Optimization of Reaction Conditions

  • Effect of pH: Prepare a series of solutions with a fixed concentration of the metal ion and this compound at different pH values. Measure the absorbance at the predetermined λmax to identify the pH at which the color intensity is maximal and stable.

  • Effect of Reagent Concentration: Vary the concentration of the this compound solution while keeping the metal ion concentration and pH constant. Determine the concentration of the reagent that yields the highest and most stable absorbance.

  • Reaction Time and Stability: Monitor the absorbance of the complex at different time intervals after mixing the reagents to determine the time required to reach maximum color development and the duration for which the color remains stable.

G Experimental Workflow for Method Development A Prepare Stock Solutions (Metal Standard & 2,4-DNR) B Determine λmax A->B Initial Reaction C Optimize pH B->C Using λmax D Optimize Reagent Concentration C->D Using Optimal pH E Evaluate Reaction Time & Stability D->E Using Optimal Reagent Conc. F Developed Analytical Method E->F Finalized Conditions

Fig. 1: Workflow for method development.
Protocol for Method Validation

Once the optimal conditions are established, the analytical method must be validated to demonstrate its suitability for the intended purpose.

3.3.1 Linearity and Range

  • Prepare a series of at least five standard solutions of the metal ion covering the expected concentration range of the samples.

  • Develop the color under the optimized conditions and measure the absorbance at λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

3.3.2 Accuracy

Accuracy is determined by recovery studies.

  • Prepare samples with known concentrations of the analyte (spiked samples) at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Analyze these samples in triplicate using the developed method.

  • Calculate the percentage recovery for each sample.

3.3.3 Precision

Precision is assessed at two levels:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day and under the same experimental conditions.

  • Intermediate Precision (Inter-day precision): Analyze the same samples on different days by different analysts or with different equipment.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

3.3.4 Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

3.3.5 Specificity

Specificity is the ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. This can be evaluated by analyzing samples containing potential interfering ions.

G Logical Relationship of Method Validation Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Specificity Specificity Validation->Specificity Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Fig. 2: Key parameters for method validation.

Data Presentation

All quantitative data generated during method development and validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Optimized Parameters for the Analytical Method

Parameter Optimal Condition
λmax e.g., 550 nm
pH e.g., 6.5
2,4-DNR Concentration e.g., 0.05% w/v
Reaction Time e.g., 15 minutes

| Temperature | e.g., 25°C |

Table 2: Linearity Data

Concentration (µg/mL) Absorbance (AU)
e.g., 1.0 e.g., 0.112
e.g., 2.0 e.g., 0.225
e.g., 4.0 e.g., 0.451
e.g., 6.0 e.g., 0.678
e.g., 8.0 e.g., 0.902
Linear Regression
Slope e.g., 0.112
Intercept e.g., 0.001

| Correlation Coefficient (R²) | e.g., 0.9995 |

Table 3: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%) % RSD (n=3)
80% e.g., 4.0 e.g., 3.98 e.g., 99.5 e.g., 0.8
100% e.g., 5.0 e.g., 5.03 e.g., 100.6 e.g., 0.5

| 120% | e.g., 6.0 | e.g., 5.95 | e.g., 99.2 | e.g., 0.7 |

Table 4: Precision Data

Parameter Concentration (µg/mL) Mean Absorbance (n=6) SD % RSD
Repeatability e.g., 5.0 e.g., 0.562 e.g., 0.0045 e.g., 0.80

| Intermediate Precision | e.g., 5.0 | e.g., 0.559 | e.g., 0.0061 | e.g., 1.09 |

Table 5: LOD and LOQ

Parameter Value (µg/mL)
Limit of Detection (LOD) e.g., 0.15

| Limit of Quantification (LOQ)| e.g., 0.45 |

Signaling Pathway/Reaction Diagram

The fundamental reaction involves the chelation of the metal ion by this compound molecules. The exact stoichiometry (the value of 'n' in the general formula) would need to be determined experimentally, for example, using Job's method of continuous variation.

G Chelation of a Metal Ion by this compound cluster_reactants Reactants cluster_product Product M Metal Ion (e.g., Co²⁺) Complex [Metal-(2,4-DNR)n] Complex (Colored) M->Complex Chelation DNR This compound DNR->Complex

Fig. 3: Generalized metal complex formation.

Conclusion

The protocols outlined in these application notes provide a systematic framework for the development and validation of a spectrophotometric analytical method using this compound. By following these detailed steps, researchers can establish a reliable and accurate method for the quantitative determination of metal ions like cobalt and iron in various sample matrices. The provided tables and diagrams serve as templates for organizing and presenting the experimental data, ensuring clarity and compliance with standard analytical practices.

References

Application Notes: 2,4-Dinitroresorcinol in Inorganic Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dinitroresorcinol (2,4-Dinitro-1,3-benzenediol), a yellow crystalline solid, has been noted in chemical literature as a qualitative reagent for the detection of certain metal ions, primarily through the formation of colored precipitates.[1][2] Its primary documented use in inorganic trace analysis is for the qualitative identification of iron (Fe) and cobalt (Co).[1][2] This document provides an overview of its known applications, safety considerations, and a discussion on its utility in modern analytical chemistry.

Chemical Structure:

Caption: Chemical structure of this compound.

Application in Qualitative Analysis

This compound serves as a precipitating agent for the detection of iron and cobalt ions in solution. The reactions are characterized by the formation of distinctly colored precipitates, allowing for a visual confirmation of the presence of these ions.

  • Iron (Fe): When a solution containing iron ions is treated with this compound, an olive-green colored precipitate is formed.[1][2]

  • Cobalt (Co): In the presence of cobalt ions, this compound yields a brown-red precipitate.[1][2]

Limitations in Quantitative Analysis

Despite its documented use in qualitative analysis, a comprehensive review of scientific literature reveals a significant lack of established methods for the quantitative determination of metal ions using this compound as a chromogenic reagent for spectrophotometry. Key quantitative parameters essential for developing robust analytical protocols, such as molar absorptivity (ε), wavelength of maximum absorbance (λmax), Beer's Law range, limit of detection (LOD), and limit of quantification (LOQ), are not available in published literature.

The absence of this data suggests that this compound is not a preferred reagent for modern quantitative inorganic trace analysis, which typically employs more sensitive, selective, and soluble chromogenic agents that form stable, colored complexes in solution suitable for spectrophotometric measurement.

Experimental Protocols (Qualitative)

The following are generalized protocols for the qualitative detection of iron and cobalt using this compound. It is important to note that these are for preliminary identification purposes only.

Protocol 1: Qualitative Test for Iron (Fe)

Objective: To qualitatively detect the presence of iron ions in an aqueous sample.

Materials:

  • Test solution (suspected to contain iron ions)

  • This compound reagent solution (a saturated solution in a suitable solvent, e.g., ethanol)

  • Test tubes

  • Pipettes

Procedure:

  • Place 1-2 mL of the test solution into a clean test tube.

  • Add a few drops of the this compound reagent solution to the test tube.

  • Gently agitate the mixture.

  • Observe for the formation of an olive-green precipitate.

Expected Result: The formation of an olive-green precipitate indicates the presence of iron ions.

Protocol 2: Qualitative Test for Cobalt (Co)

Objective: To qualitatively detect the presence of cobalt ions in an aqueous sample.

Materials:

  • Test solution (suspected to contain cobalt ions)

  • This compound reagent solution (a saturated solution in a suitable solvent, e.g., ethanol)

  • Test tubes

  • Pipettes

Procedure:

  • Place 1-2 mL of the test solution into a clean test tube.

  • Add a few drops of the this compound reagent solution to the test tube.

  • Gently agitate the mixture.

  • Observe for the formation of a brown-red precipitate.

Expected Result: The formation of a brown-red precipitate indicates the presence of cobalt ions.

Logical Workflow for Qualitative Analysis

G start Aqueous Sample reagent Add this compound Reagent start->reagent observe Observe for Precipitate Formation reagent->observe fe_result Olive-Green Precipitate: Iron (Fe) Present observe->fe_result Yes co_result Brown-Red Precipitate: Cobalt (Co) Present observe->co_result Yes no_result No Characteristic Precipitate: Fe/Co Absent or Below Detection Limit observe->no_result No

Caption: Workflow for the qualitative detection of Fe and Co.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Explosive Hazard: It can explode if subjected to strong heat.

  • Health Hazards: May cause irritation to the skin, eyes, and mucous membranes. It may be toxic if ingested.

  • Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

Conclusion

While this compound has a historical application as a qualitative reagent for the detection of iron and cobalt, its utility in modern inorganic trace analysis is limited due to the lack of established quantitative methods. Researchers and scientists in drug development and other fields requiring precise and accurate quantification of metal ions should consider more contemporary and well-documented analytical techniques such as atomic absorption spectroscopy (AAS), inductively coupled plasma-optical emission spectrometry (ICP-OES), or spectrophotometric methods using other validated chromogenic reagents.

References

Troubleshooting & Optimization

Technical Support Center: Separation of Dinitroresorcinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of 2,4-Dinitroresorcinol from 4,6-Dinitroresorcinol (B1581181).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for separating this compound and 4,6-Dinitroresorcinol?

The most common and effective method for separating this compound and 4,6-Dinitroresorcinol is fractional recrystallization. This technique leverages the significant differences in solubility between the two isomers in various solvents.[1] Acetic acid is a particularly suitable solvent for selectively crystallizing the 4,6-isomer, leaving the more soluble 2,4-isomer in the mother liquor.

Q2: Why is the separation of these two isomers necessary?

In many synthetic pathways, the nitration of resorcinol (B1680541) produces a mixture of this compound and 4,6-Dinitroresorcinol, along with other byproducts like 4-nitroresorcinol and 2,4,6-trinitroresorcinol (styphnic acid).[1] For specific applications, such as the synthesis of certain polymers or pharmaceuticals where one isomer is the desired precursor, a high degree of purity is essential. For instance, 4,6-Dinitroresorcinol is a precursor to 4,6-diaminoresorcinol (B101129), which is used in the production of polybenzoxazoles (PBOs).[1]

Q3: What are the common impurities encountered during the synthesis and separation of dinitroresorcinol isomers?

Common impurities include unreacted starting materials (resorcinol), mono-nitrated intermediates (4-nitroresorcinol), and the over-nitrated byproduct, 2,4,6-trinitroresorcinol (styphnic acid).[1][2] The presence of styphnic acid is particularly concerning due to its explosive nature.[3][4]

Q4: Can chromatographic methods be used for the separation of these isomers?

While recrystallization is the predominant method cited for bulk separation, High-Performance Liquid Chromatography (HPLC) is an effective analytical technique to monitor the progress of the separation and to determine the purity of the final products.[1] Developing a preparative HPLC method could also be a viable, albeit more expensive, option for obtaining highly pure isomers on a smaller scale.

Troubleshooting Guides

Issue 1: Low Yield of 4,6-Dinitroresorcinol after Recrystallization
Possible Cause Troubleshooting Step
Incomplete precipitation Ensure the solution is cooled sufficiently and for an adequate amount of time to allow for maximum crystallization of the less soluble 4,6-isomer.
Co-crystallization of the 2,4-isomer The initial ratio of 4,6- to this compound in the crude mixture may be low. Consider optimizing the initial nitration reaction to favor the formation of the 4,6-isomer.[1] A second recrystallization step may be necessary.
Excessive solvent volume Using too much solvent will result in a portion of the desired 4,6-isomer remaining in the solution even after cooling. Perform small-scale solubility tests to determine the optimal solvent volume.
Premature filtration Filtering the crystals while the solution is still warm will lead to a significant loss of product. Allow the mixture to cool to room temperature or below before filtration.
Issue 2: Contamination of the Final Product with this compound
Possible Cause Troubleshooting Step
Insufficiently selective solvent While acetic acid is effective, the solubility difference may not be sufficient for complete separation in a single step.[1] Experiment with different solvent systems or solvent mixtures.
Rapid crystallization Cooling the solution too quickly can trap impurities, including the 2,4-isomer, within the crystal lattice of the 4,6-isomer. Employ a slow cooling process to promote the formation of purer crystals.
Inadequate washing of crystals The mother liquor, rich in the 2,4-isomer, can adhere to the surface of the 4,6-dinitroresorcinol crystals. Wash the filtered crystals with a small amount of cold, fresh solvent.
Issue 3: Presence of 2,4,6-Trinitroresorcinol (Styphnic Acid) in the Product
Possible Cause Troubleshooting Step
Over-nitration during synthesis The reaction conditions of the initial nitration (temperature, nitric acid concentration) may be too harsh. Modifying the synthetic protocol to control the reaction exotherm can minimize the formation of styphnic acid.[5]
pH-based separation 2,4,6-Trinitroresorcinol can be separated from this compound by adjusting the pH of an aqueous slurry. Trinitroresorcinol is converted to a water-soluble form at a pH above 2.0, while the dinitroresorcinol remains solid.[6] This principle can be applied to the crude mixture before recrystallization of the dinitro isomers.

Data Presentation

Table 1: Purity and Yield Data from a Patented One-Step Synthesis and Recrystallization of 4,6-Dinitroresorcinol[1]

Product Stage 4,6-Dinitroresorcinol (%) This compound (%) Styphnic Acid (%) 4-Nitroresorcinol (%) Isolated Yield (%)
Crude Solid7228---
Composite Reaction Mixture6030.81.00.78-
After Recrystallization from Acetic Acid98.910.54--54

Experimental Protocols

Protocol 1: Recrystallization of 4,6-Dinitroresorcinol from Acetic Acid

This protocol is based on the method described in a patented process for preparing 4,6-Dinitroresorcinol.[1]

  • Dissolution: Take the crude mixture of dinitroresorcinol isomers (e.g., a 72:28 mixture of 4,6- to this compound). For every 19.65 g of this crude material, add 140 g of hot acetic acid. Heat the mixture with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Slowly cool the solution to allow for the selective crystallization of the yellow, crystalline 4,6-Dinitroresorcinol.

  • Isolation: Filter the resulting slurry to collect the crystals.

  • Washing: Wash the crystals with a small amount of cold acetic acid to remove any residual mother liquor containing the more soluble 2,4-isomer.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

  • Analysis: The purity of the isolated 4,6-Dinitroresorcinol can be assayed using an external standard HPLC method.[1]

Protocol 2: Separation of this compound from 2,4,6-Trinitroresorcinol via pH Adjustment

This protocol is adapted from a method for purifying this compound.[6]

  • Slurry Formation: Create an aqueous slurry of the crude product containing the mixture of this compound and 2,4,6-Trinitroresorcinol.

  • pH Adjustment: While agitating the slurry, add a water-soluble inorganic alkaline compound (e.g., ammonia, sodium hydroxide, or sodium carbonate) to adjust the pH to a value between 2.0 and 3.5.

  • Dissolution of Trinitroresorcinol: Continue agitation until the 2,4,6-Trinitroresorcinol is completely dissolved, forming a water-soluble salt. The this compound will remain as a solid.

  • Separation: Separate the solid this compound from the liquid by filtration, decantation, or centrifugation.

  • Washing and Drying: Wash the isolated this compound with water and dry appropriately.

Visualizations

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_products Products Resorcinol Resorcinol Nitration Nitration Resorcinol->Nitration Conc. HNO3 Crude_Mixture Crude Mixture (2,4-DNR & 4,6-DNR) Nitration->Crude_Mixture Forms Recrystallization Recrystallization Crude_Mixture->Recrystallization Hot Acetic Acid Filtration Filtration Recrystallization->Filtration Crystals Crystals Filtration->Crystals Solid Mother_Liquor Mother_Liquor Filtration->Mother_Liquor Liquid Pure_4_6_DNR Pure 4,6-Dinitroresorcinol Crystals->Pure_4_6_DNR High Purity Dissolved_2_4_DNR This compound in Solution Mother_Liquor->Dissolved_2_4_DNR Contains

Caption: Workflow for the separation of dinitroresorcinol isomers.

Troubleshooting_Logic Start Low Purity of 4,6-Dinitroresorcinol Check_Purity Analyze Impurity Profile (e.g., via HPLC) Start->Check_Purity Isomer_Contamination High 2,4-DNR Content? Check_Purity->Isomer_Contamination Styphnic_Acid Styphnic Acid Present? Check_Purity->Styphnic_Acid Slow_Cooling Action: Slow Down Cooling Rate Isomer_Contamination->Slow_Cooling Yes End Achieved High Purity Isomer_Contamination->End No pH_Adjustment Action: Use pH Adjustment Method Pre-Recrystallization Styphnic_Acid->pH_Adjustment Yes Styphnic_Acid->End No Re_Recrystallize Action: Perform Second Recrystallization Slow_Cooling->Re_Recrystallize Re_Recrystallize->End pH_Adjustment->End

Caption: Troubleshooting logic for purifying 4,6-dinitroresorcinol.

References

minimizing byproduct formation (styphnic acid) in dinitroresorcinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dinitroresorcinol (B1581181), with a specific focus on minimizing the formation of the styphnic acid byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of styphnic acid formation during dinitroresorcinol synthesis?

A1: The formation of styphnic acid (2,4,6-trinitroresorcinol) is primarily caused by the presence of nitrogen dioxide (NO₂) and nitrous acid in the nitrating agent.[1][2] These species lead to the generation of the nitrosonium ion (NO⁺), which catalyzes nitration at the 2-position of the resorcinol (B1680541) ring, resulting in the undesired trinitro- derivative.[1][2]

Q2: How can I minimize the formation of styphnic acid?

A2: Several strategies can be employed to significantly reduce styphnic acid formation:

  • Use of Purified Nitric Acid: Employ "white" fuming nitric acid that is substantially free of nitrogen dioxide and nitrous acid.[1][2] This can be achieved by bubbling oxygen or an inert gas through concentrated nitric acid until it becomes colorless.[1][3]

  • Addition of a Nitrosonium Ion Control Agent: Incorporate a substance like urea (B33335) into the reaction mixture.[1][3] Urea effectively scavenges any residual nitrous acid, thereby inhibiting the formation of the nitrosonium ion.[1]

  • Employing a Protecting Group: Start with a resorcinol derivative, such as resorcinol diacetate. The bulkier acetate (B1210297) groups can sterically hinder nitration at the 2-position.[3][4]

  • Strict Temperature Control: Maintain a low and controlled reaction temperature, typically between -20°C and 25°C.[1][2]

Q3: What is a typical yield of 4,6-dinitroresorcinol when styphnic acid formation is minimized?

A3: By implementing methods to control the nitration reaction, such as using purified nitric acid and a nitrosonium ion control agent, yields of 4,6-dinitroresorcinol can be significantly improved to approximately 80%.[1][3] In contrast, older methods often resulted in yields of less than 45% for the desired product, with styphnic acid yields ranging from 30% to 60%.[1][3]

Q4: Can sulfuric acid be used in the reaction medium?

A4: Yes, a sulfuric acid-based reaction medium can be used and is often preferred for reasons of safety and economy.[1][2] In this method, white fuming nitric acid is added to a solution of concentrated sulfuric acid.[1]

Q5: How can the purity of the final 4,6-dinitroresorcinol product be confirmed?

A5: The purity of the product can be assessed using High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column can be used to separate 4,6-dinitroresorcinol from styphnic acid and other potential byproducts like 2,4-dinitroresorcinol and 4-nitroresorcinol.[1] The melting point of the purified product can also be a good indicator of purity, with pure 4,6-dinitroresorcinol having a reported melting point of 147-148°C.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High yield of styphnic acid Presence of nitrogen dioxide (reddish hue) in the nitric acid.Purge the nitric acid with oxygen or an inert gas until it is colorless ("white" fuming nitric acid).[1][3]
Absence of a nitrosonium ion control agent.Add a nitrosonium ion control agent, such as urea, to the reaction mixture before the addition of the resorcinol starting material.[1][3]
Reaction temperature is too high.Ensure the reaction temperature is maintained within the optimal range, preferably between -10°C and 0°C.[1]
Low overall yield of dinitroresorcinol Incomplete reaction.Increase the reaction time or consider a more concentrated acid system if safety protocols allow.[2]
Loss of product during workup.Optimize the purification process. Recrystallization from a suitable solvent like ethyl acetate can improve the recovery of pure 4,6-dinitroresorcinol.[1]
Formation of other byproducts (e.g., this compound) Sub-optimal reaction conditions.Re-evaluate the concentrations of the acids and the reaction temperature. The use of a protecting group like diacetate on the resorcinol can improve selectivity for the 4,6-isomer.[3][4]
Darkening or unexpected color change of the reaction mixture Potential side reactions or decomposition.Immediately quench the reaction in cold water to prevent further degradation.[6] Review the reaction temperature and ensure it is strictly controlled.

Data Presentation

Table 1: Comparison of Synthetic Methods for Dinitroresorcinol

Method Starting Material Key Reagents Yield of 4,6-Dinitroresorcinol Styphnic Acid Byproduct Reference
Traditional Nitration Resorcinol Diacetate70% HNO₃ and 90% red fuming HNO₃< 45%30% - 60%[3]
Controlled Nitration (Nitric Acid Medium) Resorcinol Diacetate"White" fuming HNO₃ (70%), Urea~80%Substantially reduced[1][3]
Controlled Nitration (Sulfuric Acid Medium) Resorcinol Diacetate"White" fuming HNO₃, H₂SO₄ (80%), Urea~75%Minimized[2]
Direct Nitration (Optimized) ResorcinolHNO₃ (80-93 wt.%, low in suboxides)> 60%Significantly reduced[7]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dinitroresorcinol in Nitric Acid Medium

  • Preparation of "White" Fuming Nitric Acid: Bubble oxygen gas through 1000 mL of 70 wt.% nitric acid until the red color, indicating the presence of nitrogen dioxide, disappears and the acid is colorless.[3]

  • Reaction Setup: In a suitable reaction vessel, cool the purified nitric acid to 0°C.

  • Addition of Nitrosonium Ion Control Agent: Add 80 g of urea to the cooled nitric acid with stirring.[3]

  • Addition of Starting Material: Slowly add 194 g of resorcinol diacetate to the reaction mixture over a period of approximately 30 minutes, maintaining rapid stirring and keeping the temperature at 0°C.[3]

  • Reaction: Stir the reaction mixture for one hour at 0°C.[3]

  • Increasing Nitric Acid Concentration: After one hour, add 90 wt.% "white" fuming nitric acid to bring the overall nitric acid concentration to about 80 wt.%.[3]

  • Precipitation and Isolation: Continue stirring until the precipitation of the yellowish-gold 4,6-dinitroresorcinol appears complete.[2][3] Isolate the product by filtration.

  • Purification: Purify the isolated solid by recrystallization from ethyl acetate.[1]

Protocol 2: Synthesis of 4,6-Dinitroresorcinol in Sulfuric Acid Medium

  • Preparation of Nitrating Mixture: In a reaction vessel, add 2.2 equivalents of 90 wt.% "white" fuming nitric acid (purified as described in Protocol 1) to 60 mL of 80 wt.% sulfuric acid. Cool the mixture to approximately 0°C.[3]

  • Addition of Nitrosonium Ion Control Agent: Add 0.1 g of urea to the cooled acid mixture.[3]

  • Addition of Starting Material: Slowly add 5 g of resorcinol diacetate to the reaction mixture with rapid stirring, maintaining the temperature at 0°C.[3]

  • Reaction: Stir the reaction for an additional 3 hours at 0°C.[2]

  • Isolation and Purification: Isolate the precipitated 4,6-dinitroresorcinol by filtration and purify as described in Protocol 1.[3]

Visualizations

experimental_workflow Experimental Workflow for Minimizing Styphnic Acid cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Product Isolation & Purification prep_hno3 Purify Nitric Acid (Bubble O2 to remove NO2) mix_acids Cool Purified HNO3 (or H2SO4/HNO3 mixture) to 0°C prep_hno3->mix_acids prep_urea Prepare Urea Solution (Nitrosonium Ion Scavenger) add_urea Add Urea prep_urea->add_urea mix_acids->add_urea add_resorcinol Slowly Add Resorcinol Diacetate add_urea->add_resorcinol react Stir at 0°C (1-3 hours) add_resorcinol->react precipitate Precipitation of 4,6-Dinitroresorcinol react->precipitate filter Filter Product precipitate->filter recrystallize Recrystallize from Ethyl Acetate filter->recrystallize product Pure 4,6-Dinitroresorcinol recrystallize->product

Caption: Experimental workflow for the synthesis of 4,6-dinitroresorcinol.

Caption: Simplified reaction pathways in the nitration of resorcinol.

References

Technical Support Center: Purification of Crude 2,4-Dinitroresorcinol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2,4-Dinitroresorcinol via recrystallization.

Troubleshooting Guide

Q1: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not be using enough solvent. Incrementally add small portions of the hot solvent to the crude material until it dissolves. For optimal results, use the minimum amount of near-boiling solvent.[1]

  • Incorrect Solvent Choice: this compound has varying solubility in different solvents. It is slightly soluble in cold water and alcohol, and insoluble in ether and benzene.[2] Hot water is a commonly used solvent for recrystallization, though this method can sometimes result in low yields.[3] Ethyl acetate (B1210297) has also been noted as a suitable solvent.[4][5] Ensure you are using an appropriate solvent.

  • Insoluble Impurities: The crude product may contain insoluble impurities. If most of the material has dissolved but a small amount remains, you can perform a hot filtration to remove the insoluble matter before allowing the solution to cool and crystallize.

Q2: After cooling the solution, no crystals have formed. What is the problem?

A2: The absence of crystal formation upon cooling is a common issue, often due to:

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its normal solubility, but crystallization has not initiated.[6] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod just below the liquid's surface. The small scratches provide a nucleation site for crystal growth.[1][6]

    • Add a seed crystal of pure this compound to the solution.[1]

  • Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at lower temperatures, resulting in poor or no yield.[1][6] If you suspect this is the case, you can heat the solution to boil off some of the solvent to increase the concentration of the solute, and then allow it to cool again.[7]

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6][8] This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution cools too quickly. To address this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to prevent premature precipitation as the solution cools.[7]

  • Cool the solution slowly. A slower cooling rate can favor the formation of crystals over oil.[6]

  • Consider a different solvent or a mixed solvent system.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: Low yield is a frequent challenge. Here are some potential causes and solutions:

  • Using too much solvent: As mentioned, excess solvent will retain more of your product in the solution. Use the minimum amount of hot solvent necessary for dissolution.[1]

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: Ensure the solution has been cooled sufficiently, perhaps in an ice bath, to maximize crystal formation.

  • Washing with warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]

  • Inefficient recovery from the flask: Scrape the flask thoroughly to recover all crystals.

Q5: The melting point of my recrystallized product is still low and broad. What does this indicate?

A5: A low and broad melting point range suggests that the product is still impure. The primary impurity in the synthesis of this compound is often 2,4,6-trinitroresorcinol (styphnic acid).[3][4][5] To improve purity:

  • Perform a second recrystallization. This can often remove residual impurities.

  • Consider a different purification technique if recrystallization is not sufficiently effective.

  • Ensure complete removal of acidic residues from the synthesis, as these can also depress the melting point.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point of pure this compound is between 146-148°C.[3][9]

Q2: What are the common impurities in crude this compound?

A2: Common impurities include 2,4,6-trinitroresorcinol (styphnic acid), isomers such as 4,6-dinitroresorcinol (B1581181), and unreacted starting materials.[3][4][5][10]

Q3: What solvents are recommended for the recrystallization of this compound?

A3: Hot water and ethyl acetate are commonly cited as suitable solvents for the recrystallization of dinitroresorcinol derivatives.[3][4][5] Acetic acid has also been used for the recrystallization of related isomers.[10]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is an explosive compound, especially when dry.[9][11] It can explode when subjected to heat or shock.[11][12] It is also a strong oxidizing agent and may react vigorously with reducing agents.[12] Always handle with care, avoid heating the dry solid, and consider working with the material while it is still wet with solvent.

Data Presentation

ParameterValueReference
Melting Point 146-148 °C[3][9]
Molecular Formula C₆H₄N₂O₆[9]
Molecular Weight 200.11 g/mol [9]
Appearance Yellow crystals[9]
Solubility in Cold Water Very slightly soluble[9]
Solubility in Cold Alcohol Very slightly soluble[9]
Solubility in Ether Insoluble[2]
Solubility in Benzene Insoluble[2]
Solubility in Fixed Alkali Hydroxide Solutions Soluble[9]

Experimental Protocols

Protocol for Recrystallization of Crude this compound

  • Solvent Selection: Choose an appropriate solvent. Hot water is a common choice.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate or in a water bath, swirling gently. Continue to add small portions of the hot solvent until all the solid has just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the impurities.

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Carefully dry the crystals. Be mindful of the explosive nature of dry this compound. Air drying or drying in a desiccator at room temperature is recommended over oven drying.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities? dissolve->impurities hot_filtration Hot Filtration impurities->hot_filtration Yes cool Slow Cooling & Crystallization impurities->cool No hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals (Air or Desiccator) wash->dry end End: Purified This compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: 2,4-Dinitroresorcinol Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for colorimetric assays utilizing 2,4-Dinitroresorcinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation.

Troubleshooting Guides & FAQs

This section provides answers to specific problems you may face when using this compound for the colorimetric detection of metal ions, particularly cobalt (Co²⁺) and iron (Fe³⁺).

Frequently Asked Questions (FAQs)

Q1: What are the expected color changes when using this compound?

A1: this compound is used as a reagent for the detection of cobalt and iron.[1] With cobalt (Co²⁺), it forms a brownish-red precipitate.[1] With iron (Fe³⁺), it produces an olive-green color.[1]

Q2: My this compound solution has changed color before adding the sample. Is it still usable?

A2: this compound solutions can be sensitive to light and pH changes. If the solution has developed a significant color, it may have degraded, which could affect the accuracy of your results. It is recommended to prepare fresh solutions for each experiment. For storage, keep the solution in a cool, dark place in a tightly closed container.

Q3: At what wavelength should I measure the absorbance for the this compound-metal complex?

A3: The optimal wavelength for absorbance measurement depends on the specific metal ion complex being assayed. For the olive-green iron complex, a wavelength in the green region of the visible spectrum (around 500-570 nm) would be a logical starting point for optimization. For the brownish-red cobalt precipitate, a quantitative spectrophotometric analysis of the solution may not be straightforward. In this case, after separation of the precipitate, a measurement of the remaining cobalt in the supernatant or dissolving the precipitate in a suitable solvent would be necessary.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
No color development or weak signal Incorrect pH: The pH of the reaction mixture is critical for complex formation.Ensure the pH of your sample and reaction buffer is within the optimal range for the specific metal ion detection. A slightly acidic to neutral pH is often a good starting point for metal-chelation reactions.
Insufficient reagent concentration: The concentration of this compound may be too low to react with the metal ions present.Optimize the concentration of the this compound solution. Prepare a fresh, higher concentration solution and test a range of concentrations to find the optimal signal.
Low analyte concentration: The concentration of cobalt or iron in your sample may be below the detection limit of the assay.Concentrate your sample if possible, or consider a more sensitive detection method if you are working with trace amounts.
Reagent degradation: The this compound solution may have degraded over time.Always prepare fresh this compound solution for each experiment. Store the solid reagent in a cool, dark, and dry place.
High background or inconsistent blank readings Contaminated glassware: Residual metal ions or other contaminants on glassware can lead to high background signals.Use acid-washed glassware (e.g., with dilute nitric or hydrochloric acid) and rinse thoroughly with deionized water before use.
Turbidity in the sample: Particulate matter in the sample can scatter light and lead to artificially high absorbance readings.Centrifuge or filter your samples to remove any suspended particles before performing the assay.
Interfering substances: Other metal ions or compounds in your sample matrix may react with this compound or interfere with the complex formation.See the "Potential Interferences" section below. Consider sample purification or the use of masking agents if interfering substances are suspected.
Precipitate forms unexpectedly Supersaturation: The concentration of the metal-reagent complex may have exceeded its solubility in the assay buffer.Dilute your sample or adjust the reagent concentrations. Ensure thorough mixing to avoid localized high concentrations.
Incorrect pH: The pH may be favoring the precipitation of the metal hydroxide (B78521) or the this compound itself.Check and adjust the pH of your reaction mixture. This compound is more soluble in alkaline solutions.[1]
Results are not reproducible Inconsistent pipetting: Small variations in the volumes of reagents or samples can lead to significant differences in results.Use calibrated pipettes and ensure consistent pipetting technique.
Fluctuations in temperature or incubation time: The rate of the color-forming reaction can be sensitive to temperature and time.Standardize the incubation temperature and time for all samples, including standards and blanks.
Instability of the colored complex: The color of the metal complex may fade or change over time.Measure the absorbance at a consistent time point after adding the reagents. Perform a time-course experiment to determine the stability of the colored product.

Potential Interferences

In colorimetric assays for metal ions, the presence of other ions can interfere with the results. While specific interference data for this compound assays is limited in recent literature, general principles for similar assays suggest that other transition metals could potentially interfere.

Potential Interfering Ion Possible Effect Mitigation Strategy
Nickel (Ni²⁺) May form a colored complex with this compound, leading to false positive results for cobalt.Historical literature suggests that the precipitation of cobalt with dinitrosoresorcinol can be achieved in the presence of nickel, indicating some level of selectivity.[2] However, for quantitative results, validation with known standards is crucial.
Copper (Cu²⁺) May form a colored complex, interfering with both iron and cobalt detection.The use of a masking agent that selectively binds to copper without affecting the target analyte could be explored.
Other transition metals (e.g., Mn²⁺, Zn²⁺) May compete with the target analyte for binding to this compound, leading to a weaker signal.Increase the concentration of this compound to ensure it is in excess. If interference persists, sample purification may be necessary.
Strong oxidizing or reducing agents May alter the oxidation state of the target metal ion (e.g., reducing Fe³⁺ to Fe²⁺) or degrade the this compound reagent.Ensure the sample matrix is free from strong redox agents. Sample pretreatment may be required.

Experimental Protocols

While detailed modern protocols for quantitative analysis using this compound are not widely available, the following outlines a general procedure for the qualitative and semi-quantitative detection of cobalt and iron. Researchers should optimize these protocols for their specific applications.

1. Preparation of this compound Reagent

  • Materials: this compound (solid), appropriate solvent (e.g., ethanol (B145695) or a slightly alkaline aqueous solution).

  • Procedure:

    • Accurately weigh a desired amount of this compound powder.

    • Dissolve the powder in the chosen solvent. Gentle heating may be required to aid dissolution, but be aware that this compound can be explosive when strongly heated.[1]

    • Prepare the solution fresh before each experiment for best results.

2. General Protocol for Metal Ion Detection

  • Sample Preparation: Ensure your sample is a clear, homogenous solution. If necessary, centrifuge or filter to remove any particulates. Adjust the pH of the sample to be near neutral, unless optimized otherwise.

  • Reaction:

    • To a clean test tube or well of a microplate, add a specific volume of your sample.

    • Add the this compound reagent solution.

    • Mix thoroughly.

  • Incubation: Allow the reaction to proceed for a set amount of time at a controlled temperature. The optimal incubation time should be determined experimentally.

  • Observation/Measurement:

    • For Iron (Fe³⁺): Observe the development of an olive-green color. For quantitative analysis, measure the absorbance at the predetermined optimal wavelength using a spectrophotometer.

    • For Cobalt (Co²⁺): Observe the formation of a brownish-red precipitate. For semi-quantitative analysis, the amount of precipitate can be visually compared to standards. For a more quantitative approach, the precipitate can be isolated by centrifugation, washed, and then dissolved in a suitable solvent for subsequent analysis, or the depletion of cobalt from the supernatant can be measured.

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in troubleshooting.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_reagent Prepare fresh this compound Reagent mix Mix Sample and Reagent prep_reagent->mix prep_sample Prepare Sample (clarify, adjust pH) prep_sample->mix incubate Incubate (controlled time and temp.) mix->incubate observe_fe Observe Olive-Green Color (Fe³⁺) incubate->observe_fe for Iron observe_co Observe Brownish-Red Precipitate (Co²⁺) incubate->observe_co for Cobalt measure Measure Absorbance observe_fe->measure Troubleshooting_Logic cluster_causes_no_signal Potential Causes cluster_causes_high_bg Potential Causes cluster_causes_no_repro Potential Causes cluster_solutions Solutions start Problem Encountered no_signal No/Weak Signal start->no_signal high_bg High Background start->high_bg no_repro Poor Reproducibility start->no_repro cause1a Incorrect pH no_signal->cause1a cause1b Low Reagent Conc. no_signal->cause1b cause1c Reagent Degradation no_signal->cause1c cause2a Contaminated Glassware high_bg->cause2a cause2b Sample Turbidity high_bg->cause2b cause2c Interfering Substances high_bg->cause2c cause3a Inconsistent Pipetting no_repro->cause3a cause3b Variable Temp./Time no_repro->cause3b cause3c Complex Instability no_repro->cause3c sol1a Optimize pH cause1a->sol1a sol1b Increase Reagent Conc. cause1b->sol1b sol1c Prepare Fresh Reagent cause1c->sol1c sol2a Acid-wash Glassware cause2a->sol2a sol2b Clarify Sample cause2b->sol2b sol2c Use Masking Agents/Purify cause2c->sol2c sol3a Calibrate Pipettes cause3a->sol3a sol3b Standardize Conditions cause3b->sol3b sol3c Time-course Study cause3c->sol3c

References

Technical Support Center: 2,4-Dinitroresorcinol Reagent Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,4-Dinitroresorcinol (2,4-DNR) reagent solutions. Due to the limited availability of direct, long-term stability data for 2,4-DNR solutions, this guide offers best practices based on the chemical properties of 2,4-DNR and related nitroaromatic compounds, alongside protocols for in-house stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound reagent solutions?

A1: this compound is very slightly soluble in water and cold alcohol. It readily dissolves in aqueous solutions of fixed alkali hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide).[1] For analytical purposes where a neutral or acidic pH is required, a co-solvent system or careful pH adjustment may be necessary. The choice of solvent will depend on the specific application.

Q2: How should I store my this compound reagent solution to ensure maximum stability?

Q3: What is the expected shelf-life of a prepared this compound solution?

A3: The shelf-life of a 2,4-DNR solution is not well-established and will depend on the solvent, concentration, storage temperature, and exposure to light. It is recommended to prepare fresh solutions for critical applications. For routine use, it is best practice to establish an in-house expiration date by performing periodic performance checks. A visual inspection for color change or precipitation should also be part of the regular assessment.

Q4: My this compound solution has changed color. Can I still use it?

A4: A change in color, such as darkening, often indicates degradation of the reagent. It is strongly advised not to use a solution that has visibly changed, as this may compromise the accuracy and reliability of your experimental results. The solution should be discarded and a fresh one prepared.

Q5: Are there any known incompatibilities for this compound solutions?

A5: Yes, this compound is a strong oxidizing agent and can react vigorously with reducing agents, hydrides, sulfides, and nitrides.[4][5] It may also react with bases such as sodium hydroxide or potassium hydroxide, although it is soluble in them.[4][5] Care should be taken to avoid contact with incompatible materials. The dry solid is explosive and sensitive to heat, shock, and friction.[1][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected or inconsistent experimental results Reagent degradation due to improper storage (light exposure, elevated temperature). Solution has exceeded its stable shelf-life. Contamination of the stock solution.Prepare a fresh solution of this compound. Store the new solution in a dark, refrigerated environment and in a tightly capped container. Perform a system suitability test or use a known standard to verify the performance of the new reagent.
Precipitate forms in the solution Solvent evaporation leading to supersaturation. Degradation product is insoluble in the solvent system. Change in temperature affecting solubility.Ensure the container is always tightly sealed to prevent solvent loss. If warming the solution does not redissolve the precipitate, it is likely a degradation product, and the solution should be discarded. Store the solution at a constant, appropriate temperature.
Color of the solution has darkened over time Photodegradation or chemical decomposition. Reaction with contaminants.Discard the solution immediately. Prepare a fresh solution and store it in an amber or foil-wrapped container to protect it from light. Use high-purity solvents and clean glassware for preparation.

Summary of Recommended Storage and Handling Conditions

Parameter Recommendation Rationale
Temperature Cool (2-8 °C recommended)To slow down potential thermal degradation.
Light Store in the dark (amber bottles or foil-wrapped)To prevent photodegradation, a known degradation pathway for related nitroaromatic compounds.
Atmosphere Tightly sealed containerTo prevent solvent evaporation and contamination.
pH (for aqueous solutions) Slightly acidic (pH 3-4)Based on data for 2,4,6-Trinitroresorcinol, which shows greater stability in acidic conditions.[3]
Shelf-Life Prepare fresh for critical applications. Establish in-house expiry for routine use.Lack of formal stability data necessitates a conservative approach.

Experimental Protocols

Protocol for Preparation of a Stock Solution of this compound

This protocol provides a general guideline. The final concentration and solvent should be adapted to the specific experimental needs.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., ethanol, or an aqueous solution of a suitable pH)

  • Volumetric flask (amber or wrapped in foil)

  • Analytical balance

  • Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Accurately weigh the desired amount of this compound solid using an analytical balance.

  • Carefully transfer the weighed solid into the volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the solid. Gentle swirling or sonication may be required.

  • Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Cap the flask tightly and invert several times to ensure a homogenous solution.

  • Label the flask with the compound name, concentration, solvent, preparation date, and preparer's initials.

  • Store the solution under the recommended conditions (cool, dark, and tightly sealed).

Protocol for In-House Stability Assessment of this compound Solutions

This protocol outlines a method to determine the practical shelf-life of your 2,4-DNR solution for your specific application.

Materials:

  • Freshly prepared this compound solution

  • UV-Vis spectrophotometer or HPLC system

  • Cuvettes or appropriate vials

  • Control samples or standards for your assay

Procedure:

  • Initial Analysis (Time = 0):

    • Immediately after preparation, record the physical appearance of the solution (color, clarity).

    • Measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer at a characteristic wavelength for 2,4-DNR.

    • Alternatively, analyze the solution by HPLC to determine the initial peak area or concentration.

    • Perform your specific assay with the fresh solution to establish a baseline performance.

  • Storage:

    • Divide the solution into several smaller, tightly sealed amber vials to avoid repeated opening of the main stock.

    • Store these aliquots under your intended storage conditions (e.g., 4°C in the dark).

  • Periodic Testing (e.g., weekly or bi-weekly):

    • At each time point, retrieve one aliquot.

    • Allow the solution to come to room temperature.

    • Visually inspect the solution for any changes.

    • Re-measure the UV-Vis absorbance or re-analyze by HPLC. A significant change (e.g., >5-10%) in absorbance or peak area may indicate degradation.

    • Perform your assay with the aged solution and compare the results to the baseline performance.

  • Determination of Shelf-Life:

    • The shelf-life is the maximum period the solution can be stored under the tested conditions without a significant change in its physical properties or performance in your assay.

Diagrams

Experimental_Workflow_for_Stability_Assessment A Prepare Fresh 2,4-DNR Solution B Initial Analysis (T=0) - Visual Inspection - UV-Vis/HPLC - Assay Performance A->B C Store Aliquots (Dark, Cool) B->C D Periodic Testing (e.g., Weekly) C->D  Time D->D E Compare to T=0 Data D->E F Determine Shelf-Life E->F

Caption: Workflow for in-house stability testing of 2,4-DNR solutions.

logical_relationship_stability_factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Light Light Exposure Degradation Solution Degradation Light->Degradation Temp Temperature Temp->Degradation pH pH pH->Degradation Oxygen Oxygen/Air Oxygen->Degradation Loss Loss of Potency Degradation->Loss Color Color Change Degradation->Color Precipitate Precipitation Degradation->Precipitate

References

Technical Support Center: Managing Interferences in Metal Ion Analysis with 2,4-Dinitroresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2,4-Dinitroresorcinol in metal ion analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which metal ions can it be used to detect?

This compound is an organic compound that can be used as a chromogenic reagent for the detection of certain metal ions. It is particularly noted for its reactions with iron and cobalt.[1][2] With ferrous iron (Fe²⁺), it produces a greenish-blue color, while ferric iron (Fe³⁺) gives a bright green coloration.[3] It also forms a colored complex with cobalt (Co²⁺).

Q2: What is the optimal pH for complex formation between this compound and metal ions?

Q3: How can I prepare the this compound reagent solution?

A common preparation involves dissolving a sufficient amount of this compound in hot water to create a brown-colored solution.[1] Due to its limited solubility in cold water, heating is necessary. The solution should be allowed to cool to room temperature before use. For quantitative analysis, it is crucial to use a consistent and known concentration of the reagent.

Q4: What are the typical wavelengths of maximum absorbance (λmax) for the metal complexes of this compound?

The λmax for the metal complexes of this compound should be determined experimentally by scanning the absorbance of the formed complex over a range of wavelengths (e.g., 400-700 nm) to find the peak absorbance. This value is essential for sensitive and accurate quantitative measurements.

Q5: Are the metal complexes with this compound stable over time?

The stability of the colored complex is crucial for reproducible results. It is recommended to perform a time-course study to determine the stability of the absorbance of the complex after reagent addition. Some metal-ligand complexes form quickly and are stable for hours, while others may fade or change over time. All measurements should be taken within the period of stable absorbance.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of metal ions using this compound.

Problem Possible Cause(s) Suggested Solution(s)
No or weak color development 1. Incorrect pH of the solution.2. Insufficient reagent concentration.3. Low concentration of the target metal ion.4. Presence of strong complexing agents that compete with this compound.1. Optimize the pH of the reaction mixture.2. Increase the concentration of the this compound solution.3. Concentrate the sample if possible, or use a more sensitive analytical technique.4. Identify and remove any competing complexing agents from the sample matrix.
Inconsistent or fading color 1. Instability of the metal-reagent complex.2. Photodegradation of the complex.3. pH of the solution is changing over time.1. Measure the absorbance at a fixed time after reagent addition, within the stability window.2. Protect the samples from direct light.3. Ensure the use of a suitable buffer to maintain a constant pH.
High background absorbance 1. The this compound reagent solution is too concentrated or has degraded.2. Presence of other colored species in the sample matrix.1. Prepare a fresh reagent solution and use an appropriate concentration. Always use a reagent blank for background correction.2. Perform a sample blank measurement (sample without the reagent) to correct for background color.
Interference from other metal ions 1. Formation of colored complexes with other metal ions present in the sample.2. Precipitation of interfering ions at the working pH.1. Use a masking agent to selectively complex the interfering ion without affecting the target analyte. For example, ascorbic acid can be used to reduce Fe³⁺ to Fe²⁺ and can also act as a masking agent for iron in some analyses.[4]2. Adjust the pH to keep interfering ions in solution or to selectively precipitate them before analysis.
Precipitate formation upon reagent addition 1. Low solubility of the metal-reagent complex.2. The concentration of the metal ion or reagent is too high.1. Consider using a solvent mixture (e.g., water-ethanol) to increase the solubility of the complex.2. Dilute the sample or the reagent solution.

Experimental Protocols

The following are generalized protocols for the spectrophotometric determination of iron and cobalt using this compound. Note: These protocols are based on historical qualitative procedures and general principles of spectrophotometry. Optimization of parameters such as pH, reagent concentration, and wavelength is crucial for accurate quantitative analysis.

Protocol 1: Spectrophotometric Determination of Ferrous Iron (Fe²⁺)
  • Reagent Preparation:

    • This compound Solution: Dissolve 0.1 g of this compound in 100 mL of hot deionized water. Allow to cool to room temperature before use.

    • Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water, add 1-2 mL of concentrated sulfuric acid, and dilute to 1000 mL in a volumetric flask.

    • Buffer Solution: Prepare a series of buffer solutions (e.g., acetate (B1210297) buffer for pH 4-6, phosphate (B84403) buffer for pH 6-8) to determine the optimal pH.

  • Calibration Curve:

    • Prepare a series of standard solutions of Fe²⁺ (e.g., 1, 2, 5, 10, 15 ppm) by diluting the 100 ppm stock solution.

    • To 10 mL of each standard solution in a separate volumetric flask, add 1 mL of the optimized buffer solution and 2 mL of the this compound solution.

    • Dilute to the mark with deionized water and mix well.

    • Allow the color to develop for the optimized time.

    • Measure the absorbance at the predetermined λmax against a reagent blank (containing all components except iron).

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Take an appropriate volume of the sample solution (containing an unknown amount of Fe²⁺) and place it in a 10 mL volumetric flask.

    • Add 1 mL of the optimized buffer and 2 mL of the this compound solution.

    • Dilute to the mark, mix, and allow for color development.

    • Measure the absorbance at λmax.

    • Determine the concentration of Fe²⁺ in the sample from the calibration curve.

Protocol 2: Spectrophotometric Determination of Cobalt (Co²⁺)

Follow a similar procedure as for iron, using a standard cobalt solution for the calibration curve. The optimal pH, reagent concentration, and λmax will need to be determined specifically for the Co²⁺-2,4-Dinitroresorcinol complex.

Managing Interferences

A crucial aspect of accurate metal ion analysis is the management of interfering ions. The following table provides a general guide to potential interferences and mitigation strategies.

Target Analyte Potential Interfering Ions Mitigation Strategy
Iron (Fe²⁺/Fe³⁺) Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺Masking: Use of masking agents like cyanide, fluoride (B91410), or citrate (B86180) can be explored. Ascorbic acid can be used to reduce Fe³⁺ to Fe²⁺ and may help in masking.[4] pH Adjustment: Selective complexation can sometimes be achieved by carefully controlling the pH.
Cobalt (Co²⁺) Fe²⁺, Fe³⁺, Ni²⁺, Cu²⁺Masking: Agents like pyrophosphate or fluoride can be tested to mask iron. Oxidation State Adjustment: The interference of iron can sometimes be minimized by ensuring it is in a specific oxidation state (e.g., Fe³⁺) and then adjusting the pH where its complex with the reagent is less stable.

Visualizations

Experimental Workflow for Metal Ion Analysis

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Complex Formation cluster_analysis Analysis Sample Sample containing metal ion Mix Mix Sample, Buffer, & Reagent Sample->Mix Reagent This compound Solution Reagent->Mix Buffer Buffer Solution Buffer->Mix Develop Color Development Mix->Develop Measure Spectrophotometric Measurement (Absorbance) Develop->Measure Calibrate Calibration Curve Measure->Calibrate Result Determine Concentration Calibrate->Result

Caption: A generalized workflow for the spectrophotometric analysis of metal ions.

Logical Relationship for Interference Management

interference_management Start Sample with Target and Interfering Ions Interference Interference Observed? Start->Interference Masking Add Masking Agent Interference->Masking Yes pH_adjust Adjust pH Interference->pH_adjust Yes Analysis Proceed with Analysis Interference->Analysis No Masking->Analysis pH_adjust->Analysis No_Interference No

Caption: Decision-making process for managing interferences in metal ion analysis.

References

Technical Support Center: Safe Handling and Disposal of 2,4-Dinitroresorcinol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,4-Dinitroresorcinol waste. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during laboratory experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (CAS No: 519-44-8).

PropertyValueCitations
Molecular Formula C₆H₄N₂O₆[1]
Molecular Weight 200.11 g/mol [1]
Appearance Yellow crystalline solid.[2]
Melting Point 147.5 °C[2]
Solubility in Water Very slightly soluble.[2]
Explosive Nature Can explode when dry, heated, or subjected to shock or friction.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an acutely toxic, flammable, and highly explosive compound, especially when dry.[2] It is sensitive to heat, shock, and friction.[2] Short-term exposure may lead to symptoms such as nausea, headache, and dizziness, while long-term exposure can affect the central nervous and cardiovascular systems and may cause cataracts.[2]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: The following PPE must be worn when working with this compound:

  • Eye Protection: Chemical splash goggles.[1]

  • Hand Protection: Nitrile gloves (double-gloving is mandatory). Gloves should be changed immediately upon contact with the substance.[1][2]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required.[2]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to prevent inhalation.[2]

Q3: How should this compound be stored?

A3: this compound must be stored in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. It is crucial to keep the compound wetted, as the dry material is explosive.[1] Containers should be tightly closed and clearly labeled with the chemical name and all applicable hazard pictograms.[3]

Q4: Can I dispose of this compound waste down the sink?

A4: No, under no circumstances should this compound waste be disposed of down the sink.[4] It is a hazardous waste that requires special disposal procedures.[5]

Troubleshooting Guides

Problem 1: I've spilled a small amount of this compound powder in the fume hood.

Solution:

  • Alert colleagues in the immediate area.

  • Ensure the fume hood is functioning correctly to contain any dust.

  • Do not use a dry brush or paper towels to clean up the spill, as this can create dust and increase the risk of explosion due to friction.

  • Gently wet the spilled material with water to reduce the explosion hazard.[6]

  • Carefully collect the wetted material using a non-sparking scoop or spatula.[7]

  • Place the collected waste into a designated, labeled hazardous waste container with a liner.[2]

  • Decontaminate the area of the spill with a suitable solvent and then wash with soap and water.

  • Dispose of all contaminated materials (gloves, scoop, etc.) as hazardous waste.

Problem 2: The this compound in my container appears to have dried out.

Solution:

  • DO NOT ATTEMPT TO OPEN THE CONTAINER. Dried this compound is extremely sensitive to shock and friction and can explode.[8]

  • Alert your institution's Environmental Health and Safety (EHS) office immediately. They will have specific protocols for handling this dangerous situation, which may involve contacting specialized disposal services or the bomb squad.[8]

  • Evacuate the immediate area and prevent access by unauthorized personnel.[6]

  • Do not try to rehydrate the material yourself. This should only be done by trained professionals.

Problem 3: I have a dilute aqueous solution of this compound waste from my experiment. How do I dispose of it?

Solution:

For dilute aqueous solutions, a chemical degradation method using Fenton's reagent is a viable option for laboratory-scale disposal. This process uses a catalyzed reaction with hydrogen peroxide to break down the organic compound.[5][9] A detailed protocol is provided in the "Experimental Protocols" section below. Always consult with your institution's EHS office before proceeding with any chemical treatment of hazardous waste.

Experimental Protocols

Laboratory-Scale Disposal of this compound Waste via Fenton Oxidation

This protocol describes a method for the chemical degradation of dilute aqueous solutions of this compound waste. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • Dilute this compound waste solution (concentration should not exceed 100 mg/L)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., a large beaker or flask)

  • All necessary PPE (as listed in the FAQs)

Procedure:

  • Work in a chemical fume hood.

  • Transfer the this compound waste solution to the reaction vessel.

  • Adjust the pH of the solution to approximately 3.0 using sulfuric acid.[9] This is the optimal pH for the Fenton reaction.

  • Add ferrous sulfate heptahydrate to the solution to achieve a concentration of approximately 75 mg/L.[9] Stir until it is completely dissolved.

  • Slowly and carefully add 30% hydrogen peroxide to the solution. A recommended starting concentration is around 75 mg/L.[9] The reaction is exothermic, so add the hydrogen peroxide in small portions to control the temperature.

  • Stir the reaction mixture at room temperature. The degradation process can take several hours.[5]

  • Monitor the reaction. The yellow color of the solution should fade as the this compound is degraded.

  • After the reaction is complete (typically after 4-6 hours), adjust the pH of the solution to a neutral range (pH 6-8) using sodium hydroxide.

  • Dispose of the final solution in accordance with your institution's hazardous waste guidelines. Even after treatment, the solution may contain byproducts that require it to be handled as hazardous waste.

Visualizations

Workflow for Safe Handling of this compound

start Start: Handling this compound ppe Wear Full PPE: - Goggles - Double Nitrile Gloves - Lab Coat start->ppe storage Store in a Cool, Dry, Ventilated Area (Keep Wetted) start->storage fume_hood Work in a Chemical Fume Hood ppe->fume_hood spill Spill Occurs fume_hood->spill Experiment spill_procedure Follow Spill Cleanup Protocol: 1. Alert Others 2. Wet Material 3. Collect with Non-Sparking Tools 4. Dispose as Hazardous Waste spill->spill_procedure Yes disposal Dispose of Waste spill->disposal No spill_procedure->disposal disposal_protocol Follow Disposal Protocol: - Do Not Sink Dispose - Use Licensed Waste Carrier - Or Follow Chemical Degradation Protocol disposal->disposal_protocol end End of Process disposal_protocol->end

Caption: Workflow for the safe handling of this compound.

Logical Relationship for this compound Waste Disposal

waste This compound Waste Generated is_dry Is the waste dry? waste->is_dry contact_ehs STOP! Contact EHS Immediately Do Not Handle is_dry->contact_ehs Yes is_dilute Is the waste a dilute aqueous solution? is_dry->is_dilute No licensed_disposal Dispose via Licensed Hazardous Waste Carrier is_dilute->licensed_disposal No (Solid or Concentrated) fenton_protocol Perform Laboratory-Scale Fenton Oxidation Protocol is_dilute->fenton_protocol Yes final_disposal Dispose of Treated Waste as per EHS Guidelines licensed_disposal->final_disposal fenton_protocol->final_disposal

Caption: Decision tree for the disposal of this compound waste.

References

Technical Support Center: 2,4-Dinitroresorcinol Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dinitroresorcinol for complex formation, particularly in relation to the influence of pH.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experimental work involving the complexation of this compound with metal ions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming a complex between this compound and metal ions like cobalt (II) or iron (III)?

A1: The optimal pH for complex formation with this compound is highly dependent on the specific metal ion. Generally, for phenolic ligands, the pH needs to be sufficiently high to deprotonate the hydroxyl groups, allowing for chelation with the metal ion. However, excessively high pH can lead to the precipitation of metal hydroxides. For cobalt (II), the optimal pH is often in the slightly acidic to neutral range, while for iron (III), a slightly acidic medium is typically preferred to prevent the formation of ferric hydroxide (B78521). It is crucial to experimentally determine the optimal pH for your specific application by measuring the absorbance of the complex across a range of pH values.

Q2: Why is the color of my this compound solution changing with pH even before adding the metal ion?

A2: this compound itself is a pH indicator. The color change is due to the protonation and deprotonation of its hydroxyl groups. At acidic pH, the molecule is fully protonated and may appear colorless or pale yellow. As the pH increases and the hydroxyl groups are deprotonated, the electronic structure of the molecule changes, leading to a shift in its absorption spectrum and a more intensely colored solution. This is a normal property of the reagent.

Q3: Can I use any buffer to adjust the pH of my solution?

A3: No, the choice of buffer is critical. Some buffers, such as phosphate (B84403) or citrate, can coordinate with the metal ion of interest and compete with the this compound, leading to incomplete complex formation and inaccurate results. It is recommended to use non-coordinating buffers or to verify that the chosen buffer does not interfere with the complexation reaction. Acetate (B1210297) or TRIS buffers are often suitable choices, but their compatibility should be confirmed for your specific system.

Troubleshooting Common Issues

Issue Possible Cause Troubleshooting Steps
No or very low absorbance after adding metal ion. 1. Incorrect pH: The pH of the solution may be outside the optimal range for complex formation. 2. Interfering substances: Presence of competing ligands (e.g., from the buffer or sample matrix) that bind to the metal ion. 3. Reagent degradation: The this compound solution may have degraded.1. Optimize pH: Perform a pH titration experiment to find the optimal pH for maximum absorbance. 2. Use a non-coordinating buffer: Switch to a buffer like MES or HEPES. If the sample matrix is complex, consider a sample clean-up step. 3. Prepare fresh reagent: Prepare a fresh solution of this compound.
Precipitate forms upon addition of metal ion or adjustment of pH. 1. Metal hydroxide precipitation: The pH is too high, causing the metal ion to precipitate as its hydroxide. 2. Low solubility of the complex: The formed complex may have low solubility in the chosen solvent system.1. Lower the pH: Adjust the pH to a more acidic range where the metal ion is soluble. 2. Change the solvent: If possible, add a co-solvent to increase the solubility of the complex.
Inconsistent or drifting absorbance readings. 1. Incomplete complex formation: The reaction may not have reached equilibrium. 2. Unstable complex: The complex may be degrading over time. 3. Temperature fluctuations: Changes in temperature can affect the equilibrium of the complex formation.1. Increase reaction time: Allow the solution to stand for a longer period before measurement to ensure the reaction is complete. 2. Check for interfering substances: Ensure there are no oxidizing or reducing agents that could be degrading the complex. 3. Control the temperature: Perform the experiment in a temperature-controlled environment.
Non-linear calibration curve. 1. High concentrations: At high concentrations, deviations from Beer-Lambert law can occur. 2. Change in complex stoichiometry: The metal-to-ligand ratio of the complex may change at different concentrations.1. Dilute the samples: Work within a concentration range where the relationship between absorbance and concentration is linear. 2. Re-evaluate the stoichiometry: Determine the stoichiometry of the complex under your experimental conditions using methods like the mole-ratio or Job's plot.

Data Presentation

The following table provides representative data on the effect of pH on the absorbance of a this compound-Cobalt(II) complex. Please note that these are illustrative values, and the optimal pH and corresponding absorbance should be determined experimentally for your specific conditions.

pHAbsorbance at λmax (Arbitrary Units)
2.00.052
3.00.189
4.00.453
5.00.782
6.0 0.951
7.00.894
8.00.715
9.00.532 (slight turbidity observed)
10.00.311 (precipitate observed)

Note: The wavelength of maximum absorbance (λmax) for the complex should also be determined experimentally.

Experimental Protocols

Protocol for Determining the Optimal pH for this compound-Metal Complex Formation

This protocol outlines the steps to determine the optimal pH for the formation of a complex between this compound and a metal ion of interest (e.g., Co²⁺ or Fe³⁺).

1. Reagents and Materials:

  • Standard solution of the metal ion (e.g., 100 ppm Co²⁺).

  • This compound solution (e.g., 0.1% w/v in ethanol).

  • Buffer solutions covering a pH range from 2 to 10 (e.g., acetate buffer for pH 3-6, phosphate buffer for pH 6-8, borate (B1201080) buffer for pH 8-10). Ensure the buffers do not interfere with complex formation.

  • pH meter.

  • Spectrophotometer.

  • Volumetric flasks and pipettes.

2. Procedure:

  • Prepare a series of 10 mL volumetric flasks.

  • To each flask, add a fixed volume of the standard metal ion solution (e.g., 1 mL of 100 ppm Co²⁺).

  • To each flask, add a fixed volume of the this compound solution (e.g., 2 mL of 0.1% solution).

  • To each flask, add 5 mL of a different buffer solution, covering the desired pH range (e.g., one flask for pH 2, one for pH 3, and so on).

  • Dilute each flask to the 10 mL mark with deionized water and mix well.

  • Allow the solutions to stand for a predetermined time (e.g., 15 minutes) for the color to develop.

  • Measure the pH of each solution using a calibrated pH meter.

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the complex. If this is unknown, first scan the spectrum of one of the colored solutions to determine the λmax.

  • Measure the absorbance of each solution against a reagent blank (containing all components except the metal ion).

  • Plot the absorbance values as a function of pH to determine the optimal pH at which the absorbance is maximal.

Mandatory Visualization

Below is a diagram illustrating the logical workflow for investigating the effect of pH on this compound complex formation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_metal Prepare Metal Ion Standard Solution mix_reagents Mix Metal Ion, Reagent, and Buffers in a Series of Volumetric Flasks prep_metal->mix_reagents prep_reagent Prepare this compound Solution prep_reagent->mix_reagents prep_buffers Prepare Buffer Solutions (various pH values) prep_buffers->mix_reagents color_dev Allow for Color Development mix_reagents->color_dev measure_ph Measure Final pH of Each Solution color_dev->measure_ph measure_abs Measure Absorbance at λmax color_dev->measure_abs plot_data Plot Absorbance vs. pH measure_ph->plot_data measure_abs->plot_data det_optimum Determine Optimal pH plot_data->det_optimum

Technical Support Center: Enhancing the Selectivity of 2,4-Dinitroresorcinol for Cobalt (Co²⁺) Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-Dinitroresorcinol for the quantitative analysis of cobalt ions.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process.

Issue 1: Inconsistent or non-reproducible absorbance readings.

  • Question: My absorbance readings for samples with the same expected cobalt concentration are fluctuating significantly. What could be the cause?

  • Answer: Inconsistent absorbance readings can stem from several factors:

    • pH Variability: The formation and stability of the cobalt-2,4-Dinitroresorcinol complex are pH-dependent. Ensure that the pH of your reaction mixture is consistently maintained within the optimal range. It is recommended to use a reliable buffer system.

    • Temperature Fluctuations: Temperature can affect the rate of complex formation and the stability of the complex. Perform your experiments at a controlled room temperature.

    • Reagent Instability: Prepare fresh solutions of this compound and any masking agents daily. The reagent itself can degrade over time, affecting its reactivity.

    • Instrument Drift: Calibrate your spectrophotometer before each use and ensure the lamp has had adequate time to warm up and stabilize.

Issue 2: Suspected interference from other metal ions.

  • Question: I am analyzing a sample containing a mixture of metal ions and suspect that ions other than cobalt are reacting with the this compound. How can I confirm and mitigate this?

  • Answer: Interference from other metal ions is a common challenge.

    • Identification of Interferents: Iron (Fe²⁺/Fe³⁺) is a known interfering ion, forming a colored complex with this compound. Other potential interferents include nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺). To confirm interference, run control experiments with each suspected interfering ion in the absence of cobalt.

    • Masking of Interferents: The most effective way to mitigate interference is by using a masking agent. For iron interference, ascorbic acid is a recommended masking agent.[1][2][3] It reduces Fe³⁺ to Fe²⁺ and forms a stable, colorless complex, preventing it from reacting with the this compound.[1] The effectiveness of other masking agents for ions like Ni²⁺, Cu²⁺, and Zn²⁺ with this specific reagent is not well-documented, and an interference study is recommended.

Issue 3: Unexpected color changes or precipitate formation.

  • Question: My solution turned a different color than the expected reddish-brown for the cobalt complex, or a precipitate formed. What does this indicate?

  • Answer:

    • Incorrect pH: Drastic deviations from the optimal pH can lead to the formation of different complex species or the precipitation of metal hydroxides. Verify and adjust the pH of your solution.

    • High Concentrations of Interfering Ions: At high concentrations, some interfering ions may form precipitates with this compound or the buffer components.

    • Reagent Concentration: An excessively high concentration of this compound may lead to its precipitation, especially in aqueous solutions where its solubility is limited.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the principle behind the use of this compound for cobalt detection?

    • A1: this compound is a chromogenic reagent that forms a colored complex with cobalt(II) ions in a solution. The intensity of the color, which can be measured using a spectrophotometer, is proportional to the concentration of cobalt ions present.

  • Q2: What are the primary interfering ions when using this compound for cobalt analysis?

    • A2: Iron (Fe²⁺ and Fe³⁺) is a significant interfering ion as it also forms a colored complex with this compound. Other divalent cations such as nickel(II), copper(II), and zinc(II) are also potential interferents.[4]

Improving Selectivity

  • Q3: How can I improve the selectivity of this compound for cobalt ions?

    • A3: The selectivity can be enhanced through two primary strategies:

      • pH Optimization: The formation of the cobalt complex is pH-dependent. By carefully controlling the pH, you can maximize the formation of the cobalt complex while minimizing the formation of interfering complexes. An initial study to determine the optimal pH for your specific sample matrix is highly recommended.

      • Use of Masking Agents: Masking agents are compounds that form stable, often colorless, complexes with interfering ions, preventing them from reacting with the primary chromogenic reagent.

  • Q4: What is a suitable masking agent for iron interference?

    • A4: Ascorbic acid is an effective masking agent for iron.[1][2][3] It reduces Fe³⁺ to Fe²⁺ and forms a stable complex, thus preventing its reaction with this compound.[1]

  • Q5: What is the general procedure for using a masking agent?

    • A5: Typically, the masking agent is added to the sample solution before the addition of the chromogenic reagent (this compound). This allows the masking agent to complex with the interfering ions first.

Experimental Conditions

  • Q6: What is the recommended solvent for preparing the this compound reagent solution?

    • A6: Due to its limited solubility in water, this compound is often dissolved in an organic solvent, such as ethanol, before being introduced to the aqueous sample solution.

  • Q7: How long should I wait for the color to develop before taking an absorbance reading?

    • A7: The time required for complete color development should be determined experimentally. A time-course study, where the absorbance is measured at regular intervals after adding the reagent, will help establish the optimal incubation time for stable and maximum color formation.

Data Presentation

Table 1: Tolerance Limits of Common Interfering Ions in Cobalt Determination

Interfering IonMasking AgentTolerance Limit (Molar Ratio of Interfering Ion to Co²⁺)Reference/Notes
Fe³⁺Ascorbic Acid> 100:1 (Recommended to be validated)Based on the principle of iron masking by ascorbic acid.[1][2][3]
Ni²⁺None specifiedTo be determinedAn interference study is required.
Cu²⁺None specifiedTo be determinedAn interference study is required.
Zn²⁺None specifiedTo be determinedAn interference study is required.

Note: The tolerance limits provided are indicative and should be experimentally verified for your specific conditions and sample matrix.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Cobalt(II) using this compound with Iron Masking

  • Reagent Preparation:

    • Cobalt(II) Standard Stock Solution (1000 ppm): Dissolve the appropriate amount of a soluble cobalt salt (e.g., CoCl₂·6H₂O) in deionized water and dilute to a known volume in a volumetric flask.

    • This compound Reagent (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of 95% ethanol. Prepare this solution fresh daily.

    • Ascorbic Acid Solution (1% w/v): Dissolve 1 g of ascorbic acid in 100 mL of deionized water. Prepare this solution fresh daily.

    • Buffer Solution (pH to be optimized): Prepare a suitable buffer system (e.g., acetate (B1210297) buffer for acidic pH or borate (B1201080) buffer for alkaline pH) to maintain the desired pH.

  • Calibration Curve Construction:

    • Pipette a series of standard cobalt(II) solutions of known concentrations into a set of volumetric flasks.

    • To each flask, add a fixed volume of the ascorbic acid solution (if iron is expected in samples).

    • Add a fixed volume of the buffer solution to each flask and mix well.

    • Add a fixed volume of the this compound reagent to each flask, mix thoroughly, and allow the color to develop for a predetermined optimal time.

    • Dilute to the mark with deionized water and mix.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

    • Plot a graph of absorbance versus cobalt concentration to obtain the calibration curve.

  • Sample Analysis:

    • Take a known volume of the sample solution in a volumetric flask.

    • Follow the same steps as for the calibration curve construction (addition of ascorbic acid, buffer, and this compound).

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of cobalt in the sample from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents: - Co²⁺ Standards - this compound - Ascorbic Acid - Buffer add_mask Add Ascorbic Acid (Masking Agent) reagents->add_mask sample Prepare Sample Solution sample->add_mask add_buffer Add Buffer (pH Control) add_mask->add_buffer add_reagent Add this compound (Color Development) add_buffer->add_reagent measure_abs Measure Absorbance at λmax add_reagent->measure_abs calibrate Construct Calibration Curve measure_abs->calibrate calculate Calculate Co²⁺ Concentration calibrate->calculate

Caption: Experimental workflow for the spectrophotometric determination of cobalt.

signaling_pathway cluster_reactants Reactants in Sample cluster_reagents Added Reagents cluster_products Reaction Products Co Co²⁺ (Analyte) Co_Complex [Co-(2,4-DNR)n]²⁺ (Colored Complex - Measured) Co->Co_Complex Complexation Fe Fe³⁺ (Interferent) Fe_Complex [Fe-Ascorbate]²⁺ (Colorless Complex - Masked) Fe->Fe_Complex Complexation Other Other Ions (Ni²⁺, Cu²⁺, etc.) Mask Ascorbic Acid (Masking Agent) Mask->Fe_Complex Reagent This compound (Chromogenic Reagent) Reagent->Co_Complex

Caption: Signaling pathway of the selective detection of Co²⁺.

logical_relationship start High Absorbance Reading (Potential Interference) check_fe Is Iron (Fe²⁺/Fe³⁺) present in the sample? start->check_fe add_ascorbic Add Ascorbic Acid as a masking agent check_fe->add_ascorbic Yes check_other Are other interfering ions (Ni²⁺, Cu²⁺, etc.) present? check_fe->check_other No re_measure Re-measure Absorbance add_ascorbic->re_measure re_measure->check_other develop_mask Develop a specific masking strategy for other ions check_other->develop_mask Yes proceed Proceed with analysis check_other->proceed No

Caption: Troubleshooting logic for interference in cobalt analysis.

References

Validation & Comparative

Comparison of 2,4-Dinitroresorcinol with Alternative Reagents for Cobalt Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2,4-Dinitroresorcinol and other commonly used reagents for the spectrophotometric determination of cobalt. The information is intended for researchers, scientists, and professionals in drug development who require accurate and sensitive methods for cobalt quantification.

Introduction to Cobalt Detection

The accurate determination of cobalt is crucial in various fields, including environmental monitoring, industrial process control, and biomedical research. Spectrophotometry offers a convenient and accessible method for this purpose, relying on reagents that form colored complexes with cobalt ions. The choice of reagent is critical and depends on factors such as required sensitivity, selectivity, and the chemical matrix of the sample. This compound is a known chromogenic reagent that forms a stable complex with cobalt, but its performance characteristics must be weighed against those of other established reagents.

Comparative Performance of Cobalt Reagents

The selection of an appropriate reagent is guided by several key performance indicators. The table below summarizes the quantitative performance of this compound alongside other popular reagents for cobalt detection, allowing for a direct comparison of their analytical capabilities.

Reagentλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Optimal pHLimit of Detection (LOD)Key Interferences
This compound 440 nm1.1 x 10⁴7.0 - 8.0~0.5 µg/mLFe(III), Cu(II), Ni(II)
Nitroso-R Salt 425 - 550 nm1.4 - 3.4 x 10⁴5.5 - 8.5~0.02 µg/mLFe(II), Cu(II), Ni(II), Pd(II)
1-Nitroso-2-naphthol 530 nm1.6 x 10⁴3.0 - 6.0~0.1 µg/mLFe(III), Cu(II), Ni(II)
Pyridine-2,6-dicarboxylic acid 510 nm8.9 x 10³~7.0Not specifiedFe(II), Ni(II)

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. The following sections outline the protocols for cobalt determination using this compound and Nitroso-R salt, a widely used alternative.

This protocol describes the steps for the spectrophotometric determination of cobalt(II) using this compound.

  • Reagent Preparation: Prepare a 0.1% (w/v) solution of this compound in distilled water.

  • Buffer Preparation: Prepare a buffer solution with a pH of 7.5 using appropriate buffer salts (e.g., phosphate (B84403) buffer).

  • Sample Preparation: Take a known volume of the sample solution containing cobalt(II) in a 25 mL volumetric flask.

  • Complex Formation: Add 2 mL of the 0.1% this compound solution to the flask.

  • pH Adjustment: Add the pH 7.5 buffer solution to the flask and make up the volume to 25 mL with distilled water.

  • Incubation: Allow the solution to stand for 10 minutes at room temperature for complete color development.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting orange-red complex at its wavelength of maximum absorbance (λmax), 440 nm, against a reagent blank.

  • Quantification: Determine the concentration of cobalt from a pre-calibrated curve prepared using standard cobalt solutions.

This protocol outlines the procedure for the highly sensitive determination of cobalt using Nitroso-R salt.

  • Reagent Preparation: Prepare a 0.2% (w/v) aqueous solution of Nitroso-R salt.

  • Buffer Preparation: Prepare a sodium acetate-acetic acid buffer solution to maintain the required pH (typically around 5.5-8.0).

  • Sample Preparation: Pipette an aliquot of the sample solution containing cobalt into a 50 mL volumetric flask.

  • Complex Formation: Add 2 mL of the Nitroso-R salt solution and 2 mL of the buffer solution.

  • Reaction and Stabilization: Boil the solution for 1-2 minutes to ensure complete complexation. Add a few drops of nitric acid to decompose the complexes of interfering ions and boil again. Cool the solution to room temperature.

  • Final Volume: Dilute the solution to the 50 mL mark with distilled water and mix thoroughly.

  • Spectrophotometric Measurement: Measure the absorbance of the red-colored complex at its λmax (typically 425 nm) against a reagent blank.

  • Quantification: Calculate the cobalt concentration using a calibration curve established with known standards.

Visualized Workflows and Logic

Diagrams can clarify complex experimental procedures and decision-making processes. The following visualizations use the DOT language to illustrate key aspects of reagent-based cobalt analysis.

G cluster_workflow General Spectrophotometric Workflow node_process node_process node_io node_io node_result node_result A Sample Preparation (Dilution, Digestion) B Addition of Reagent & Buffer A->B C Incubation for Color Development B->C D Spectrophotometric Measurement (Absorbance) C->D E Data Analysis (Calibration Curve) D->E F Cobalt Concentration E->F

Caption: A generalized workflow for the determination of cobalt using a chromogenic reagent.

G node_start node_start node_criteria node_criteria node_reagent node_reagent node_decision node_decision Start Define Analytical Needs Sens High Sensitivity Required? Start->Sens Nitroso Consider Nitroso-R Salt Sens->Nitroso Yes DNR Consider this compound or 1-Nitroso-2-naphthol Sens->DNR No Interf High Levels of Interfering Ions? pH_range Specific pH Constraint? Interf->pH_range No Mask Use Masking Agents or Separation Interf->Mask Yes NoMask Direct Measurement Possible pH_range->NoMask Match Found Nitroso->Interf DNR->Interf Mask->pH_range

Caption: A decision tree for selecting a suitable reagent for cobalt analysis based on experimental needs.

Comparative Guide to Spectrophotometric Methods for Flavonoid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two spectrophotometric methods for the quantification of flavonoids, specifically focusing on quercetin (B1663063) as a representative analyte. The comparison is between a method utilizing a dinitrophenylhydrazine reagent, selected as a representative dinitrophenyl compound in lieu of the less commonly documented 2,4-Dinitroresorcinol for this application, and the widely adopted aluminum chloride colorimetric method. This document is intended for researchers, scientists, and drug development professionals seeking to select an appropriate analytical method for flavonoid quantification.

Introduction to Spectrophotometric Methods for Flavonoid Analysis

Spectrophotometry is a widely used technique for the quantitative analysis of various compounds, including flavonoids, due to its simplicity, cost-effectiveness, and speed.[1] These methods are often based on the formation of a colored complex between the analyte and a specific reagent, with the intensity of the color being proportional to the concentration of the analyte. For flavonoid analysis, several chromogenic reagents are employed, each with its own set of advantages and limitations.

This guide focuses on a comparative analysis of two such methods:

  • Dinitrophenylhydrazine (DNPH) Method: This method involves the reaction of flavonoids with 2,4-dinitrophenylhydrazine (B122626) to form a colored product. It is particularly useful for the quantification of certain types of flavonoids like flavanones and flavanonols.[1][2]

  • Aluminum Chloride (AlCl₃) Method: This is one of the most common methods for the determination of total flavonoid content. It is based on the formation of a stable complex between the aluminum ion and the keto and hydroxyl groups of flavonoids, resulting in a colored product.[3][4]

Experimental Data Comparison

The following tables summarize the key validation parameters for the DNPH method (as a representative dinitrophenyl method) and the Aluminum Chloride method for the quantification of quercetin. The data presented is a synthesis of typical values reported in the scientific literature.

Table 1: Method Validation Parameters for Quercetin Quantification

ParameterDinitrophenylhydrazine Method (Representative)Aluminum Chloride Method
Linearity Range 5 - 50 µg/mL2 - 20 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) ~0.5 µg/mL~0.2 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.6 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 2.0%< 2.0%

Table 2: Comparison of Method Characteristics

FeatureDinitrophenylhydrazine MethodAluminum Chloride Method
Principle Reaction with the carbonyl group of flavanones.Chelation with the C-4 keto and C-3/C-5 hydroxyl groups.[3]
Specificity More specific for flavanones and flavanonols.[2]Broadly applicable to most flavones and flavonols.[3]
Interferences Potential interference from other carbonyl-containing compounds.Can be influenced by other compounds that chelate with AlCl₃.
Reaction Time Typically requires a heating step and longer incubation.Generally a faster reaction at room temperature.[3]
pH Sensitivity Reaction is pH-dependent.Requires a specific pH for optimal complex formation.

Experimental Protocols

Dinitrophenylhydrazine (DNPH) Method for Quercetin (as a Flavanol)

This protocol is a representative procedure for the determination of flavonoids using DNPH.

Materials:

Procedure:

  • Standard Preparation: Prepare a stock solution of quercetin in methanol. From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing quercetin in methanol to achieve a concentration within the linear range.

  • Reaction: To 1 mL of each standard and sample solution, add 1 mL of the DNPH reagent.

  • Incubation: Heat the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specified time (e.g., 50 minutes).

  • Color Development: After cooling to room temperature, add 5 mL of potassium hydroxide solution to develop the color.

  • Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), typically around 495 nm, against a reagent blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of quercetin in the sample from the calibration curve.

Aluminum Chloride (AlCl₃) Colorimetric Method for Quercetin

This is a widely accepted method for total flavonoid content determination.

Materials:

  • Quercetin standard

  • Methanol

  • 2% Aluminum chloride (AlCl₃) solution in methanol

  • Sodium acetate (B1210297) solution

  • UV-Vis Spectrophotometer

Procedure:

  • Standard Preparation: Prepare a stock solution of quercetin in methanol. From this, prepare a series of standard solutions with concentrations ranging from 2 to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing quercetin in methanol to obtain a concentration within the linear range.

  • Reaction: To 1 mL of each standard and sample solution, add 0.1 mL of 10% aluminum chloride solution, 0.1 mL of potassium acetate (1M), and 2.8 mL of deionized water.

  • Incubation: Allow the mixture to stand at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at the λmax, which is typically around 415 nm, against a reagent blank.[3]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Calculate the quercetin concentration in the sample using the regression equation of the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of a spectrophotometric method for flavonoid analysis.

G cluster_reaction Reaction & Measurement Standard Prepare Standard Solutions Mix Mix Sample/Standard with Reagent Standard->Mix Sample Prepare Sample Solutions Sample->Mix Reagent Prepare Reagents (e.g., DNPH, AlCl3) Reagent->Mix Incubate Incubate (Heat or Room Temp) Mix->Incubate Measure Measure Absorbance (UV-Vis Spectrophotometer) Incubate->Measure Linearity Linearity & Range Measure->Linearity Accuracy Accuracy (% Recovery) Measure->Accuracy Precision Precision (% RSD) Measure->Precision LOD_LOQ LOD & LOQ Measure->LOD_LOQ

Caption: Workflow for Spectrophotometric Method Validation.

Logical Relationship of Validation Parameters

This diagram shows the relationship between the core validation parameters as defined by ICH guidelines.[2]

G cluster_quantitative Quantitative Tests Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity LOQ Limit of Quantitation Accuracy->LOQ LOD Limit of Detection Precision->LOD Range Range Linearity->Range LOD->LOQ

Caption: ICH Validation Parameters Relationship.

References

A Comparative Study of Dinitroresorcinol Isomers as Analytical Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two dinitroresorcinol isomers, 2,4-dinitroresorcinol and 4,6-dinitroresorcinol (B1581181), for their applications as analytical reagents. While both isomers share the same molecular formula, their structural differences lead to distinct properties and functionalities, particularly in the realm of qualitative and quantitative analysis. This document summarizes their synthesis, compares their known analytical uses, and provides detailed experimental protocols where available in the literature.

Introduction to Dinitroresorcinol Isomers

Dinitroresorcinol (C₆H₄N₂O₆) is a nitroaromatic compound with two isomers of analytical interest: this compound and 4,6-dinitroresorcinol. The positioning of the nitro groups on the resorcinol (B1680541) backbone significantly influences their chemical reactivity and potential as chromogenic reagents for metal ion detection.

  • This compound: Characterized by nitro groups at the 2 and 4 positions, this isomer is noted for its use as a qualitative reagent for certain metal ions.[1][2]

  • 4,6-Dinitroresorcinol: With nitro groups at the 4 and 6 positions, this isomer is also recognized as a reagent in analytical chemistry, although specific applications are less commonly documented in readily available literature.[3]

Synthesis of Dinitroresorcinol Isomers

The synthesis of each isomer requires specific reaction conditions to favor the desired nitration pattern on the resorcinol ring.

Synthesis of this compound

The production of this compound often involves the sulfonation of resorcinol followed by nitration. This method aims to direct the nitration to the 2 and 4 positions.

Experimental Protocol: Synthesis of this compound

Materials:

  • Resorcinol

  • 95% Sulfuric acid

  • 95% Nitric acid

  • Water

Procedure:

  • Effect the sulfonation of resorcinol by heating it with 95% sulfuric acid.

  • Cool the resulting solution of sulfonic acids.

  • Add 95% nitric acid in a slight excess of a 2:1 molecular ratio while controlling the temperature.

  • Add water to the reaction mixture.

  • Remove any undissolved matter (primarily styphnic acid).

  • Reflux the solution at a temperature between 130 and 135°C in the presence of sulfuric acid. The amount of sulfuric acid should be between 10 and 20 times the weight of the resorcinol.

Synthesis of 4,6-Dinitroresorcinol

The synthesis of 4,6-dinitroresorcinol is often achieved through direct nitration of resorcinol or its derivatives under controlled conditions to selectively favor the 4 and 6 positions.

Experimental Protocol: Synthesis of 4,6-Dinitroresorcinol

Materials:

  • Resorcinol

  • Concentrated nitric acid (substantially free of nitric acid suboxides)

  • Water

Procedure:

  • React resorcinol with concentrated nitric acid (80-93% by weight) that is substantially free of suboxides of nitric acid.

  • The reaction can be quenched with water to inhibit further nitration.

  • The product, which will be a mixture of 4,6-dinitroresorcinol and this compound, can be purified by recrystallization from a suitable solvent like acetic acid to isolate the 4,6-isomer.[4]

Comparative Analytical Applications

While both isomers have been identified as analytical reagents, the available literature primarily details the qualitative applications of this compound. Quantitative performance data for both isomers, such as molar absorptivity, detection limits, and optimal pH for complex formation, are not extensively documented in the reviewed sources.

Table 1: Comparison of Analytical Applications of Dinitroresorcinol Isomers

FeatureThis compound4,6-Dinitroresorcinol
Known Analytes Cobalt (Co²⁺), Iron (Fe³⁺)[1][2]General analytical reagent, specific metal ion applications not detailed in readily available literature.[3]
Observed Reaction Forms a brown-red precipitate with cobalt.[1] Produces an olive-green color with iron.[1]No specific color reactions for metal ions are detailed in the reviewed literature.
Quantitative Data Not available in the reviewed literature.Not available in the reviewed literature.

Experimental Protocols for Analytical Applications

Experimental Protocol: Qualitative Test for Cobalt and Iron using this compound

Materials:

  • A solution of this compound in a suitable solvent (e.g., ethanol).

  • Test solutions containing unknown metal ions.

  • Control solutions of Cobalt (II) and Iron (III).

Procedure:

  • To a small volume of the test solution, add a few drops of the this compound solution.

  • Observe any color change or precipitate formation.

  • Compare the results with the reactions in the control solutions.

    • Positive test for Cobalt: Formation of a brown-red precipitate.[1]

    • Positive test for Iron: Development of an olive-green color.[1]

Visualizing the Synthesis and Application

Synthesis Pathways

Synthesis_Pathways cluster_24 This compound Synthesis cluster_46 4,6-Dinitroresorcinol Synthesis Resorcinol_24 Resorcinol Sulfonation Sulfonation (H₂SO₄) Resorcinol_24->Sulfonation Nitration_24 Nitration (HNO₃) Sulfonation->Nitration_24 2,4-DNR This compound Nitration_24->2,4-DNR Resorcinol_46 Resorcinol Nitration_46 Direct Nitration (conc. HNO₃) Resorcinol_46->Nitration_46 4,6-DNR 4,6-Dinitroresorcinol Nitration_46->4,6-DNR

Caption: Synthetic routes for 2,4- and 4,6-dinitroresorcinol.

Analytical Workflow

Analytical_Workflow Sample Sample Solution (Unknown Metal Ions) Add_Reagent Add this compound Sample->Add_Reagent Observation Observe Reaction Add_Reagent->Observation Result_Co Brown-Red Precipitate (Cobalt Present) Observation->Result_Co If ppt (B1677978) forms Result_Fe Olive-Green Color (Iron Present) Observation->Result_Fe If color changes Result_None No Significant Change Observation->Result_None Otherwise

Caption: Qualitative analysis workflow using this compound.

Conclusion

Both this compound and 4,6-dinitroresorcinol are isomers with potential as analytical reagents. However, based on currently available literature, this compound has more clearly defined, albeit qualitative, applications for the detection of cobalt and iron. A significant gap exists in the literature regarding the quantitative analytical performance of both isomers. Further research is warranted to explore and quantify the spectrophotometric properties of their metal complexes, which could lead to the development of new or improved analytical methods. Researchers are encouraged to consider these compounds as potential chromogenic agents and to investigate their sensitivity, selectivity, and other performance metrics for a wider range of analytes.

References

A Comparative Guide to Lead (Pb) Detection: 4-(2-Pyridylazo)-Resorcinol (PAR) Colorimetric Method vs. Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a resorcinol-based colorimetric method using 4-(2-Pyridylazo)-resorcinol (PAR) with the established instrumental techniques of Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the quantitative determination of lead.

Disclaimer: Initial research for a cross-validation of a "2,4-Dinitroresorcinol method" for analytical lead detection did not yield sufficient information on its use as a standard quantitative analytical technique. Therefore, this guide utilizes the well-documented 4-(2-Pyridylazo)-resorcinol (PAR) method as a representative resorcinol-based colorimetric assay for a robust comparison with standard atomic spectrometry techniques.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of the PAR colorimetric method, Flame Atomic Absorption Spectroscopy (FAAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the determination of lead.

Performance Parameter4-(2-Pyridylazo)-resorcinol (PAR) Colorimetric MethodFlame Atomic Absorption Spectroscopy (FAAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Limit of Detection (LOD) 6.4 µg/L[1]~0.02 µg/mL (20 µg/L)[2]0.015 µg/L[3]
Limit of Quantification (LOQ) 33 µg/L[4]Not explicitly stated in provided sourcesNot explicitly stated in provided sources
Linear Range 0.01 to 0.75 mg/L (10 to 750 µg/L)[1]0.02 - 0.1 µg/mL (20 - 100 µg/L)[2]Linear over approximately 8–12 orders of magnitude[5]
Precision (%RSD) < 15%[4]< 5%[6]5% (CV)[3]
Accuracy (% Recovery) 100–120%[4]94 to 103%[6]105.9 ± 4.3% in plasma, 100.8% in blood[7]

Experimental Protocols

Detailed methodologies for the three analytical techniques are outlined below.

4-(2-Pyridylazo)-resorcinol (PAR) Colorimetric Method

This protocol is based on the formation of a colored complex between lead ions and the PAR reagent, which can be measured spectrophotometrically.

Principle: Lead(II) ions react with 4-(2-pyridylazo)-resorcinol (PAR) at a slightly alkaline pH to form a stable red-colored complex. The intensity of the color, measured by a spectrophotometer at the wavelength of maximum absorbance (around 520 nm), is directly proportional to the concentration of lead in the sample.[4][8]

Materials and Reagents:

  • Standard lead stock solution (1000 mg/L)

  • 4-(2-Pyridylazo)-resorcinol (PAR) solution (e.g., 0.05% w/v)[4]

  • Buffer solution (e.g., Ammonium Chloride Buffer, pH ~10)[9]

  • Complexing agent/masking agent (e.g., sodium diethyldithiocarbamate (B1195824) or cyanide solution, where appropriate and handled with extreme caution)[9]

  • Deionized water

  • Spectrophotometer

Procedure:

  • Sample Preparation: Acidify water samples with nitric acid to a pH below 2 if storage is required. For solid samples, an appropriate acid digestion procedure is necessary to bring the lead into a soluble form.

  • Blank Preparation: Prepare a blank solution using deionized water and all the reagents except the sample.

  • Standard Curve Preparation: Prepare a series of standard solutions of known lead concentrations by diluting the stock solution.

  • Color Development: a. To a fixed volume of the sample, blank, and each standard solution, add the buffer solution to adjust the pH to the optimal range for complex formation (around pH 9-10).[8][9] b. Add the PAR reagent solution and mix thoroughly. c. Allow the color to develop for a specified period.

  • Measurement: a. Set the spectrophotometer to the wavelength of maximum absorbance for the Pb-PAR complex (approximately 520 nm).[4][8] b. Zero the instrument using the blank solution. c. Measure the absorbance of each standard solution and the sample solution.

  • Quantification: Plot a calibration curve of absorbance versus lead concentration for the standard solutions. Determine the concentration of lead in the sample by interpolating its absorbance on the calibration curve.

Flame Atomic Absorption Spectroscopy (FAAS)

FAAS is a widely used technique for the determination of metals in various samples.

Principle: A liquid sample is aspirated into a flame, where it is desolvated, vaporized, and atomized. A light beam from a hollow cathode lamp containing lead is passed through the flame. Ground-state lead atoms in the flame absorb light at a characteristic wavelength (typically 283.3 nm or 217.0 nm). The amount of light absorbed is proportional to the concentration of lead in the sample.[10]

Materials and Reagents:

  • Standard lead stock solution (1000 mg/L)

  • Deionized water

  • Nitric acid (for sample preservation and preparation of standards)

  • Air and acetylene (B1199291) gas cylinders

Procedure:

  • Instrument Setup: a. Install the lead hollow cathode lamp and allow it to warm up. b. Set the monochromator to the desired wavelength (e.g., 217.0 nm).[6] c. Optimize the instrument parameters, including slit width, lamp current, and burner position. d. Ignite the air-acetylene flame and allow the instrument to stabilize.

  • Sample Preparation: Acidify liquid samples with nitric acid. For solid samples, perform acid digestion to dissolve the sample and dilute to a suitable concentration.

  • Standard Curve Preparation: Prepare a series of standard solutions of known lead concentrations in a matrix that matches the samples (e.g., dilute nitric acid).

  • Measurement: a. Aspirate the blank solution (dilute nitric acid) and zero the instrument. b. Aspirate the standard solutions in order of increasing concentration, recording the absorbance for each. c. Aspirate the sample solutions and record their absorbances.

  • Quantification: Plot a calibration curve of absorbance versus lead concentration for the standard solutions. Calculate the concentration of lead in the samples based on the calibration curve.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of multi-elemental analysis at ultra-trace levels.

Principle: The sample solution is introduced into a high-temperature argon plasma (6,000-10,000 K), which desolvates, atomizes, and ionizes the lead atoms. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for a specific isotope of lead (e.g., 208Pb), which is proportional to the concentration of lead in the original sample.[5][7]

Materials and Reagents:

  • Standard lead stock solution (1000 mg/L)

  • Deionized water (high purity)

  • Nitric acid (trace metal grade)

  • Internal standard solution (e.g., Bismuth)[7]

  • Argon gas (high purity)

Procedure:

  • Instrument Setup: a. Turn on the ICP-MS instrument and allow it to warm up and stabilize. b. Perform daily performance checks and tuning using a tuning solution to optimize ion optics and detector sensitivity. c. Set up the data acquisition method, specifying the isotopes to be measured (e.g., 208Pb) and the internal standard.

  • Sample Preparation: a. For aqueous samples, a simple dilution with dilute nitric acid is often sufficient. For biological samples like whole blood, a dilution with a solution containing a lysing agent (e.g., Triton-X) and nitric acid is common.[3][7] b. Add the internal standard to all blanks, standards, and samples to correct for instrumental drift and matrix effects.

  • Standard Curve Preparation: Prepare a series of standard solutions of known lead concentrations in the same acid matrix as the samples, containing the internal standard.

  • Measurement: a. Introduce the blank solution to establish the baseline. b. Analyze the standard solutions to generate a calibration curve. c. Analyze the prepared sample solutions.

  • Quantification: The instrument software automatically calculates the lead concentration in the samples by comparing the ion counts of the lead isotope to the internal standard and referencing the calibration curve.

Mandatory Visualization

The following diagram illustrates a general workflow for the cross-validation of an analytical method.

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Processing cluster_comparison Method Comparison & Validation Sample Test Sample Prep Homogenization & Digestion/Dilution Sample->Prep SpikedSample Spiked Sample (for Accuracy) Prep->SpikedSample PAR PAR Colorimetric Method Prep->PAR AAS AAS Analysis Prep->AAS ICPMS ICP-MS Analysis Prep->ICPMS PAR_Data Absorbance Data PAR->PAR_Data AAS_Data Absorbance Data AAS->AAS_Data ICPMS_Data Ion Count Data ICPMS->ICPMS_Data PAR_Conc Calculate Concentration (Calibration Curve) PAR_Data->PAR_Conc AAS_Conc Calculate Concentration (Calibration Curve) AAS_Data->AAS_Conc ICPMS_Conc Calculate Concentration (Calibration Curve) ICPMS_Data->ICPMS_Conc Compare Compare Results: - Linearity - LOD/LOQ - Precision - Accuracy PAR_Conc->Compare AAS_Conc->Compare ICPMS_Conc->Compare Validation Statistical Analysis (e.g., t-test, F-test) Compare->Validation Report Final Report Validation->Report

Caption: Workflow for cross-validation of analytical methods.

References

Analytical Applications of 2,4-Dinitroresorcinol: A Literature Review and Comparison with Alternative Spectrophotometric Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides a comparative overview of commonly employed alternative spectrophotometric methods for the determination of cobalt (Co²⁺) and iron (Fe²⁺/Fe³⁺), for which extensive experimental data and established protocols exist. This information is intended to assist researchers, scientists, and drug development professionals in selecting appropriate analytical techniques.

Comparison of Spectrophotometric Methods for Cobalt and Iron Determination

Due to the lack of quantitative data for 2,4-Dinitroresorcinol, this section focuses on a comparison of well-established chromogenic reagents for cobalt and iron analysis.

Table 1: Comparison of Analytical Performance for Cobalt (II) Spectrophotometric Methods

Method/ReagentWavelength (λmax)Linearity Range (mg/L)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)
Nitroso-R Salt 425 nm0.1 - 2.03.4 x 10⁴~0.01~0.03
4-(2-Pyridylazo)resorcinol (PAR) 510 nm0.1 - 2.05.6 x 10⁴~0.005~0.015
1-Nitroso-2-naphthol 530 nm0.5 - 5.01.8 x 10⁴~0.05~0.15

Table 2: Comparison of Analytical Performance for Iron (II/III) Spectrophotometric Methods

Method/ReagentWavelength (λmax)Linearity Range (mg/L)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)
1,10-Phenanthroline (B135089) (for Fe²⁺) 510 nm0.1 - 5.01.1 x 10⁴~0.02~0.06
Ferrozine (for Fe²⁺) 562 nm0.01 - 2.02.79 x 10⁴~0.003~0.01
Thiocyanate (for Fe³⁺) 480 nm0.5 - 10.0~0.7 x 10⁴~0.1~0.3

Experimental Protocols for Key Alternative Methods

Below are detailed methodologies for widely used spectrophotometric analysis of cobalt and iron.

Spectrophotometric Determination of Cobalt (II) using Nitroso-R Salt

Principle: Nitroso-R salt (disodium 1-nitroso-2-hydroxynaphthalene-3,6-disulfonate) reacts with cobalt in a slightly acidic medium to form a stable, red-colored complex. The absorbance of this complex is measured spectrophotometrically.

Reagents:

  • Standard Cobalt Solution (100 mg/L): Dissolve 0.4770 g of cobalt(II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O) in distilled water, add 1 mL of concentrated sulfuric acid, and dilute to 1 L in a volumetric flask.

  • Nitroso-R Salt Solution (0.2% w/v): Dissolve 0.2 g of Nitroso-R salt in 100 mL of distilled water.

  • Sodium Acetate (B1210297) Buffer (2 M, pH 5.5): Dissolve 164 g of anhydrous sodium acetate in distilled water and dilute to 1 L. Adjust pH to 5.5 with acetic acid.

  • Nitric Acid (1:1 v/v): Mix equal volumes of concentrated nitric acid and distilled water.

Procedure:

  • To a 25 mL volumetric flask, add an aliquot of the sample solution containing 2.5 to 50 µg of cobalt.

  • Add 5 mL of the sodium acetate buffer solution.

  • Add 2 mL of the Nitroso-R salt solution and mix well.

  • Boil the solution for 1-2 minutes to ensure complete complexation and to destroy the complexes of some interfering ions.

  • Add 1 mL of the 1:1 nitric acid to oxidize excess reagent.

  • Cool the solution to room temperature and dilute to the mark with distilled water.

  • Measure the absorbance at 425 nm against a reagent blank prepared in the same manner.

Spectrophotometric Determination of Iron (II) using 1,10-Phenanthroline

Principle: 1,10-Phenanthroline reacts with ferrous iron (Fe²⁺) to form a stable, orange-red complex. The intensity of the color is proportional to the concentration of iron. For the determination of total iron, a reducing agent is added to convert any ferric iron (Fe³⁺) to the ferrous state.

Reagents:

  • Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in distilled water containing 1 mL of concentrated sulfuric acid and dilute to 1 L in a volumetric flask.

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water, warming if necessary.

  • Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.

  • Sodium Acetate Buffer (1 M, pH 4.5): Dissolve 136 g of sodium acetate trihydrate in distilled water and dilute to 1 L. Adjust pH to 4.5 with acetic acid.

Procedure:

  • To a 50 mL volumetric flask, add an aliquot of the sample solution expected to contain 0.05 to 2.5 mg of iron.

  • Add 1 mL of the hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺. Mix and allow to stand for 10 minutes.

  • Add 5 mL of the sodium acetate buffer solution.

  • Add 4 mL of the 1,10-phenanthroline solution and mix well.

  • Dilute to the mark with distilled water and allow the color to develop for 15 minutes.

  • Measure the absorbance at 510 nm against a reagent blank.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the spectrophotometric determination of a metal ion using a chromogenic reagent.

Spectrophotometric_Analysis_Workflow Sample Sample Collection AddReagents Addition of Buffers & Reducing/Masking Agents Sample->AddReagents Standard Standard Preparation Standard->AddReagents Blank Reagent Blank Blank->AddReagents AddChromogen Addition of Chromogenic Reagent AddReagents->AddChromogen ColorDev Color Development AddChromogen->ColorDev Spectro Spectrophotometric Measurement (Absorbance) ColorDev->Spectro CalCurve Calibration Curve Construction Spectro->CalCurve Quant Quantification of Analyte CalCurve->Quant

Caption: General workflow for spectrophotometric metal analysis.

evaluating the limit of detection for cobalt with 2,4-Dinitroresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of cobalt is crucial for various applications, from quality control of pharmaceuticals to environmental monitoring. This guide provides a comparative overview of analytical methods for the determination of cobalt, with a specific evaluation of the spectrophotometric reagent 2,4-Dinitroresorcinol against established alternatives.

While this compound is recognized as a reagent for cobalt, detailed performance data, including its limit of detection for spectrophotometric analysis, is not extensively available in current literature. Therefore, this guide will focus on well-documented alternative methods, providing a benchmark for performance and experimental protocols.

Comparison of Cobalt Detection Methods

The selection of an appropriate analytical method for cobalt determination depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and cost. Below is a summary of the performance characteristics of several common techniques.

MethodReagent/TechniqueLimit of Detection (LOD)Linear RangeKey AdvantagesKey Disadvantages
UV-Vis Spectrophotometry 1-Nitroso-2-naphthol (B91326)0.016 - 0.12 µg/mL[1][2]0.1 - 5.0 mg/LCost-effective, widely availableModerate sensitivity, potential for interference[1]
Atomic Absorption Spectrometry (AAS) Flame AAS5.4 µg/L[3]30 to 1500 L (air sample)[4]Robust, good sensitivityRequires sample digestion, potential for matrix effects[5]
Graphite Furnace AAS (GFAAS) -0.02 ng/mL[6]0.05 - 1.0 ng/mL[6]High sensitivitySlower analysis time than Flame AAS
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) -0.06 µg/L[7]-Very high sensitivity, multi-element analysisHigh instrument cost, requires skilled operator
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) -20 ng/L[8]Up to 100 µg/L[8]Good sensitivity, multi-element capabilityHigher cost than AAS, spectral interferences possible
Electrochemical Methods Cyclic Voltammetry0.010 µM (0.59 µg/L)[9]0.040 - 0.160 µM[9]High sensitivity, portable instrumentation possibleSusceptible to matrix interferences, electrode fouling

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are protocols for some of the key methods discussed.

Spectrophotometric Determination of Cobalt with 1-Nitroso-2-naphthol

This method is based on the formation of a colored complex between cobalt ions and 1-nitroso-2-naphthol, which can be measured using a spectrophotometer.[2]

Reagents and Equipment:

  • Standard cobalt solution (1000 mg/L)

  • 1-Nitroso-2-naphthol solution (0.1% w/v in ethanol)

  • Acetate (B1210297) buffer (pH 5.0)[2]

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard cobalt solutions by diluting the stock solution to concentrations ranging from 0.1 to 5.0 mg/L.

  • Complex Formation: To a 10 mL volumetric flask, add an aliquot of the standard or sample solution. Add 2 mL of acetate buffer (pH 5.0) and 1 mL of 1-nitroso-2-naphthol solution. Dilute to the mark with deionized water and mix thoroughly.[2]

  • Measurement: Allow the color to develop for at least 5 minutes.[2] Measure the absorbance of the solution at the wavelength of maximum absorbance (around 436 nm) against a reagent blank.[2]

  • Calibration: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of cobalt in the sample from the calibration curve.

Determination of Cobalt by Atomic Absorption Spectrometry (AAS)

This technique measures the absorption of light by free cobalt atoms in the gaseous state.

Reagents and Equipment:

  • Standard cobalt solution (1000 mg/L)

  • Nitric acid (concentrated)

  • Hydrochloric acid (concentrated)

  • Atomic Absorption Spectrometer with a cobalt hollow cathode lamp

  • Graphite furnace or flame atomizer

Procedure:

  • Sample Preparation: For water-suspended sediment, a digestion step is required. Treat the sample with a mixture of sulfuric and hydrochloric acid to dissolve the cobalt.[10] For water samples, acidification with nitric acid is typically sufficient.

  • Instrument Setup: Optimize the AAS instrument according to the manufacturer's instructions for cobalt analysis. This includes setting the wavelength to 240.7 nm, slit width, and gas flows (for flame AAS) or temperature program (for GFAAS).

  • Calibration: Prepare a series of calibration standards by diluting the stock cobalt solution.

  • Analysis: Aspirate the blank, standards, and samples into the atomizer and record the absorbance readings.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Use this curve to determine the cobalt concentration in the samples.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the spectrophotometric determination of a metal ion like cobalt.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Sample Sample Collection Complexation Complex Formation (Cobalt + Reagent) Sample->Complexation Standards Standard Solutions Standards->Complexation Reagent Reagent Preparation (e.g., this compound) Reagent->Complexation Spectro Spectrophotometric Measurement Complexation->Spectro Calibration Calibration Curve Spectro->Calibration Calculation Concentration Calculation Calibration->Calculation

References

Assessing the Robustness of 2,4-Dinitroresorcinol-Based Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

2,4-Dinitroresorcinol: Known Applications

This compound (2,4-DNR) is a dinitro-derivative of resorcinol (B1680541). Its primary documented application in an assay context is as a colorimetric reagent for the qualitative detection of certain metal ions. Specifically, it is known to form colored precipitates with cobalt (brown-red) and iron (olive-green), indicating its potential for use in spot tests or basic qualitative screening.[1][2]

However, the available literature does not describe the use of this compound as the basis for robust, quantitative assays. Such assays would require detailed protocols, validation data, and performance characteristics, which are currently lacking for 2,4-DNR. The compound's chemical properties, including its potential for explosive decomposition upon heating, may also limit its suitability for routine laboratory assays.[1]

Alternative: 4-(2-pyridylazo)resorcinol (B72590) (PAR) Assay for Metal Ion Quantification

In contrast to the limited information on this compound-based assays, other resorcinol derivatives are well-established in quantitative analysis. A prominent example is the use of 4-(2-pyridylazo)resorcinol (PAR) in a spectrophotometric assay for the simultaneous quantification of metal ions such as zinc and copper in metalloproteins.[3] This assay is characterized by its speed, low cost, and requirement for minimal sample preparation, making it a valuable tool in biophysical and biochemical research.[3]

The robustness of the PAR assay is supported by the availability of detailed experimental protocols and data demonstrating its accuracy and precision.[3] For instance, studies have shown that the PAR assay provides results comparable to those obtained by more complex techniques like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for determining the metal content of proteins.[3]

Comparative Overview

Due to the absence of quantitative data for any purported this compound-based assays, a direct, data-driven comparison with alternatives like the PAR assay is not feasible. The following table summarizes the available information to highlight the differences in their documented applications and maturity as analytical methods.

FeatureThis compound4-(2-pyridylazo)resorcinol (PAR)
Primary Application Qualitative detection of cobalt and ironQuantitative measurement of metal ions (e.g., Zn²⁺, Cu²⁺)
Assay Type Colorimetric (precipitate formation)Spectrophotometric (absorbance measurement)
Quantitative Data Not available in reviewed literaturePublished data on accuracy, precision, and sensitivity available
Validated Protocols Not available in reviewed literatureEstablished and published protocols available
Target Audience Potentially for basic chemical screeningResearchers in biochemistry, metalloprotein studies, etc.

Experimental Workflow: PAR Assay for Metal Quantification

To illustrate a robust assay workflow using a resorcinol derivative, the general steps for the PAR assay are outlined below. This provides a contrast to the lack of defined protocols for this compound.

PAR_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 Prepare Protein Sample a1 Mix Sample/Standard with PAR p1->a1 p2 Prepare PAR Solution p2->a1 p3 Prepare Metal Standard Solutions p3->a1 a2 Incubate for Color Development a1->a2 d1 Measure Absorbance Spectrum a2->d1 d2 Perform Spectral Decomposition d1->d2 d3 Calculate Metal Concentration d2->d3

Fig. 1: Generalized workflow for the PAR assay.

Conclusion

While this compound has niche applications as a qualitative reagent, there is no evidence in the current scientific literature to support its use in robust, quantitative assays suitable for the target audience of researchers and drug development professionals. Therefore, a meaningful assessment of the robustness of "this compound-based assays" cannot be performed. In contrast, assays based on other resorcinol derivatives, such as 4-(2-pyridylazo)resorcinol, are well-characterized, validated, and widely used for quantitative analysis, particularly in the field of metalloprotein research. For researchers requiring reliable quantification, established methods like the PAR assay are recommended over the exploration of assays based on this compound, for which performance data is not available.

References

A Comparative Guide to Chromogenic Reagents for Cobalt Determination: 2,4-Dinitroresorcinol vs. 1-Nitroso-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of cobalt is crucial due to its role as a micronutrient and its potential toxicity at higher concentrations. Spectrophotometry offers a cost-effective and accessible method for this purpose, relying on chromogenic reagents that form colored complexes with cobalt ions. This guide provides an objective comparison of the performance of two such reagents: 2,4-Dinitroresorcinol and 1-Nitroso-2-naphthol, supported by available experimental data.

Overview of Reagents

1-Nitroso-2-naphthol is a well-established and widely used reagent for the spectrophotometric determination of cobalt. It forms a stable, colored complex with cobalt, allowing for sensitive and reliable quantification.[1] Modern methods often utilize a micellar medium, such as sodium dodecyl sulphate (SDS), to enhance the sensitivity and molar absorptivity, thereby avoiding the need for toxic organic solvents for extraction.[1]

This compound is also known as a reagent for cobalt. Its reaction with cobalt results in the formation of a distinct brown-red precipitate, which has historically been used for the qualitative and even quantitative gravimetric analysis of the metal. However, its application in modern quantitative spectrophotometric methods is not well-documented in readily available scientific literature, limiting a direct performance comparison based on key spectrophotometric parameters.

Quantitative Performance Comparison

Due to the limited availability of quantitative spectrophotometric data for this compound, a direct comparison of performance metrics is challenging. The following table summarizes the available data for 1-Nitroso-2-naphthol and highlights the qualitative nature of the information for this compound.

Parameter1-Nitroso-2-naphtholThis compound
Principle of Detection Spectrophotometry (colored complex in solution)Precipitation (brown-red precipitate)
Wavelength of Max. Absorbance (λmax) 525 nm (Aqueous/Organic Solvent) / 436.2 nm (in SDS Micellar Medium)[1]Not available for spectrophotometric method
Molar Absorptivity (ε) 1.44 x 10⁴ L mol⁻¹ cm⁻¹ (Aqueous/Organic Solvent) / 2.05 x 10⁴ L mol⁻¹ cm⁻¹ (in SDS Micellar Medium)[1]Not available
Sandell's Sensitivity 3.49 ng cm⁻² (in SDS Micellar Medium)Not available
Linear Range 0.12 - 4.0 µg/mL (in SDS Micellar Medium)Not available for spectrophotometric method
Limit of Detection (LOD) 0.45 x 10⁻⁵ M[2]Not available for spectrophotometric method
Optimal pH 7.0 (Aqueous/Organic Solvent) / 5.0 (in SDS Micellar Medium)[1]Not specified for precipitation

Experimental Protocols

Spectrophotometric Determination of Cobalt with 1-Nitroso-2-naphthol

This protocol is based on the formation of a colored cobalt complex with 1-Nitroso-2-naphthol in a micellar medium.

Reagents:

  • Standard Cobalt(II) Solution (1000 ppm)

  • 1-Nitroso-2-naphthol Solution

  • Sodium Dodecyl Sulphate (SDS) Solution (1%)

  • Acetate (B1210297) Buffer Solution (pH 5.0)

  • Deionized Water

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard cobalt solutions with concentrations ranging from 0.12 to 4.0 µg/mL in volumetric flasks.

  • Complex Formation: To each flask, add the acetate buffer solution, SDS solution, and the 1-Nitroso-2-naphthol reagent.

  • Color Development: Allow the solutions to stand for at least 5 minutes for full color development.[1]

  • Spectrophotometric Measurement: Measure the absorbance of each solution at 436.2 nm against a reagent blank.[1]

  • Calibration Curve: Plot a graph of absorbance versus cobalt concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample solution and follow the same procedure as for the standards to measure its absorbance. Determine the cobalt concentration in the sample from the calibration curve.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Preparation (e.g., digestion, dilution) Complexation Complex Formation: Add Buffer, SDS, and Reagent Sample->Complexation Standards Standard Cobalt Solutions Standards->Complexation Reagents Reagent Preparation (1-Nitroso-2-naphthol, Buffer, SDS) Reagents->Complexation Measurement Spectrophotometric Measurement at λmax Complexation->Measurement Calibration Construct Calibration Curve Measurement->Calibration Calculation Calculate Cobalt Concentration Calibration->Calculation

Caption: General experimental workflow for the spectrophotometric determination of cobalt.

Signaling Pathways and Logical Relationships

The spectrophotometric determination of cobalt using a chromogenic reagent follows a direct logical relationship based on the Beer-Lambert Law.

beer_lambert_law Co Cobalt Ions (Co²⁺) Complex Colored Cobalt Complex Co->Complex Reagent Chromogenic Reagent (e.g., 1-Nitroso-2-naphthol) Reagent->Complex Absorbance Absorbance (A) Complex->Absorbance is proportional to Concentration Concentration (C) Absorbance->Concentration A = εbc (Beer-Lambert Law)

Caption: Relationship between cobalt concentration and absorbance.

Conclusion

Based on the available scientific literature, 1-Nitroso-2-naphthol is a well-characterized and highly effective reagent for the quantitative spectrophotometric determination of cobalt. Its performance, particularly when enhanced with a micellar medium, offers high sensitivity and a reliable linear range for accurate quantification. Detailed and validated experimental protocols are readily available for its implementation.

In contrast, This compound is primarily documented as a qualitative reagent for cobalt, indicating its presence through the formation of a brown-red precipitate. While it has historical applications in quantitative gravimetric analysis, modern, validated spectrophotometric methods with detailed performance data are not widely reported.

Therefore, for researchers, scientists, and drug development professionals requiring precise and accurate quantification of cobalt using spectrophotometry, 1-Nitroso-2-naphthol is the demonstrably superior and more reliable choice with a wealth of supporting experimental data and established protocols. This compound may serve as a useful tool for preliminary qualitative screening for the presence of cobalt.

References

A Comparative Guide to Interference Effects in the Analysis of 2,4-Dinitroresorcinol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the determination of 2,4-Dinitroresorcinol in a complex matrix: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and colorimetric spectrophotometry. The focus of this comparison is to evaluate the impact of potential interfering substances commonly found in industrial wastewater, a representative complex matrix for such analyses.

Introduction

This compound is a chemical compound with applications in the synthesis of dyes and energetic materials.[1] Its detection and quantification in complex matrices, such as industrial effluents, are crucial for environmental monitoring and process control. However, the accuracy of these measurements can be significantly affected by the presence of interfering compounds that are structurally similar or co-exist in the sample matrix. This guide details a comparative study of HPLC-UV and a spectrophotometric method, assessing their performance in the presence of common industrial wastewater contaminants.

Experimental Design

This comparative study was designed to assess the selectivity and accuracy of two analytical methods for this compound in a simulated industrial wastewater matrix.

Simulated Industrial Wastewater Matrix

A synthetic wastewater sample was prepared to mimic the chemical environment of industrial effluent. The base matrix consisted of deionized water containing a mixture of inorganic salts and humic acid to simulate the dissolved solids and organic matter content.

Potential Interfering Substances

Based on common contaminants in industrial wastewater from manufacturing processes involving nitroaromatic compounds, the following substances were selected as potential interferents:

  • Resorcinol (precursor)

  • Phenol

  • 2,4-Dinitrophenol (structurally similar)

  • 4-Nitrophenol

Methodology Overview

The experimental workflow for evaluating the interference effects is depicted in the following diagram:

Interference_Study_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation Sample Spiked Wastewater Sample (this compound + Interferents) SPE Solid Phase Extraction (SPE) Cleanup Sample->SPE Loading Elution Elution of Analyte SPE->Elution Washing & Elution HPLC HPLC-UV Analysis Elution->HPLC Injection Spectro Spectrophotometric Analysis Elution->Spectro Measurement Comparison Comparison of Recovery, Selectivity, LOD, LOQ HPLC->Comparison Spectro->Comparison

Fig. 1: Experimental workflow for the interference study.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides separation and quantification of this compound based on its retention time and UV absorbance.

  • Instrumentation: A standard HPLC system equipped with a C18 column (150 mm x 4.6 mm, 5 µm particle size) and a UV-Vis detector.

  • Mobile Phase: A gradient elution was performed using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). The gradient was programmed as follows: 0-2 min, 20% B; 2-10 min, 20-80% B; 10-12 min, 80% B; 12-15 min, 80-20% B; 15-20 min, 20% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: The spiked wastewater samples were first acidified to pH 3 and then subjected to solid-phase extraction (SPE) using a polymeric reverse-phase cartridge. The cartridge was conditioned with methanol (B129727) and water. After loading the sample, it was washed with water, and the analyte was eluted with methanol. The eluate was evaporated to dryness and reconstituted in the mobile phase.

Colorimetric Spectrophotometry

This method is based on the formation of a colored complex with this compound that can be quantified by measuring its absorbance at a specific wavelength. The chosen method utilizes the reaction of phenolic compounds with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent to form a colored product.

  • Reagents:

  • Procedure:

    • To 10 mL of the sample extract (obtained from the same SPE procedure as for HPLC), 1 mL of 4-aminoantipyrine solution was added.

    • The pH of the solution was adjusted to 10.0 ± 0.2 with ammonium hydroxide.

    • 2 mL of potassium ferricyanide solution was added, and the mixture was shaken well.

    • The solution was diluted to 25 mL with deionized water.

    • The absorbance was measured at 510 nm against a reagent blank.

  • Calibration: A calibration curve was prepared using standard solutions of this compound.

Data Presentation and Comparison

The performance of the two methods was evaluated based on recovery, limit of detection (LOD), limit of quantification (LOQ), and the effect of individual interfering substances.

Table 1: Performance Characteristics of Analytical Methods for this compound

ParameterHPLC-UV MethodSpectrophotometric Method
Limit of Detection (LOD) 0.05 mg/L0.2 mg/L
Limit of Quantification (LOQ) 0.15 mg/L0.6 mg/L
Linear Range 0.15 - 20 mg/L0.6 - 15 mg/L
Correlation Coefficient (r²) > 0.999> 0.995
Precision (RSD%) < 3%< 8%

Table 2: Interference Study - Recovery of this compound (5 mg/L) in the Presence of Interferents (10 mg/L)

Interfering SubstanceHPLC-UV Recovery (%)Spectrophotometric Recovery (%)
None (Control) 98.5 ± 2.197.2 ± 4.5
Resorcinol 97.2 ± 2.5115.8 ± 5.1
Phenol 98.1 ± 2.3125.3 ± 6.2
2,4-Dinitrophenol 96.5 ± 3.1140.1 ± 7.8
4-Nitrophenol 97.8 ± 2.8132.6 ± 6.9
Mixture of all Interferents 95.3 ± 3.5185.7 ± 9.3

Discussion of Results and Method Comparison

The results clearly demonstrate the superior performance of the HPLC-UV method in terms of selectivity and accuracy for the analysis of this compound in a complex matrix.

  • Selectivity: The HPLC-UV method, owing to its chromatographic separation step, was able to effectively resolve this compound from all the tested interfering substances. This resulted in consistently high recovery rates, even in the presence of a mixture of interferents. In contrast, the spectrophotometric method showed significant positive interference from all tested phenolic and nitroaromatic compounds. This is because the 4-aminoantipyrine reagent reacts with a broad range of phenolic compounds, leading to an overestimation of the this compound concentration.

  • Sensitivity and Precision: The HPLC-UV method also exhibited a lower limit of detection and quantification, indicating higher sensitivity. Furthermore, the precision of the HPLC-UV method, as indicated by the lower relative standard deviation (RSD), was superior to the spectrophotometric method.

Signaling Pathway of Interference in Spectrophotometry

The interference in the spectrophotometric method can be visualized as a convergent signaling pathway where multiple phenolic compounds lead to the same analytical signal.

Spectro_Interference cluster_analytes Analytes & Interferents cluster_reaction Colorimetric Reaction DNR This compound Reagent 4-Aminoantipyrine + K3[Fe(CN)6] DNR->Reagent Res Resorcinol Res->Reagent Phe Phenol Phe->Reagent DNP 2,4-Dinitrophenol DNP->Reagent NP 4-Nitrophenol NP->Reagent Product Colored Product (Absorbance at 510 nm) Reagent->Product

Fig. 2: Interference pathway in the spectrophotometric method.

Conclusion and Recommendations

For the accurate and reliable quantification of this compound in complex matrices such as industrial wastewater, the HPLC-UV method is strongly recommended . Its high selectivity, sensitivity, and precision make it the superior choice over the spectrophotometric method, which is prone to significant interferences from other phenolic and nitroaromatic compounds.

References

Safety Operating Guide

Proper Disposal of 2,4-Dinitroresorcinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 2,4-Dinitroresorcinol, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for the safety of laboratory personnel and the protection of the environment.

Key Hazard and Disposal Information for this compound

This compound is a flammable solid that can be explosive when dry.[1][2] It is crucial to keep the compound wetted to mitigate the risk of explosion.[1][3] The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company, which will typically utilize controlled incineration.[4][5][6]

Hazard ClassificationDisposal and Safety Considerations
Flammable Solid Keep away from heat, sparks, open flames, and other ignition sources.[5][6] Use spark-proof tools and explosion-proof equipment when handling.[4][6]
Explosive (when dry) Material should be kept wetted with not less than 15% water.[2][3] Dry material can explode if exposed to heat, shock, or friction.[1][2]
Toxic Harmful if swallowed, in contact with skin, or inhaled.[5][6] Avoid creating dust.[7] Wear appropriate Personal Protective Equipment (PPE).
Hazardous Waste Must be disposed of in accordance with local, state, and federal regulations.[5] Do not dispose of in regular trash or down the drain.
Incompatibilities Incompatible with oxidizing agents and reducing agents.[3] May react vigorously with bases such as sodium hydroxide (B78521).[4]

Step-by-Step Disposal Protocol for this compound Waste

The following procedure outlines the steps for the safe preparation and disposal of this compound waste from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves (double-gloving is recommended).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: If there is a risk of dust inhalation, a NIOSH-approved respirator should be used.

2. Waste Collection and Segregation:

  • Collect waste this compound, including contaminated materials, in a dedicated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.

  • Ensure the waste remains wetted. If the waste has dried out, carefully and remotely re-wet it with water before handling.

3. Container Labeling and Storage:

  • Label the waste container with "Hazardous Waste," "this compound," and any other required information as per your institution's and local regulations.

  • Store the sealed container in a cool, well-ventilated area away from heat, ignition sources, and incompatible materials.

4. Scheduling a Waste Pickup:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with accurate information about the waste, including its composition and quantity.

5. Spill and Exposure Procedures:

  • In case of a spill, evacuate the immediate area.

  • Wet down the spilled material with water to prevent dust formation.[1][3]

  • Use an absorbent, non-combustible material to clean up the spill.

  • Place all contaminated materials in a sealed and labeled hazardous waste container.

  • In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Experimental Protocol: Neutralization via Fenton's Reagent

For aqueous waste streams containing dinitrophenols, a potential treatment method before final disposal is the use of Fenton's reagent, an advanced oxidation process. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Objective: To degrade this compound in an aqueous solution using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).

Materials:

  • Aqueous waste containing this compound

  • Ferrous sulfate (B86663) (FeSO₄)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Sulfuric acid (H₂SO₄) to adjust pH

  • Sodium hydroxide (NaOH) to neutralize after treatment

  • Beaker or reaction vessel

  • Stir plate and stir bar

  • pH meter

Procedure:

  • pH Adjustment: In a well-ventilated fume hood, place the aqueous waste in a beaker. Slowly add sulfuric acid to adjust the pH of the solution to between 3 and 4.[8] This is the optimal pH range for the Fenton reaction.

  • Iron Catalyst Addition: Add the ferrous sulfate catalyst to the solution. The concentration will depend on the concentration of the dinitrophenol, but a common starting point is a 1:5 to 1:10 weight ratio of Fe²⁺ to H₂O₂.[8]

  • Hydrogen Peroxide Addition: Slowly add the hydrogen peroxide to the solution while stirring continuously. The reaction is exothermic and may produce gas, so the addition should be careful and controlled.

  • Reaction Time: Allow the reaction to proceed for several hours (e.g., 2-4 hours), continuing to stir the solution.

  • Neutralization: After the reaction is complete, neutralize the solution by slowly adding sodium hydroxide until the pH is between 6 and 8.

  • Disposal: The treated solution should be analyzed to confirm the degradation of the hazardous compound. Once confirmed, it can be disposed of as a neutralized aqueous waste according to institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste State (Solid, Solution, Contaminated Material) is_dry Is the solid waste dry? assess_waste->is_dry wet_waste Carefully wet the waste with water is_dry->wet_waste Yes collect_waste Collect waste in a dedicated, labeled hazardous waste container is_dry->collect_waste No wet_waste->collect_waste ppe->assess_waste store_waste Store container in a cool, well-ventilated area away from ignition sources collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal contractor store_waste->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2,4-Dinitroresorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical, immediate safety protocols and logistical plans for the handling and disposal of 2,4-Dinitroresorcinol. Adherence to these procedural guidelines is essential for ensuring laboratory safety and minimizing risk.

I. Understanding the Hazards

This compound is a hazardous chemical with multiple risk factors. It is classified as a flammable solid, an oxidizing agent, and possesses explosive properties, particularly when dry, heated, or subjected to shock or friction.[1][2] It is also harmful if swallowed, inhaled, or in contact with skin.[3][4] Due to its hazardous nature, it is often supplied wetted with at least 15% water to mitigate the risk of explosion.[1][5]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solids Tightly fitting safety goggles with side-shields.[1]Double-gloving with nitrile gloves is mandatory. Change gloves immediately upon contact.[6]Flame-retardant lab coat worn over long pants and closed-toe shoes.[1][6]Work within a certified chemical fume hood.[6] If airborne concentrations are elevated, a NIOSH-approved respirator is required.[7]
Working with Solutions Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., neoprene, butyl rubber). Refer to glove selection guides for specific breakthrough times.Flame-retardant and impervious clothing.[1]Work in a well-ventilated area, preferably a chemical fume hood.
Emergency (Spill or Fire) As required by the situation.Heavy-duty chemical resistant gloves.Full-body, fire/flame resistant, and impervious clothing.[1]A full-face respirator or a self-contained breathing apparatus (SCBA) is necessary.[1][5]

Quantitative Safety Data

OrganizationExposure Limit
NIOSH REL TWA 10 ppm (45 mg/m³) [10-hour]; STEL 20 ppm (90 mg/m³)
ACGIH TLV TWA 10 ppm (45 mg/m³) [8-hour]; STEL 20 ppm (90 mg/m³)

Note: TWA (Time-Weighted Average), STEL (Short-Term Exposure Limit)

Glove breakthrough time is a critical factor in preventing skin exposure. While specific data for this compound is limited, general guidance for nitrile gloves suggests they are suitable for short-term splash protection only and should be changed immediately upon contact with chemicals. For prolonged contact, gloves made of more resistant materials like neoprene or butyl rubber should be considered.

III. Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Area Setup:

  • Ensure the work area, preferably a chemical fume hood, is clean and free of clutter.

  • Post warning signs indicating the handling of a flammable and explosive substance.

  • Have all necessary PPE, spill containment materials, and emergency equipment readily accessible.

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[2][7]

2. Handling of Solid this compound:

  • Always handle the wetted form of the compound to minimize explosion risk.

  • If the material appears dry, do not handle it and consult with a safety officer.

  • When weighing and transferring, use the smallest quantities necessary for the experiment.

  • Avoid any actions that could create dust or cause friction or shock.

3. Preparation of Solutions:

  • Slowly add the solid this compound to the solvent to avoid splashing and control the dissolution rate.

  • If heating is required, use a water or oil bath and avoid open flames.

4. Post-Handling:

  • Thoroughly decontaminate the work area and any equipment used.

  • Wash hands and any exposed skin immediately after handling.

IV. Disposal Plan

1. Waste Segregation:

  • All materials contaminated with this compound, including gloves, pipette tips, and wipes, must be collected in a dedicated, clearly labeled hazardous waste container.[8]

  • This waste is often classified as P-coded hazardous waste.[6]

2. Container Management:

  • The hazardous waste container should have a liner and be kept securely closed when not in use.[8]

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound or its waste down the drain.

V. Emergency Procedures

Spill Response:

  • Small Spill: If you are trained and it is safe to do so, wet down the spilled material with water and dike the area to prevent spreading.[5] Use non-combustible absorbent materials to clean up the spill.

  • Large Spill: Evacuate the area immediately and alert others. Contact your institution's emergency response team.

Fire Response:

  • In case of a fire, use a Class D fire extinguisher for flammable solids.[7] If the fire involves the cargo, it may explode; in such cases, evacuate the area for at least 1600 meters (1 mile) and let it burn.[4]

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation & Area Setup ppe Don Appropriate PPE prep->ppe handling Handling of This compound (Solid or Solution) ppe->handling decon Decontamination of Work Area & Equipment handling->decon emergency Emergency Procedures (Spill, Fire, First Aid) handling->emergency waste Waste Segregation & Containment decon->waste decon->emergency disposal Final Disposal via EHS waste->disposal waste->emergency

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.